molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B065953
CAS No.: 175357-95-6
M. Wt: 183.57 g/mol
InChI Key: KMHJLZHSKXZCIS-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS 175357-95-6) is a versatile chemical intermediate with the molecular formula C7H3ClFN3 and a molecular weight of 183.57 g/mol . This heterocyclic compound is characterized by a density of 1.538 g/cm³ and a boiling point of 331.65 °C . The presence of both chloro and fluoro substituents on the pyridopyrimidine scaffold makes it a valuable electrophile for nucleophilic substitution reactions, facilitating its role as a key precursor in medicinal chemistry. The pyrido[4,3-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . As a building block, this compound is primarily used in the research and development of potential therapeutic agents. Its structure is a core component in the synthesis of molecules designed to inhibit specific kinases and other enzyme families, which are relevant in areas such as oncology and the treatment of metabolic diseases . Researchers utilize this high-purity intermediate to efficiently construct more complex, target-oriented molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the Safety Data Sheet (MSDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJLZHSKXZCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444661
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-95-6
Record name 4-chloro-7-fluoropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine from a Fluorinated Pyridine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine in Modern Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the physicochemical properties and pharmacological activity of these molecules. This compound, in particular, serves as a crucial and versatile building block in the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors for oncology. The chlorine atom at the 4-position acts as a convenient leaving group for nucleophilic substitution, allowing for the introduction of various pharmacophores, while the fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and cell permeability. This guide provides a comprehensive overview of a robust and efficient synthetic route to this key intermediate, starting from a readily accessible fluorinated pyridine derivative.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most logically approached by first constructing the bicyclic pyridopyrimidine core with the fluorine atom already in place, followed by the introduction of the chlorine atom. This strategy circumvents potential challenges with late-stage fluorination, which can often lead to issues with regioselectivity and harsh reaction conditions. The overall synthetic workflow can be conceptualized in three main stages:

  • Preparation of the Key Precursor: Synthesis of 4-amino-3-fluoropyridine from 3-fluoropyridine.

  • Annulation of the Pyrimidine Ring: Cyclization of 4-amino-3-fluoropyridine to form 7-fluoropyrido[4,3-d]pyrimidin-4-one.

  • Final Chlorination: Conversion of the pyrimidinone to the target 4-chloro derivative.

Synthetic_Workflow 3-Fluoropyridine 3-Fluoropyridine 4-Amino-3-fluoropyridine 4-Amino-3-fluoropyridine 3-Fluoropyridine->4-Amino-3-fluoropyridine Multistep Synthesis 7-Fluoropyrido[4,3-d]pyrimidin-4-one 7-Fluoropyrido[4,3-d]pyrimidin-4-one 4-Amino-3-fluoropyridine->7-Fluoropyrido[4,3-d]pyrimidin-4-one Cyclization This compound This compound 7-Fluoropyrido[4,3-d]pyrimidin-4-one->this compound Chlorination

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Starting Material: 4-Amino-3-fluoropyridine

The synthesis of the crucial starting material, 4-amino-3-fluoropyridine, can be achieved from 3-fluoropyridine through a multi-step sequence involving carboxylation, amidation, and Hofmann rearrangement. This route provides a reliable method for obtaining the required substituted pyridine precursor.[1]

Experimental Protocol: Synthesis of 4-Amino-3-fluoropyridine

Step 1a: Synthesis of 3-fluoro-4-pyridinecarboxylic acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the solution to form lithium diisopropylamide (LDA).

  • To this LDA solution, add 3-fluoropyridine dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Bubble carbon dioxide gas through the reaction mixture for 1-2 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-fluoro-4-pyridinecarboxylic acid.

Step 1b: Synthesis of 3-fluoro-4-pyridinecarboxamide

  • Suspend 3-fluoro-4-pyridinecarboxylic acid in thionyl chloride (SOCl₂) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

  • Stir the mixture vigorously for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-fluoro-4-pyridinecarboxamide.

Step 1c: Hofmann Rearrangement to 4-Amino-3-fluoropyridine

  • Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

  • Add 3-fluoro-4-pyridinecarboxamide to the cold hypohalite solution.

  • Slowly warm the reaction mixture and then heat to reflux until the reaction is complete.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 4-amino-3-fluoropyridine.

Step Key Reagents Typical Conditions Purpose
1a3-Fluoropyridine, LDA, CO₂Anhydrous THF, -78 °CDirected ortho-metalation followed by carboxylation.
1b3-Fluoro-4-pyridinecarboxylic acid, SOCl₂, NH₄OHReflux, then 0 °C to rtConversion of carboxylic acid to amide via acid chloride.
1c3-Fluoro-4-pyridinecarboxamide, NaOBr or NaOClAqueous NaOH, heatHofmann rearrangement to form the primary amine.

Part 2: Construction of the Pyrido[4,3-d]pyrimidin-4-one Core

With the 4-amino-3-fluoropyridine in hand, the next critical phase is the construction of the fused pyrimidine ring to yield 7-fluoropyrido[4,3-d]pyrimidin-4-one. A common and effective method for this transformation is the cyclocondensation reaction with a one-carbon synthon, such as formic acid or its derivatives. The Gould-Jacobs reaction, which utilizes an alkoxymethylenemalonic ester followed by thermal cyclization, represents another viable, albeit longer, route.[2] For the purpose of this guide, a direct cyclization with formic acid is presented as a more atom-economical approach.

Experimental Protocol: Synthesis of 7-Fluoropyrido[4,3-d]pyrimidin-4-one
  • In a round-bottom flask, suspend 4-amino-3-fluoropyridine in an excess of formic acid.

  • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any residual formic acid.

  • Further wash with a cold, dilute solution of sodium bicarbonate to ensure complete neutralization.

  • Finally, wash with cold water again and dry the product under vacuum to yield 7-fluoropyrido[4,3-d]pyrimidin-4-one as a solid.

Cyclization_Mechanism cluster_0 Plausible Reaction Mechanism Start 4-Amino-3-fluoropyridine + Formic Acid Intermediate1 N-formyl intermediate Start->Intermediate1 N-Formylation Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Cyclization Product 7-Fluoropyrido[4,3-d]pyrimidin-4-one Intermediate2->Product Dehydration

Caption: Plausible mechanism for the cyclization of 4-amino-3-fluoropyridine.

Part 3: Chlorination to Yield this compound

The final step in the synthesis is the conversion of the hydroxyl (or oxo) group at the 4-position of the pyrimidinone ring to a chlorine atom. This is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions. While traditional methods often employ a large excess of phosphorus oxychloride (POCl₃), a more modern, efficient, and environmentally conscious approach utilizes an equimolar amount of POCl₃ in a solvent-free system. This method is particularly well-suited for larger-scale preparations.

Experimental Protocol: Solvent-Free Chlorination

This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines and related heterocycles.[3][4]

  • Safety Precaution: This reaction should be carried out in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • In a Teflon-lined stainless steel reactor, add 7-fluoropyrido[4,3-d]pyrimidin-4-one, one molar equivalent of phosphorus oxychloride (POCl₃), and one molar equivalent of pyridine.

  • Seal the reactor and heat the mixture to 160 °C for 2 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 8-9.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum to obtain the final product, this compound.

  • The purity of the product can be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.

Parameter Value Rationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)Highly effective for deoxychlorination of hydroxypyrimidines.
Base PyridineActs as a base and catalyst.
Stoichiometry Equimolar (Substrate:POCl₃:Pyridine = 1:1:1)Minimizes waste and simplifies work-up.
Solvent None (Solvent-free)Environmentally friendly and efficient for high-temperature reactions.
Temperature 160 °CProvides sufficient energy for the reaction to proceed efficiently.
Reaction Time 2 hoursTypically sufficient for complete conversion.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient pathway to the valuable building block, this compound, starting from the readily available 3-fluoropyridine. The use of a solvent-free chlorination protocol in the final step represents a significant improvement in terms of environmental impact and process safety. The versatility of the chloro-substituent at the 4-position allows for extensive derivatization, making this intermediate a cornerstone in the development of novel therapeutic agents. Researchers in drug discovery can leverage this synthetic strategy to access a diverse range of 4-substituted-7-fluoropyrido[4,3-d]pyrimidine analogs for structure-activity relationship (SAR) studies, ultimately contributing to the advancement of new medicines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 659-684. [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Understanding the "Why" Behind the "What"

In modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with data. For heterocyclic compounds like 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, a thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design and development. The pyrido[4,3-d]pyrimidine core is a recognized "privileged structure," known for its ability to interact with a diverse range of biological targets, particularly kinases, which are pivotal in oncology and metabolic disease research.[1] The strategic placement of a chloro group at the 4-position and a fluoro group at the 7-position creates a unique electronic landscape, rendering this molecule a valuable and reactive intermediate for the synthesis of more complex, target-oriented molecules.[1]

This guide is structured to provide not just the known properties of this compound, but to also offer field-proven insights into how these properties are determined and why they are of paramount importance in a research and development setting. Where specific experimental data for this compound is not publicly available, we will provide detailed, self-validating protocols for its determination, empowering researchers to generate this critical data in their own laboratories.

Core Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

PropertyValueSource
CAS Number 175357-95-6[1]
Molecular Formula C₇H₃ClFN₃[1]
Molecular Weight 183.57 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C2=C(N=C1)N=CN=C2Cl)FN/A
InChI Key KMHJLZHSKXZCIS-UHFFFAOYSA-N[1]

The presence of both a chlorine and a fluorine atom significantly influences the molecule's electronic properties and reactivity. These electron-withdrawing halogens can impact the binding affinity of derivatives to their biological targets.[1]

Macroscopic and Thermodynamic Properties

These properties govern the compound's physical state and its behavior under various temperature and pressure conditions. It is important to note that while some data is available from chemical suppliers, it often represents predicted values rather than experimentally determined ones.

PropertyReported ValueComments
Melting Point Data not availableA sharp melting point is a key indicator of purity.
Boiling Point 331.65 °C at 760 mmHgLikely a predicted value. Experimental determination is crucial for assessing thermal stability.
Density 1.538 g/cm³Likely a predicted value. Useful for solvent selection and reaction setup.
Experimental Protocol: Melting Point Determination

Causality: The melting point is a fundamental property that provides a quick and effective assessment of a compound's purity. A sharp melting point range (typically <2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Causality: Solubility is a critical parameter in drug development, influencing everything from reaction conditions during synthesis to bioavailability in preclinical studies. Understanding the solubility of this compound in various organic solvents is essential for its use as a synthetic intermediate.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

Methodology: Shake-Flask Method

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Qualitative Assessment: To a series of vials, add a small, known amount of this compound (e.g., 1-2 mg). To each vial, add a small volume of a different solvent (e.g., 0.1 mL) and observe for dissolution at room temperature with agitation. If it dissolves, it is considered "very soluble." If not, continue adding the solvent in increments (e.g., up to 1 mL) to classify its solubility (soluble, sparingly soluble, or insoluble).

  • Quantitative Determination (for key solvents):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Carefully filter the solution to remove any undissolved solid.

    • Accurately dilute a known volume of the filtrate.

    • Determine the concentration of the compound in the diluted filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared with known concentrations of the compound.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Acidity/Basicity (pKa)

Causality: The pKa value(s) of a molecule dictate its ionization state at a given pH. This is of utmost importance in drug development as it affects absorption, distribution, metabolism, and excretion (ADME) properties. For a synthetic intermediate, the pKa can influence its reactivity and the choice of reaction conditions (e.g., the need for a base or acid catalyst). The nitrogen atoms in the pyridopyrimidine ring system are expected to have basic character.

A predicted pKa of 0.82 has been reported for the isomeric compound 4-chloro-6-fluoropyrido[3,4-d]pyrimidine, suggesting that the nitrogen atoms in these ring systems are weakly basic. However, experimental determination is necessary for an accurate assessment.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. For a novel or specialized compound like this compound, a full suite of spectroscopic data is essential for quality control and for tracking its transformation in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and electronic environment of the protons in the molecule. For the pyrido[4,3-d]pyrimidine core, protons are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm).[2] The coupling patterns will be crucial for confirming the substitution pattern.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the attached halogens and the nitrogen atoms in the rings.

  • ¹⁹F NMR: This will show a signal for the fluorine atom, and its coupling to nearby protons and carbons can provide further structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. This allows for the confirmation of the elemental composition (C₇H₃ClFN₃) with high accuracy. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For this molecule, characteristic peaks for C=C and C=N stretching in the aromatic system would be expected.

spectroscopic_characterization compound This compound NMR NMR Spectroscopy compound->NMR MS Mass Spectrometry compound->MS IR Infrared Spectroscopy compound->IR H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Presence) NMR->F_NMR HRMS HRMS (ESI) (Exact Mass & Formula) MS->HRMS Isotope_Pattern Cl Isotope Pattern (Confirmation) MS->Isotope_Pattern Functional_Groups Functional Groups (C=C, C=N bonds) IR->Functional_Groups

Caption: Spectroscopic techniques for structural elucidation.

Safety and Handling

As with any research chemical, proper safety precautions are essential when handling this compound. Researchers should always consult the latest Safety Data Sheet (SDS) before use. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion: A Foundation for Discovery

While a complete, publicly available dataset of the experimentally determined physicochemical properties of this compound is limited, its importance as a building block in medicinal chemistry is clear. This guide has provided the known foundational data and, more critically, the experimental frameworks for researchers to determine the key unknown properties. By understanding and applying these principles, scientists can effectively utilize this versatile intermediate to advance their research and development efforts in the pursuit of novel therapeutics.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the versatile chemical intermediate, 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS: 175357-95-6). As a privileged structure in medicinal chemistry, a thorough understanding of its spectroscopic characteristics is paramount for structural confirmation, purity assessment, and as a foundational dataset for the characterization of its derivatives.[1] This document synthesizes predictive data based on established NMR principles and spectral data from analogous heterocyclic systems, offering a comprehensive interpretation of the expected chemical shifts and coupling constants. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₇H₃ClFN₃.[1] Its structure is a cornerstone in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for oncological applications. The pyridopyrimidine scaffold is recognized for its ability to interact with diverse biological targets, and the strategic placement of chloro and fluoro substituents provides both a site for further chemical modification and a means to modulate the electronic properties and metabolic stability of derivative compounds.[1]

The chlorine atom at the C4 position serves as a versatile leaving group for nucleophilic substitution reactions, while the fluorine atom at the C7 position can enhance binding affinity and improve pharmacokinetic properties. Given its pivotal role as a building block, unambiguous structural elucidation via NMR spectroscopy is a critical step in any synthetic workflow involving this intermediate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals in the aromatic region, consistent with the three protons on the bicyclic core. The chemical shifts are significantly influenced by the electron-withdrawing nature of the nitrogen atoms within the rings and the halogen substituents. Protons on pyridopyrimidine cores typically appear in the aromatic region between δ 7.0-9.5 ppm.[1]

Molecular Structure with Proton Numbering:

G cluster_workflow NMR Data Acquisition and Analysis Workflow start Sample Preparation h_nmr ¹H NMR Acquisition start->h_nmr c_nmr ¹³C NMR Acquisition start->c_nmr process Data Processing (FT, Phasing, Baseline Correction) h_nmr->process c_nmr->process assign Spectral Assignment (1D & 2D NMR) process->assign report Final Structure Confirmation assign->report

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides essential information, complex structures or unexpected spectral features may necessitate the use of two-dimensional (2D) NMR experiments for definitive assignments. [1]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, which would confirm the relationship between H6 and H8.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.

Logical Relationship of NMR Experiments for Structural Elucidation:

G cluster_elucidation Structural Elucidation Pathway H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Direct Bonds) H1->HSQC C13 ¹³C NMR (Carbon Backbone) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: The interplay of various NMR experiments for complete structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic features that are directly correlated with its unique electronic and structural properties. This guide provides a robust framework for the interpretation of these spectra, grounded in fundamental NMR principles and comparative data from related heterocyclic systems. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. For drug development professionals, a comprehensive understanding of the NMR landscape of this key intermediate is not merely an analytical requirement but a foundational element for the successful synthesis and characterization of novel therapeutic agents.

References

  • Hu, Y., et al. (2012). ¹H and ¹³C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. Magnetic Resonance in Chemistry, 50(9), 646-50. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Oregon State University (n.d.). ¹³C NMR Chemical Shift. Chemistry 335. [Link]

  • Compound Interest (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of Wisconsin (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate (2019). Unidentified peak in proton and C13 NMR using DMSO-d6 or MeOD as solvent? [Link]

Sources

solubility of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a building block in the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1] Its physicochemical properties, most notably its solubility in organic solvents, are critical parameters that govern its utility in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the predicted solubility profile of this compound, grounded in its structural attributes and the known characteristics of analogous compounds. Furthermore, it outlines detailed experimental protocols for researchers to quantitatively and qualitatively determine its solubility in various organic solvents, ensuring reproducible and accurate results.

Introduction: The Strategic Importance of Solubility

The solubility of a chemical compound is a fundamental physical property that dictates its behavior in a given solvent system. For a versatile intermediate like this compound, understanding its solubility is paramount for several reasons:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solution. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification: Techniques such as crystallization and chromatography, which are central to obtaining high-purity compounds, are fundamentally based on solubility differences.

  • Process Development: On a larger scale, solvent selection based on solubility impacts process efficiency, safety, and cost.

  • Drug Discovery: In the context of medicinal chemistry, the solubility of intermediates can affect the ease of synthesis and the ability to generate diverse libraries of compounds for biological screening.

This guide will first delve into the theoretical underpinnings of the solubility of this compound and then provide practical, step-by-step methodologies for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data on the solubility of this compound is not widely published, a robust solubility profile can be predicted based on its molecular structure and the known properties of similar compounds.

Key Molecular Attributes

The structure of this compound (Molecular Formula: C₇H₃ClFN₃, Molecular Weight: 183.57 g/mol ) is characterized by several features that influence its solubility:[1]

  • Aromatic Heterocycle: The fused pyrido[4,3-d]pyrimidine core is a rigid, planar, and aromatic system.

  • Halogen Substituents: The presence of both a chlorine and a fluorine atom, which are electron-withdrawing, creates a unique electronic environment.[1]

  • Polarity: The nitrogen atoms in the heterocyclic system and the polar C-Cl and C-F bonds contribute to an overall polar character.

The general principle of "like dissolves like" suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[2][3] Given the polar nature of this compound, it is expected to exhibit greater solubility in polar organic solvents.

Analog-Based Solubility Prediction

A close structural analog, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, while being sparingly soluble in water.[4][5] This provides a strong basis for predicting the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the above considerations, the following solubility profile is predicted. This table serves as a starting point for solvent selection in experimental work.

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents have high dielectric constants and can engage in dipole-dipole interactions with the polar heterocyclic core.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring, facilitating dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are of intermediate polarity and can effectively solvate the molecule without strong specific interactions.
Ethers Tetrahydrofuran (THF), DioxaneLow to ModerateEthers are less polar than alcohols and primarily act as hydrogen bond acceptors. Solubility is expected to be lower than in alcohols.
Aromatic Toluene, XyleneLowThese are non-polar solvents and are not expected to effectively solvate the polar this compound molecule.
Aliphatic Hexane, HeptaneVery Low / InsolubleAs non-polar solvents, they are poor candidates for dissolving this polar compound.
Water Sparingly Soluble / InsolubleDespite its polarity, the lack of extensive hydrogen bonding capability and the presence of the aromatic rings likely limit aqueous solubility.

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and quantitative solubility determination.

General Experimental Workflow

The process of determining solubility follows a logical progression from qualitative screening to precise quantitative measurement.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Measurement qual_start Select a diverse range of solvents qual_test Perform tube solubility tests (e.g., ~1-5 mg solute in 1 mL solvent) qual_start->qual_test Small scale qual_observe Observe and classify as: Soluble, Sparingly Soluble, Insoluble qual_test->qual_observe Visual inspection quant_select Select promising solvents from Phase 1 qual_observe->quant_select Inform solvent choice quant_method Choose a quantitative method (e.g., Shake-Flask, HPLC) quant_select->quant_method quant_execute Execute experiment to determine saturation concentration quant_method->quant_execute quant_analyze Analyze data and report solubility (e.g., mg/mL) quant_execute->quant_analyze

Caption: Workflow for solubility determination.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, ethanol, DCM, THF, toluene, hexane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 2-5 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain, or the solution appears hazy.

    • Insoluble: The solid does not appear to dissolve, and the bulk of the material remains at the bottom of the tube.

  • Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (ensure solid will remain after equilibrium).

    • Accurately pipette a known volume of the solvent (e.g., 5.0 mL) into the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours is a good starting point).

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Analyze the diluted solutions using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

    • Calculate the solubility from the concentration of the saturated solution, expressed in units such as mg/mL or mol/L.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound and the associated organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents before use to be aware of specific hazards and handling procedures.[6] While the MSDS for the target compound may lack complete data, MSDSs for similar compounds can provide useful guidance on handling heterocyclic halides.[7][8]

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While specific published solubility data is scarce, its molecular structure strongly suggests a preference for polar organic solvents such as DMSO, DMF, and alcohols. This guide provides a predictive framework for its solubility and, more importantly, offers detailed, actionable protocols for its experimental determination. By employing these systematic approaches, researchers can obtain the reliable solubility data necessary to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutic agents.

References

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  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 2025.
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An In-depth Technical Guide to the Characterization and Purity Assessment of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS No. 175357-95-6)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of a Well-Characterized Intermediate in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrido[4,3-d]pyrimidine scaffold is a privileged structure, frequently forming the core of innovative kinase inhibitors and other targeted therapeutics.[1] The subject of this guide, 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS No. 175357-95-6), is a key building block in the synthesis of these complex molecules. Its reactive chloro and fluoro substituents provide versatile handles for medicinal chemists to explore structure-activity relationships (SAR) in the pursuit of novel drug candidates.[1]

The purity and unambiguous characterization of such a critical intermediate are paramount. Undisclosed impurities can lead to anomalous biological data, confound SAR studies, and introduce significant delays and costs into the drug development pipeline. This guide provides a comprehensive framework for the analytical scientist to rigorously characterize this compound, ensuring its suitability for downstream applications in pharmaceutical research and development. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure scientific integrity.

Physicochemical Properties and Structural Identity

A thorough understanding of the fundamental properties of a compound is the bedrock of its analytical characterization.

PropertyValueSource
CAS Number 175357-95-6[2]
IUPAC Name This compound[1]
Molecular Formula C₇H₃ClFN₃[1]
Molecular Weight 183.57 g/mol [1]
Boiling Point 331.65 °C[1]
Density 1.538 g/cm³[1]

The presence of both chloro and fluoro substituents on the pyridopyrimidine scaffold makes it a valuable electrophile for nucleophilic substitution reactions.[1]

A Multi-Pronged Approach to Structural Elucidation and Purity Assessment

No single analytical technique is sufficient to fully characterize a novel compound. A holistic approach, combining chromatographic separation with multiple spectroscopic techniques, is essential for unambiguous structural confirmation and the identification of potential impurities.

G cluster_0 Purity & Identity Confirmation Compound Compound HPLC_UPLC HPLC/UPLC Compound->HPLC_UPLC Purity LC_MS LC-MS Compound->LC_MS MW Confirmation NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR Structure FTIR FTIR Compound->FTIR Functional Groups EA Elemental Analysis Compound->EA Elemental Composition G cluster_1 Potential Impurity Sources Starting_Materials Starting Materials (e.g., fluorinated pyridines) Byproducts Reaction By-products (e.g., isomers, over-halogenated species) Degradation Degradation Products (e.g., hydrolysis) Reagents Reagents, Ligands, Catalysts

Sources

The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidine scaffold, a fused heterocyclic system combining pyridine and pyrimidine rings, represents a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to endogenous purines has rendered it a "privileged scaffold," a framework capable of binding to multiple biological targets, making it a fertile ground for the development of therapeutic agents, particularly in oncology.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthetic history of pyridopyrimidine compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental protocols that have underpinned their development. We will delve into the causality behind synthetic choices, from classical condensation reactions to modern multicomponent and catalyzed methodologies. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized to offer a comprehensive and accessible overview for researchers in the field.

Discovery and Historical Context: From Purine Mimic to Therapeutic Powerhouse

The journey of pyridopyrimidines begins with the foundational work on their constituent monocyclic ring, pyrimidine. The systematic study and synthesis of the pyrimidine core were pioneered by Pinner in 1884 through the condensation of ethyl acetoacetate with amidines.[1][4] However, the therapeutic potential of the fused pyridopyrimidine system remained largely untapped for nearly a century.

A significant milestone that catalyzed interest in this scaffold was the work of Kisliuk and his colleagues, who identified pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR).[1][5] DHFR is a crucial enzyme for DNA synthesis, and its inhibition is a validated strategy in cancer and infectious disease treatment.[5] This discovery established the pyridopyrimidine core as an effective bioisostere of purines and pteridines, capable of interacting with key enzymatic targets and laying the groundwork for extensive drug discovery efforts.[1][6]

Depending on the position of the nitrogen atom in the pyridine ring, four primary isomers of the pyridopyrimidine scaffold exist, each offering a unique three-dimensional arrangement for molecular interactions.[5]

Caption: The four structural isomers of the pyridopyrimidine core.

This structural versatility, combined with its purine-like electronic properties, has allowed the scaffold to be adapted for a wide range of biological targets, leading to a broad spectrum of reported activities, including antitumor, antimicrobial, anti-inflammatory, and CNS depressive effects.[6][7]

The Evolution of Synthetic Strategies

The synthetic approaches to pyridopyrimidine scaffolds have evolved dramatically, moving from classical, often harsh, linear syntheses to highly efficient, atom-economical, and sustainable modern methods. This evolution reflects the broader trends in medicinal chemistry toward green chemistry and high-throughput synthesis.

Classical Synthesis: Foundational Routes

Early synthetic strategies often involved multi-step procedures starting from pre-functionalized pyridine or pyrimidine rings. A representative classical approach is the synthesis of DHFR inhibitors, as developed by Kisliuk et al., which demonstrates a linear construction methodology.[5] This route begins with a substituted pyrimidine and builds the pyridine ring onto it through condensation and cyclization.

Kisliuk_Synthesis_Workflow start 2,4,6-Triaminopyrimidine step1 Condensation with Nitromalonaldehyde Sodium Salt start->step1 intermediate1 2,4-Diamino-6-nitropyrido [2,3-d]pyrimidine step1->intermediate1 step2 Reduction of Nitro Group (Raney Ni, DMF) intermediate1->step2 intermediate2 2,4,6-Triaminopyrido [2,3-d]pyrimidine step2->intermediate2 step3 Reductive Amination (Aromatic Aldehyde) intermediate2->step3 product Final DHFR Inhibitor step3->product

Caption: Workflow for the classical synthesis of a DHFR inhibitor.[5]

While effective for generating specific targets, these linear syntheses often suffer from cumulative yield loss over multiple steps and are not well-suited for generating large libraries of diverse analogs for structure-activity relationship (SAR) studies.

The Advent of Multicomponent Reactions (MCRs)

A paradigm shift in the synthesis of pyridopyrimidines came with the application of Multicomponent Reactions (MCRs). MCRs are one-pot reactions where three or more starting materials react to form a product that incorporates substantial parts of all initial reactants.[8][9] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, making it ideal for diversity-oriented synthesis in drug discovery.[10]

A common and powerful MCR for constructing the pyrido[2,3-d]pyrimidine core involves the condensation of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile), and an aminopyrimidine (e.g., 6-aminouracil).[8][11]

The generally accepted mechanism for this transformation proceeds through three key stages:

  • Knoevenagel Condensation: The aldehyde and the active methylene nitrile condense to form an arylidene intermediate.

  • Michael Addition: The aminopyrimidine acts as a nucleophile, attacking the arylidene intermediate in a conjugate addition.

  • Intramolecular Cyclization & Tautomerization: The intermediate undergoes cyclization and subsequent tautomerization or aromatization to yield the final fused heterocyclic system.[11]

MCR_Mechanism reactants Aldehyde + Malononitrile + 6-Aminouracil step1 Knoevenagel Condensation reactants->step1 intermediate1 Arylidene Intermediate step1->intermediate1 step2 Michael Addition intermediate1->step2 6-Aminouracil intermediate2 Acyclic Adduct step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Pyrido[2,3-d]pyrimidine Core step3->product

Caption: Generalized mechanism for the MCR synthesis of pyridopyrimidines.[11]

Catalysis in Pyridopyrimidine Synthesis: Enhancing Efficiency and Sustainability

To further improve reaction rates, yields, and conditions, various catalytic systems have been developed. The use of nanocatalysts, in particular, has gained significant traction due to their high surface area, reusability, and often mild reaction conditions.[11]

Catalyst SystemStarting MaterialsConditionsYield (%)Reference
Nano-MgO 6-Aminouracil, Aryl Aldehydes, MalononitrileWater, HeatHigh[11]
Fe₃O₄@SiO₂-IL Dialkyl Aminouracil, Aryl Aldehydes, CyanoacetylindoleHeatHigh[11]
[γ-Fe₂O₃@-Hap-SO₃H] Benzaldehyde, Meldrum's Acid, 6-AminouracilSolvent-freeup to 94%[8]
Fe₃O₄@NCs/Cu(II) 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aldehydes, Indene-1,3-dioneEthanol, RefluxHigh[11]

Table 1. Comparison of Nanocatalytic Systems in MCRs for Pyridopyrimidine Synthesis.

These catalyzed methods often align with the principles of green chemistry, utilizing water as a solvent or solvent-free conditions, which is a critical consideration for industrial-scale drug development.[10][11]

Ancillary Synthetic Strategies

While MCRs provide a direct route, other named reactions are crucial for creating functionalized precursors that can be elaborated into diverse pyridopyrimidine-related scaffolds.

  • Gewald Reaction: This is a classic MCR for synthesizing polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[12][13] The resulting 2-aminothiophene is a versatile precursor for constructing thieno[2,3-d]pyrimidines, a closely related and biologically important scaffold, through subsequent annulation of a pyrimidine ring.[14][15]

  • Aza-Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings. In its hetero-Diels-Alder variant, nitrogen-containing dienes (azadienes) react with dienophiles to construct pyridine or dihydropyridine rings.[16][17] This strategy can be employed to build the pyridine portion of the pyridopyrimidine scaffold, offering regiochemical control that can be complementary to condensation-based methods.[18][19]

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples of the synthetic methodologies discussed. They are intended as a guide for researchers to adapt to their specific needs.

Protocol 1: General Procedure for Nanocatalyst-Assisted MCR Synthesis of Pyrido[2,3-d]pyrimidines [11]

  • Rationale: This protocol leverages a reusable magnetic nanocatalyst for an efficient, one-pot, three-component synthesis, simplifying workup and purification.

  • Materials:

    • 6-Aminouracil (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ethanol (10 mL)

    • Nanocatalyst (e.g., nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂]) (specified catalytic amount)

  • Methodology:

    • To a 50 mL round-bottom flask, add 6-aminouracil, the aromatic aldehyde, malononitrile, and the nanocatalyst in ethanol.

    • Stir the mixture and heat under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Use an external magnet to hold the catalyst to the side of the flask and decant the hot ethanol solution.

    • Allow the solution to cool, upon which the product will precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyrido[2,3-d]pyrimidine derivative.

    • The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Protocol 2: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction [13][20]

  • Rationale: This protocol provides a versatile intermediate for the synthesis of thieno[2,3-d]pyrimidines. The mild conditions and common reagents make it highly accessible.

  • Materials:

    • Ketone (e.g., Cyclohexanone) (1.0 eq)

    • α-Cyanoester (e.g., Ethyl Cyanoacetate) (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Base (e.g., Morpholine) (1.2 eq)

    • Solvent (e.g., Ethanol)

  • Methodology:

    • In a round-bottom flask, combine the ketone, α-cyanoester, and elemental sulfur in ethanol.

    • Add the base (morpholine) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

    • Stir the reaction mixture at 40-50 °C for 1-2 hours until TLC indicates the consumption of starting materials.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the crude 2-aminothiophene product by filtration.

    • Recrystallize the solid from ethanol to obtain the purified product. This product can then be used in subsequent reactions to form a fused pyrimidine ring.

Therapeutic Significance and Associated Signaling Pathways

The pyridopyrimidine scaffold is a validated pharmacophore in numerous therapeutic areas, most notably in oncology as a kinase inhibitor.[6][7] Its ability to mimic the purine core allows it to target the ATP-binding site of various kinases, which are often dysregulated in cancer.

A prominent example is the PI3K/mTOR pathway , a critical signaling cascade that regulates cell growth, proliferation, and survival.[21] Dual inhibitors targeting both PI3K and mTOR are of high interest, and several pyridopyrimidine-based compounds have shown potent activity in this area.[21]

PI3K_mTOR_Pathway cluster_downstream Cellular Processes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival (Inhibition of Apoptosis) AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Protein Synthesis & Proliferation mTORC1->Proliferation Promotes Inhibitor Pyridopyrimidine Inhibitors Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

One of the most successful drugs featuring this core is Palbociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.[5] Its discovery validated the pyridopyrimidine scaffold as a platform for developing highly selective and potent cell cycle inhibitors.

Conclusion and Future Outlook

The pyridopyrimidine scaffold has journeyed from a chemical curiosity to a mainstay of modern medicinal chemistry. Its synthetic history mirrors the evolution of organic synthesis itself, moving from laborious linear constructions to elegant and efficient multicomponent strategies. The development of advanced catalytic methods continues to refine our ability to produce these valuable molecules sustainably and with greater complexity.

For researchers and drug development professionals, the pyridopyrimidine core remains a highly attractive starting point. Its proven track record, chemical tractability, and privileged structural nature ensure that it will continue to be a source of novel therapeutic agents for years to come. Future efforts will likely focus on exploring new isomeric scaffolds, developing even more sophisticated and selective catalytic systems, and applying the pyridopyrimidine core to novel biological targets beyond kinase inhibition.

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The Pyrido[4,3-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile platform for drug discovery. The pyrido[4,3-d]pyrimidine core, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, has solidified its status as such a scaffold. Its rigid, planar structure, coupled with strategically positioned nitrogen atoms, provides an ideal template for designing molecules that can potently and selectively modulate the activity of key proteins involved in a myriad of diseases.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will navigate the fundamental chemistry, synthetic strategies, and diverse therapeutic applications of the pyrido[4,3-d]pyrimidine core, with a particular focus on its role in the development of kinase inhibitors for oncology. By delving into the causality behind experimental choices and providing detailed methodologies, this guide aims to empower researchers to harness the full potential of this remarkable scaffold.

I. The Chemical Foundation: Synthesis and Functionalization

The therapeutic potential of any scaffold is intrinsically linked to the accessibility of diverse chemical matter. The pyrido[4,3-d]pyrimidine core benefits from robust and adaptable synthetic routes, allowing for systematic exploration of structure-activity relationships (SAR).

Core Synthesis: Building the Bicyclic Framework

A common and effective strategy for the synthesis of the pyrido[4,3-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-functionalized pyridine precursor. A key intermediate in many synthetic campaigns is a halogenated version of the core, which serves as a versatile handle for subsequent diversification.

Experimental Protocol: Synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine [1]

This protocol outlines a representative synthesis of a key chlorinated pyrido[4,3-d]pyrimidine intermediate.

  • Step 1: Nitration of 2-amino-4-picoline. To a solution of 2-amino-4-picoline in concentrated sulfuric acid, nitric acid is added dropwise at low temperature to yield a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine. The desired 3-nitro isomer is isolated by silica gel column chromatography.[1]

  • Step 2: Conversion to Hydroxyl Group. The 2-amino group of 4-methyl-3-nitropyridin-2-amine is converted to a hydroxyl group via a Sandmeyer-type reaction using sodium nitrite.[1]

  • Step 3: Oxidation and Chlorination. The methyl group is oxidized to a carboxylic acid, followed by chlorination to yield 2-chloro-3-nitroisonicotinic acid.[1]

  • Step 4: Esterification. The carboxylic acid is esterified to provide ethyl 2-chloro-3-nitroisonicotinate.[1]

  • Step 5: Reduction of the Nitro Group. The nitro group is reduced to an amine, yielding ethyl 3-amino-2-chloroisonicotinate.

  • Step 6: Cyclization to form the Pyrimidine Ring. The amino-ester is cyclized with a suitable reagent, such as chloroformamidine hydrochloride, to form the pyrido[4,3-d]pyrimidine core.[2]

  • Step 7: Chlorination of the 4-position. The resulting pyridopyrimidinone is treated with a chlorinating agent like phosphorus oxychloride to install the chloro substituent at the C4 position, affording the versatile intermediate 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.[1]

Diversification Strategies: Unleashing Chemical Space

The true power of the pyrido[4,3-d]pyrimidine scaffold lies in the ability to introduce a wide array of substituents at various positions, thereby fine-tuning the molecule's biological activity, selectivity, and pharmacokinetic properties.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-substituent at the C4 position is a prime site for diversification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for introducing aryl and heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Coupling on a Pyrido[4,3-d]pyrimidine Core [3]

This generalized protocol illustrates the application of the Suzuki coupling for C-C bond formation.

  • Reaction Setup: In a reaction vessel, the 4-chloro-pyrido[4,3-d]pyrimidine derivative, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., cesium carbonate) are combined in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

  • Heating: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted and purified using standard techniques such as column chromatography.

This method allows for the introduction of a vast array of substituents, which is crucial for exploring the SAR of these compounds.

II. Therapeutic Applications: A Focus on Kinase Inhibition

The pyrido[4,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of inhibitors targeting protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Mutations and overexpression of EGFR can lead to uncontrolled cell proliferation and tumor growth. Several pyrido[4,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.

Mechanism of Action: These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

  • C4-Substitution: The C4 position is often occupied by an aniline or a substituted aniline moiety, which forms crucial hydrogen bond interactions with the hinge region of the kinase domain.

  • C2 and C6 Positions: Modifications at the C2 and C6 positions can influence potency, selectivity, and pharmacokinetic properties. For instance, the introduction of solubilizing groups can improve bioavailability.

Data Presentation: In Vitro Activity of Pyrido[4,3-d]pyrimidine-based EGFR Inhibitors

Compound IDTargetCell LineIC50 (nM)Reference
Compound A EGFRL858RHCC8271.7[4]
Compound A EGFRL858R/T790MH197523.3[4]
Compound B EGFRWTA54999[2]
Compound B EGFRT790M-123[2]
Compound C EGFR-18[5]

Experimental Protocol: In Vitro EGFR Kinase Assay [6][7]

This protocol provides a general framework for assessing the inhibitory activity of compounds against EGFR.

  • Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Assay Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the test compound in an appropriate assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (e.g., using [γ-³²P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay) [8][9][10][11]

This protocol measures the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrido[4,3-d]pyrimidine derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value for cell proliferation is determined from the dose-response curve.

Mandatory Visualization: EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Pyrido_Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Pyrido_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[4,3-d]pyrimidine derivatives.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrido[4,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors of CDKs, particularly CDK4 and CDK6.

Mechanism of Action: By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition of the cell cycle and inhibiting cancer cell proliferation.

Data Presentation: In Vitro Activity of Pyrido[2,3-d]pyrimidine-based CDK Inhibitors

Compound IDTargetIC50 (nM)Reference
Palbociclib CDK411[12]
Palbociclib CDK616[12]
Compound D CDK290[9]
Compound E CDK4/Cyclin D1-[13]

Note: Palbociclib is a pyrido[2,3-d]pyrimidine, a closely related isomer, highlighting the broader potential of the pyridopyrimidine family.

Other Kinase Targets

The versatility of the pyrido[4,3-d]pyrimidine core extends to the inhibition of other important kinase targets, including:

  • KRAS: Mutant KRAS is a major driver of many cancers, and recent efforts have identified pyrido[4,3-d]pyrimidine derivatives as promising inhibitors of KRAS G12D.[1][14]

  • Monopolar Spindle 1 (Mps1): Mps1 is a kinase involved in the spindle assembly checkpoint, and its inhibition is a potential therapeutic strategy for cancer.[15]

III. Beyond Kinases: Targeting Other Pathways

The therapeutic utility of the pyrido[4,3-d]pyrimidine scaffold is not limited to kinase inhibition. Derivatives of this core have shown activity against other important drug targets.

Smoothened (SMO) Antagonists

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in certain cancers, such as medulloblastoma and basal cell carcinoma. The G protein-coupled receptor Smoothened (SMO) is a key component of this pathway.

Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent SMO antagonists, demonstrating in vivo activity.[16][17]

Experimental Protocol: Smoothened Antagonist Assay [16]

  • Cell Line: A reporter cell line, such as NIH3T3-GRE-Luc, which contains a luciferase reporter gene under the control of a Gli-responsive promoter.

  • Assay Procedure:

    • The reporter cells are treated with a Smoothened agonist (e.g., SAG) to activate the Hh pathway, in the presence of varying concentrations of the test compound.

    • After an incubation period, the cells are lysed, and luciferase activity is measured.

  • Data Analysis: A decrease in luciferase activity indicates inhibition of the Hh pathway by the test compound, and an IC50 value can be determined.

IV. Biopharmaceutical Properties and Future Perspectives

While in vitro potency is a critical starting point, the success of a drug candidate ultimately depends on its in vivo properties, including absorption, distribution, metabolism, and excretion (ADME). The substitution pattern on the pyrido[4,3-d]pyrimidine core significantly influences its biopharmaceutical profile.[4]

Key Considerations for Drug Development:

  • Solubility: Poor aqueous solubility can limit oral bioavailability. Strategies to improve solubility include the introduction of polar functional groups.

  • Metabolic Stability: The sites of metabolism on the scaffold should be identified to guide modifications that can enhance metabolic stability and prolong the in vivo half-life.

  • Permeability: The ability of the compound to cross cell membranes is crucial for reaching its intracellular target.

Future Directions:

The pyrido[4,3-d]pyrimidine core continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Exploring new therapeutic targets: The scaffold's versatility suggests that it may have utility against a broader range of diseases.

  • Developing next-generation inhibitors: This includes designing inhibitors that can overcome drug resistance mechanisms.

  • Fine-tuning ADME properties: A deeper understanding of the relationship between structure and biopharmaceutical properties will enable the design of more drug-like candidates.

Conclusion

The pyrido[4,3-d]pyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective inhibitors, particularly in the field of oncology. As our understanding of disease biology continues to grow, the rational design of novel therapeutics based on this versatile framework holds immense promise for addressing unmet medical needs. This guide provides a solid foundation for researchers to build upon, fostering further innovation in the exciting and impactful field of drug discovery.

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The Dichotomy of Halogenation: An In-depth Technical Guide to the Electronic Effects of Chloro and Fluoro Substituents on the Pyridopyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Modulating the Pyridopyrimidine Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, the pyridopyrimidine scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active compounds[1][2]. The strategic functionalization of this ring system is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the vast array of possible substitutions, halogenation, particularly with chlorine and fluorine, stands out as a powerful tool for modulating electronic architecture, and by extension, biological activity.

This in-depth technical guide provides a comprehensive exploration of the nuanced electronic effects of chloro and fluoro substituents on the pyridopyrimidine ring. Moving beyond a superficial overview, we will dissect the interplay of inductive and resonance effects, quantify their impact through established physicochemical parameters, and elucidate the practical consequences for chemical reactivity and structure-activity relationships (SAR). This document is designed to serve as a practical and authoritative resource, empowering researchers to make informed decisions in the rational design of novel pyridopyrimidine-based therapeutics.

Fundamental Electronic Principles: A Tale of Two Halogens

The electronic influence of a substituent on an aromatic or heteroaromatic ring is a composite of two primary forces: the inductive effect (-I) and the resonance effect (+M or +R). The distinct electronic properties of chlorine and fluorine lead to a fascinating dichotomy in their modulation of the pyridopyrimidine core.

The Inductive Effect (-I): An Electronegativity-Driven Electron Withdrawal

The inductive effect is the through-sigma-bond polarization caused by the difference in electronegativity between atoms. Both fluorine and chlorine are significantly more electronegative than carbon, resulting in a strong electron-withdrawing inductive effect (-I). This effect acidifies nearby protons and deactivates the ring towards electrophilic attack by pulling electron density away from the ring system. Fluorine, being the most electronegative element, exerts a stronger -I effect than chlorine[3].

The Resonance Effect (+M): A Lone Pair Donation

The resonance effect involves the delocalization of lone pair electrons from the halogen into the π-system of the pyridopyrimidine ring. This donation of electron density, termed a +M effect, counteracts the inductive withdrawal. A key distinction between fluorine and chlorine lies in the efficacy of this resonance donation. The 2p orbitals of fluorine are of similar size and energy to the 2p orbitals of the carbon atoms in the aromatic ring, leading to effective orbital overlap and a significant +M effect. In contrast, the larger 3p orbitals of chlorine have poorer overlap with the carbon 2p orbitals, resulting in a weaker +M effect[4].

This interplay between a strong -I effect and a weaker +M effect is crucial in understanding the overall electronic impact of these halogens on the pyridopyrimidine ring.

G cluster_F Fluoro Substituent cluster_Cl Chloro Substituent F_Inductive Strong -I Effect (High Electronegativity) Pyridopyrimidine Pyridopyrimidine Ring F_Inductive->Pyridopyrimidine Withdraws σ-electrons F_Resonance Significant +M Effect (Good 2p-2p Overlap) F_Resonance->Pyridopyrimidine Donates π-electrons Cl_Inductive Moderate -I Effect (Lower Electronegativity) Cl_Inductive->Pyridopyrimidine Withdraws σ-electrons Cl_Resonance Weaker +M Effect (Poor 3p-2p Overlap) Cl_Resonance->Pyridopyrimidine Donates π-electrons

Figure 1: Competing electronic effects of fluoro and chloro substituents.

Quantitative Analysis of Electronic Effects

Hammett Substituent Constants (σ)

The Hammett equation provides a powerful means to quantify the electronic effect of a substituent on the reactivity of an aromatic system. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties.

Substituentσ_meta (σ_m)σ_para (σ_p)Dominant Effect
-F+0.34+0.06Strong -I, Moderate +M
-Cl+0.37+0.23Strong -I, Weak +M
-H0.000.00Reference

Table 1: Hammett Substituent Constants for Fluoro and Chloro Groups.[5][6][7][8]

The more positive σ_p value for chlorine compared to fluorine highlights the weaker resonance donation of chlorine, leading to a stronger overall electron-withdrawing effect at the para position.

Acidity and Basicity (pKa)

The pKa of the pyridopyrimidine ring nitrogens is a critical parameter, influencing solubility, membrane permeability, and target binding. Electron-withdrawing substituents decrease the basicity of the ring nitrogens (lower pKa of the conjugate acid), while electron-donating groups increase basicity (higher pKa).

Due to their strong inductive effects, both fluoro and chloro substituents are expected to decrease the pKa of the pyridopyrimidine ring system. The magnitude of this decrease will depend on the position of the substituent relative to the nitrogen atoms. For instance, a halogen at a position ortho or para to a ring nitrogen will exert a more pronounced electron-withdrawing effect on that nitrogen, leading to a greater reduction in basicity.

CompoundpKa (Conjugate Acid)
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.83
2-Chloropyridine0.49
3-Chloropyridine2.84
4-Chloropyridine3.83

Table 2: pKa Values of Halogen-Substituted Pyridines.

While these values are for pyridine, they clearly demonstrate the pKa-lowering effect of halogen substitution. The effect is generally more pronounced for fluorine due to its higher electronegativity.

NMR Spectroscopy: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the pyridopyrimidine ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the ring are sensitive to the electron density. Electron-withdrawing substituents will cause a downfield shift (higher ppm) of the attached carbon and, to a lesser extent, other carbons in the ring, particularly those at the ortho and para positions[8][9].

  • ¹⁹F NMR: For fluoro-substituted compounds, the ¹⁹F chemical shift is a highly sensitive probe of the local electronic environment. Electron-withdrawing groups on the ring will generally lead to a downfield shift of the fluorine resonance, while electron-donating groups cause an upfield shift[1][10].

Impact on Chemical Reactivity

The electronic perturbations induced by chloro and fluoro substituents have profound consequences for the chemical reactivity of the pyridopyrimidine ring, particularly in the context of nucleophilic aromatic substitution (S_NAr), a key reaction in the synthesis of many pyridopyrimidine-based drugs.

Nucleophilic Aromatic Substitution (S_NAr)

The pyridopyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Chloro substituents serve as excellent leaving groups in S_NAr reactions. The regioselectivity of these reactions is dictated by the electronic landscape of the ring. Nucleophilic attack is favored at positions that are most electron-deficient and can best stabilize the negative charge of the Meisenheimer intermediate.

For a dichloropyridopyrimidine, the position of nucleophilic attack can be influenced by other substituents on the ring. For example, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the 4-position. However, the presence of an electron-donating group at the 6-position can shift the preference to the 2-position[4]. This highlights the importance of considering the combined electronic effects of all substituents when planning a synthetic route.

G cluster_workflow S_NAr on Dichloropyridopyrimidine Start 2,4-Dichloropyridopyrimidine Intermediate Meisenheimer Intermediate Start->Intermediate Nucleophilic Attack Nuc Nucleophile (e.g., Amine, Alcohol) Nuc->Intermediate Product_4_Sub 4-Substituted Product (Generally Favored) Intermediate->Product_4_Sub Loss of Cl- Product_2_Sub 2-Substituted Product (Favored with EDG at C6) Intermediate->Product_2_Sub Loss of Cl-

Figure 2: General workflow for nucleophilic aromatic substitution on a dichloropyridopyrimidine.

Structure-Activity Relationships (SAR) in Drug Design

The judicious placement of chloro and fluoro substituents is a critical aspect of SAR studies in the development of pyridopyrimidine-based drugs, such as kinase inhibitors.

  • Target Engagement: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein target, which can enhance binding affinity. The differing sizes and polarizabilities of chlorine and fluorine can lead to distinct binding interactions.

  • Metabolic Stability: The introduction of a fluorine atom at a metabolically labile position can block oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can impact its solubility, cell permeability, and plasma protein binding. Chlorine imparts a greater increase in lipophilicity than fluorine.

For example, in the development of certain kinase inhibitors, the presence of a chloro or fluoro group at specific positions on the pyridopyrimidine scaffold has been shown to be crucial for potent activity[3][7][11]. The electronic effects of these substituents can influence the orientation of the molecule within the ATP-binding pocket of the kinase, as well as its pharmacokinetic properties.

Experimental Protocols

To provide a practical context for the principles discussed, this section outlines key experimental methodologies.

General Synthesis of a Chloro-Substituted Pyrido[2,3-d]pyrimidine

The following is a representative protocol for the synthesis of a chloro-substituted pyridopyrimidine, which can then be used as a versatile intermediate for S_NAr reactions. This example is adapted from literature procedures for the synthesis of pyrido[2,3-d]pyrimidines[2][12][13].

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Core

  • To a solution of 2,6-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of a base (e.g., sodium ethoxide).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Step 2: Chlorination

  • To a flask containing the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • Reflux the mixture for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2,4-dichloro-pyrido[2,3-d]pyrimidine.

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for the experimental determination of the pKa of a pyridopyrimidine derivative.

  • Preparation of Solutions:

    • Prepare a standard solution of the pyridopyrimidine compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the pyridopyrimidine solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

    • Add the titrant (acid or base) in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Conclusion: A Strategic Approach to Pyridopyrimidine Functionalization

The electronic effects of chloro and fluoro substituents on the pyridopyrimidine ring are a complex interplay of inductive and resonance phenomena. A thorough understanding of these effects is paramount for the rational design of novel therapeutics. Fluorine, with its strong inductive withdrawal and significant resonance donation, and chlorine, with its strong inductive effect and weaker resonance contribution, offer distinct tools for modulating the physicochemical properties and biological activity of the pyridopyrimidine scaffold.

By leveraging quantitative parameters such as Hammett constants and pKa values, and by employing robust synthetic and analytical methodologies, researchers can strategically harness the power of halogenation to optimize lead compounds and accelerate the discovery of new medicines. This guide serves as a foundational resource to aid in this critical endeavor, fostering a deeper understanding of the structure-property relationships that govern the therapeutic potential of this important class of heterocyclic compounds.

References

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  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. (2001). The Journal of Organic Chemistry, 66(21), 6919-6925.
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  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023).
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  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2002). Molecules, 7(5), 421-430.
  • A survey of Hammett substituent constants and resonance and field parameters. (1991). Chemical Reviews, 91(2), 165-195.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). Molecules, 21(11), 1563.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(19), 6653.
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (2023). ChemRxiv.
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  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. (2023). Bioorganic Chemistry, 136, 106535.
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  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (2021). International Journal of Molecular Sciences, 22(5), 2329.
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Sources

The Strategic Sourcing and Application of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology and inflammation, the pyrido[4,3-d]pyrimidine core has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets with high affinity, thereby serving as a rich foundation for the development of novel therapeutics. The strategic functionalization of this core is paramount to achieving target specificity and desirable pharmacokinetic profiles. 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS No. 175357-95-6) represents a key intermediate, engineered with specific halogen substitutions to facilitate the synthesis of a new generation of targeted therapies.[1] The fluorine atom at the 7-position can enhance binding affinity and modulate metabolic stability, while the chlorine atom at the 4-position serves as a versatile leaving group for subsequent nucleophilic substitution reactions. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this critical building block for researchers at the forefront of pharmaceutical innovation.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

PropertyValueSource
CAS Number 175357-95-6[1][2][3]
Molecular Formula C₇H₃ClFN₃[1]
Molecular Weight 183.57 g/mol [1]
Boiling Point 331.65 °C[1]
Density 1.538 g/cm³[1]
IUPAC Name This compound[1]

Commercial Availability and Sourcing

This compound is available from a limited number of specialized chemical suppliers as a research-grade chemical. It is crucial for researchers to verify the purity and identity of the compound upon receipt through independent analytical testing.

SupplierProduct NameCAS NumberNotes
BenchchemThis compound175357-95-6For Research Use Only.[1]
BLDpharmThis compound175357-95-6Provides documentation such as NMR, HPLC, LC-MS.[4]

Given the specialized nature of this reagent, researchers may also consider custom synthesis as a viable procurement strategy, particularly for large-scale needs or when specific purity requirements must be met.

Synthetic Routes and Methodologies

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 7-fluoropyrido[4,3-d]pyrimidin-4-one core, followed by a crucial chlorination step. The general strategy involves building the pyrimidine ring onto a pre-fluorinated pyridine precursor.

Conceptual Synthetic Pathway

Synthetic Pathway A 4-Amino-3-fluoropyridine B 4-Amino-3-fluoropyridine-5-carboxamide A->B Carboxylation C 7-Fluoropyrido[4,3-d]pyrimidin-4(3H)-one B->C Ring Closure (e.g., with Formamide) D This compound C->D Chlorination (e.g., POCl₃) Kinase Inhibitor Synthesis A This compound C 4-Amino-7-fluoropyrido[4,3-d]pyrimidine Derivative (Potential Kinase Inhibitor) A->C Nucleophilic Aromatic Substitution (SNAr) B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C

Sources

safety and handling precautions for halogenated pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Halogenated Pyridopyrimidines in Research and Development

Introduction

Halogenated pyridopyrimidines represent a pivotal class of heterocyclic compounds, serving as foundational scaffolds in modern medicinal chemistry.[1] Their structural motifs are prevalent in a variety of biologically active agents, including kinase inhibitors and novel anticancer therapeutics.[1][2] The incorporation of halogen atoms (F, Cl, Br, I) onto the pyridopyrimidine core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties, making these compounds indispensable in drug discovery pipelines.[3][4]

However, the very biological activity that makes these molecules promising also necessitates a rigorous and informed approach to their handling. Many compounds within this class may exhibit cytotoxic, mutagenic, or teratogenic properties.[5][6] Consequently, ensuring the safety of researchers and maintaining the integrity of experimental work is paramount. This guide provides a comprehensive framework for the safe handling, storage, and disposal of halogenated pyridopyrimidines, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for researchers, scientists, and drug development professionals who synthesize, handle, or otherwise work with these potent compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Before any work begins, a formal risk assessment must be conducted, as mandated by regulations like COSHH (Control of Substances Hazardous to Health) in the UK and OSHA standards in the US.[7] For novel halogenated pyridopyrimidines with limited toxicological data, a precautionary principle must be applied, treating them as potentially highly toxic substances.

Toxicological Profile

The primary hazard associated with halogenated pyridopyrimidines is their potential biological activity. Given their frequent development as anticancer agents, occupational exposure could lead to significant health risks.[6]

  • Cytotoxicity, Mutagenicity, and Teratogenicity: Many analogous heterocyclic compounds and chemotherapy agents are known to be carcinogenic, mutagenic (damaging to DNA), and/or teratogenic (causing fetal malformation).[5] Studies on related halogenated pyridines have demonstrated mutagenic activity.[8] Therefore, all halogenated pyridopyrimidines, especially novel ones, should be handled as if they possess these properties.

  • Routes of Exposure: Occupational exposure can occur through inhalation of aerosols or fine powders, skin contact and subsequent absorption, ingestion, and accidental injection via needle-stick injuries.[5][9]

Chemical Reactivity Hazards

The pyridopyrimidine core and its halogen substituents can be reactive under certain conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, which may cause vigorous or explosive reactions.[10]

  • Synthesis Hazards: The synthesis of these compounds often involves potent halogenating agents and may be conducted under harsh conditions, presenting unique hazards that must be assessed as part of the overall reaction plan.[3][11]

Physical Hazards
  • Flammability: While many pyridopyrimidines are solids at room temperature, they are often dissolved in flammable organic solvents. Standard precautions for handling flammable liquids, such as working away from ignition sources and using non-sparking tools, must be observed.[10][12]

  • Dust Explosion: Finely powdered solids can form explosive mixtures with air. While a risk primarily at industrial scale, care should be taken to avoid generating large dust clouds during handling.

Section 2: The Hierarchy of Controls for Exposure Minimization

The most effective way to manage risk is to follow the hierarchy of controls, a systematic approach that prioritizes the most effective and reliable safety measures.[7][13]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE

Caption: The Hierarchy of Controls model for risk mitigation.

Elimination and Substitution

In a research context, complete elimination is often not possible. However, during the design phase of a project, if a less hazardous analogue or synthetic route can achieve the same scientific goal, it should be considered.[13]

Engineering Controls (Primary Containment)

These controls are designed to physically isolate the hazard from the operator and are the most critical element in safely handling potent compounds.

  • Chemical Fume Hoods: All manipulations of halogenated pyridopyrimidines, including weighing, dissolving, and transfers, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[14]

  • Ventilated Balance Enclosures (VBEs): For weighing potent solid compounds, a VBE provides a localized, low-turbulence airflow that contains powders effectively without disturbing sensitive electronic balances.

  • Glove Boxes and Isolators: For particularly high-potency or volatile compounds, all manipulations should be conducted within the contained atmosphere of a glove box or isolator.

Administrative Controls

These are work policies and procedures designed to reduce exposure duration and frequency.

  • Designated Areas: All work with halogenated pyridopyrimidines should be restricted to a clearly marked, designated area within the laboratory.

  • Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs must be written, reviewed, and approved before work begins. These SOPs should cover every step from receipt of materials to final waste disposal.

  • Training: All personnel must receive and document training on the specific hazards of the compounds and the procedures outlined in the SOPs.[7] This includes hands-on training for techniques like cannula transfers.[9]

  • Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[15] Hands must be washed thoroughly after handling these compounds, even if gloves were worn.[15]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls.[7]

TaskRequired Hand ProtectionRequired Body ProtectionRequired Eye/Face ProtectionRespiratory Protection
Weighing Solid Compound Double nitrile gloves (ASTM D6978-05 compliant)[16][17]Disposable, solid-front, back-tying gown; sleeve covers[16]Safety glasses with side shieldsNot required if performed in a VBE or fume hood.
Routine Solution Handling Double nitrile glovesLab coat (over disposable gown for potent compounds)Safety glasses with side shieldsNot required if performed in a fume hood.
Large Volume Transfers Double nitrile glovesDisposable gownChemical splash goggles and face shield[16]Not required if performed in a fume hood.
Spill Cleanup Heavy-duty nitrile or neoprene gloves over inner nitrile glovesDisposable, fluid-resistant coverall[13]Chemical splash goggles and face shieldAir-purifying respirator with appropriate cartridges may be required depending on spill size and substance volatility.

Table 1: PPE Selection Guide for Handling Halogenated Pyridopyrimidines.

Section 3: Standard Operating Protocols

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Protocol: Weighing and Preparing Stock Solutions

This protocol is designed to minimize the generation and release of airborne particulates.

  • Preparation: Don all required PPE as specified in Table 1. Decontaminate the work surface of the VBE or chemical fume hood.

  • Tare Vessel: Place a tared, sealable container (e.g., a vial with a PTFE-lined cap) onto the analytical balance within the VBE.

  • Dispense Compound: Carefully dispense the approximate amount of the solid halogenated pyridopyrimidine into the vial. Avoid creating dust clouds by using a micro-spatula and gentle movements.

  • Seal and Re-weigh: Securely cap the vial. Remove the spatula and any other equipment from the balance. Record the final weight. This "weigh-by-difference" method is preferred.

  • Decontamination: Carefully wipe the exterior of the vial with a cloth dampened with an appropriate solvent (e.g., 70% ethanol) to remove any external contamination before removing it from the containment device.

  • Dissolution: Add the solvent to the sealed vial via syringe through the septum in the cap, or by briefly opening the cap within the fume hood. Mix until dissolved.

Protocol: Liquid Transfers Using a Syringe

This technique is common for transferring solutions in an inert atmosphere but carries a risk of needle-stick injury and chemical spray if not performed correctly.[9]

  • System Setup: Ensure both the source flask and the receiving flask are securely clamped within a chemical fume hood and are equipped with rubber septa.

  • Pressurization: Introduce a low, positive pressure of an inert gas (e.g., Nitrogen or Argon) into the headspace of the source flask via a needle connected to a gas bubbler. Never over-pressurize a sealed vessel.[9]

  • Syringe Purge: Take a clean, dry syringe fitted with a needle and purge it with the inert gas three times by drawing gas from the headspace of a separate, empty flask and expelling it.

  • Withdrawal: Insert the needle of the purged syringe through the septum of the source flask, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of solution. The positive pressure in the flask will assist in filling the syringe.

  • Transfer: Withdraw the syringe and needle. Quickly and smoothly insert it through the septum of the receiving flask and dispense the solution.

  • Cleaning: Immediately rinse the syringe and needle with an appropriate quenching solvent, followed by a cleaning solvent. Dispose of the rinsate into the designated halogenated waste container.

Section 4: Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

Spill Management

All spills must be dealt with immediately by trained personnel.[5]

Spill_Response_Decision_Tree start Spill Occurs alert Alert personnel in the area Isolate the spill start->alert assess Assess the Spill (Size, Substance, Location) alert->assess small_spill Small & Contained Spill (<100 mL, inside fume hood) assess->small_spill Small large_spill Large or Uncontained Spill (>100 mL, outside hood, highly toxic) assess->large_spill Large get_kit Get Spill Kit & Don Full PPE (Double gloves, gown, goggles, face shield) small_spill->get_kit evacuate EVACUATE THE AREA Call Emergency Response large_spill->evacuate cleanup Clean up spill using absorbent pads Work from outside in get_kit->cleanup decontaminate Decontaminate the area Place all waste in a sealed bag cleanup->decontaminate dispose Label as Hazardous Waste Report the incident decontaminate->dispose

Caption: A decision tree for responding to chemical spills.

Personnel Exposure

Immediate first aid is crucial. Always consult the substance's Safety Data Sheet (SDS) for specific advice.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19]

Section 5: Storage and Waste Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Safe Storage
  • Containers: Store compounds in tightly sealed, clearly labeled containers that are compatible with the chemical.[12]

  • Location: Store in a cool, dry, and well-ventilated area designated for potent compounds.[14]

  • Segregation: Store away from incompatible materials such as strong acids and oxidizers.[10] Keep solids and liquids segregated.

Waste Management

Halogenated waste is a specific category of chemical waste and must be handled accordingly.

  • Segregation: It is imperative to segregate halogenated waste streams from non-halogenated streams.[20] Co-mingling can dramatically increase disposal costs and complexity. Halogenated waste is defined as any organic chemical that contains Fluorine, Chlorine, Bromine, or Iodine.[21]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for halogenated liquid and solid waste.[22] Never fill containers beyond 90% capacity.[22]

  • Disposal: All waste must be disposed of through an approved hazardous waste management program. High-temperature incineration is a common and effective method for destroying halogenated organic compounds.[23]

Conclusion

Halogenated pyridopyrimidines are powerful tools in the quest for new therapeutics. Their inherent biological activity demands a commensurate level of respect and caution. By implementing a safety-first culture built on the principles of risk assessment, the hierarchy of controls, and adherence to detailed protocols, researchers can safely harness the potential of these compounds while protecting themselves, their colleagues, and the environment.

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  • Pyridine - Safety Data Sheet. (2023, February 1). Kanto Chemical Co., Inc. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]

  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2025, August 6). ResearchGate. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. [Link]

  • Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. (2023, March 17). Growing Science. [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(3), 209–216. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Publications. [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to function as a versatile scaffold for designing kinase inhibitors and other targeted therapeutics. The strategic introduction of aryl and heteroaryl groups at the C4 position via Suzuki-Miyaura cross-coupling is a cornerstone transformation for generating molecular diversity and modulating pharmacological activity.

This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki coupling of various boronic acids and their derivatives with 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine. As an electron-deficient heterocyclic chloride, this substrate presents unique challenges, including the potential for catalyst deactivation and the inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[1][2] The protocols and insights herein are designed to equip researchers with the knowledge to navigate these challenges and achieve high-yield, reproducible outcomes. The presence of the fluorine atom at the C7 position and the chloro-substituent create a distinct electronic environment, making this a valuable starting point for chemical exploration.[3]

Mechanism and Theory: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent Pd(0) complex. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[2] The choice of a sterically bulky, electron-rich phosphine ligand is critical to facilitate this step.[6][7] The palladium complex inserts itself into the carbon-chlorine bond, forming a square planar Pd(II) intermediate.[4]

  • Transmetalation: The next step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then exchanges its organic group with the chloride on the palladium complex.[9]

  • Reductive Elimination: In the final step, the newly formed di-organopalladium(II) complex undergoes reductive elimination. The two organic groups (the pyridopyrimidine and the group from the boronic acid) couple and are expelled from the palladium center, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][10]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex Cl-Pd(II)L₂-Ar pd0->pd_complex Oxidative Addition aryl_halide Ar-Cl (this compound) oxidative_addition Oxidative Addition transmetalation Transmetalation trans_complex R-Pd(II)L₂-Ar pd_complex->trans_complex Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex trans_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-R (Coupled Product) trans_complex->product center_point

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Catalyst Systems for a Challenging Substrate

The coupling of electron-deficient chloropyridines and related heterocycles requires a highly active catalyst system. The nitrogen atom in the pyridopyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1] Therefore, ligands that are both bulky and electron-rich are necessary to promote the desired catalytic cycle and prevent catalyst inhibition.

Catalyst System ComponentRecommended OptionsRationale & Key ConsiderationsSource
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common, stable Pd(II) and Pd(0) sources. Pd(II) sources require in-situ reduction, which is usually accomplished by the phosphine ligand.[1][8]
Primary Ligands Buchwald Ligands: XPhos, SPhosHighly electron-rich and sterically hindered dialkylbiaryl phosphines. Excellent for activating C-Cl bonds and promoting fast reductive elimination. SPhos is particularly effective for heteroaryl chlorides.[6][7]
Alternative Ligands N-Heterocyclic Carbenes (NHCs): e.g., IPr, IMesStrong σ-donors that form very stable complexes with palladium. Offer high thermal stability and can be effective for particularly challenging substrates. Often used in PEPPSI-type pre-catalysts.[2][8]
Classic Ligand PPh₃ (in Pd(PPh₃)₄)Tetrakis(triphenylphosphine)palladium(0) is a classic, all-in-one catalyst. While less active than modern systems for aryl chlorides, it can be effective, especially under microwave conditions.[11][12]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of a generic arylboronic acid to this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Workflow:

Protocol_Workflow start Start: Assemble Reagents reagents To a dry Schlenk flask under Argon: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) - Pd Precursor & Ligand start->reagents solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) reagents->solvent degas Degas the reaction mixture (e.g., 3x Vacuum/Argon cycles) solvent->degas heat Heat the reaction mixture (Typically 80-110 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Upon completion purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%). Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the reaction atmosphere is inert.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane with 10-20% water) via syringe. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-7-fluoropyrido[4,3-d]pyrimidine.

Troubleshooting and Optimization

Low yields or failed reactions in the Suzuki coupling of heteroaryl chlorides are common but can often be resolved through systematic optimization.[1]

IssuePotential Cause(s)Recommended Solution(s)Source
Low or No Conversion Inactive Catalyst: Catalyst system not potent enough for the C-Cl bond activation.Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand like SPhos or an NHC ligand). Increase catalyst loading (up to 10 mol%).[1][6]
Catalyst Deactivation: Pyridine nitrogen coordinating to the Pd center.Use a bulkier ligand to shield the metal center. Ensure strictly inert conditions.[1]
Protodeboronation Boronic Acid Degradation: The boronic acid is hydrolyzed back to the corresponding arene before it can transmetalate. This is often promoted by excess water, high temperatures, or strong bases.Use anhydrous conditions with a base like K₃PO₄. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. Use fresh, high-purity boronic acid.[1][2]
Homocoupling Boronic Acid Self-Coupling: Can be caused by the presence of oxygen or if transmetalation is slow.Ensure the reaction is thoroughly degassed. Use a slight excess of the this compound relative to the boronic acid.[1]
Poor Solubility Reagents not fully dissolved: Can lead to slow or incomplete reaction.Screen different solvents. A mixture like Toluene/Water, Dioxane/Water, or 2-MeTHF can improve solubility while facilitating the reaction.[7][13]

Advanced Protocols: Microwave-Assisted Synthesis

For rapid optimization and synthesis, microwave-assisted protocols can be highly effective, often leading to dramatically reduced reaction times and improved yields, even with lower catalyst loadings.[12][14]

  • Typical Conditions: Use a sealed microwave vial. A common system would be Pd(PPh₃)₄ (0.5-2 mol%), K₂CO₃ as the base, and a solvent like DME or Dioxane/Water.

  • Temperature & Time: Irradiate at a fixed temperature (e.g., 100-140 °C) for a short duration (e.g., 15-30 minutes).[12]

  • Advantages: The rapid heating allows for efficient energy transfer, overcoming activation barriers more effectively than conventional heating. This can be particularly useful for activating the stubborn C-Cl bond.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel compounds for drug discovery. Success with this challenging substrate hinges on the rational selection of a highly active, sterically demanding catalyst system capable of activating the C-Cl bond while resisting deactivation by the heterocyclic nitrogen. By following the detailed protocols, understanding the underlying mechanism, and applying the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently access a diverse range of 4-aryl and 4-heteroaryl pyrido[4,3-d]pyrimidines.

References

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic and structural features make it an attractive scaffold for the development of potent and selective therapeutic agents. The functionalization of this core, particularly through the strategic introduction of diverse amine substituents, is a critical step in generating libraries of novel compounds for biological screening. The Buchwald-Hartwig amination stands out as a powerful and versatile methodology for forging carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a key, yet challenging, substrate: 4-chloro-7-fluoropyrido[4,3-d]pyrimidine. The presence of a chloro-substituent, which is less reactive than its bromo or iodo counterparts, coupled with the electron-deficient nature of the heterocyclic ring system, necessitates a carefully optimized catalytic system to achieve high yields and purity.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel 4-amino-7-fluoropyrido[4,3-d]pyrimidine derivatives.

The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization of reaction conditions. The generally accepted catalytic cycle comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride (in this case, this compound) to a low-valent Pd(0) species. This is often the rate-limiting step for less reactive aryl chlorides.[2] The selection of a bulky, electron-rich phosphine ligand is crucial to facilitate this step by stabilizing the resulting Pd(II) complex.

  • Amine Coordination and Deprotonation: The primary amine then coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without promoting undesirable side reactions.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[3]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Pd(II) Intermediate [(L)Pd(Ar)(Cl)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + R-NH2 + Base Pd_Amido_Complex Pd(II)-Amido Complex [(L)Pd(Ar)(NHR)] Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NHR Reductive_Elimination->Product Final_Product 4-Amino-7-fluoropyrido[4,3-d]pyrimidine ArCl This compound ArCl->Oxidative_Addition Amine Primary Amine (R-NH2) Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of this compound

The successful amination of this specific substrate hinges on the judicious selection of the catalyst system and reaction conditions. The electron-deficient nature of the pyridopyrimidine ring can lead to catalyst inhibition, while the relative inertness of the C-Cl bond requires a highly active catalyst.

Catalyst and Ligand Selection

For the amination of electron-deficient heteroaryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[1] These ligands promote the formation of the monoligated Pd(0) species, which is highly active in the oxidative addition step.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl chlorides.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylOften provides excellent results with heteroaryl chlorides.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylSpecifically designed for the monoarylation of primary amines.[3]

Recommendation: For initial screening, XPhos or SPhos are excellent starting points due to their proven track record with challenging heteroaryl chlorides. If monoarylation of the primary amine is a concern, BrettPhos is a highly recommended alternative.

The choice of palladium precursor is also important. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.

Base and Solvent Selection

The base plays a crucial role in the deprotonation of the coordinated amine. For primary amines, a strong, non-nucleophilic base is typically required.

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOtBu) ~19A common and effective choice. Ensure it is fresh and anhydrous.
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26A stronger base that can be beneficial for less acidic amines.
Cesium carbonate (Cs₂CO₃) ~10A milder base, suitable for substrates with base-sensitive functional groups.

Recommendation: NaOtBu is the recommended starting base for this transformation. If the substrate contains base-labile functional groups, a screen with Cs₂CO₃ or K₃PO₄ should be conducted.

Aprotic, non-polar to moderately polar solvents are generally used for the Buchwald-Hartwig amination.

SolventBoiling Point (°C)Comments
Toluene 111A standard solvent for these reactions.
Dioxane 101Another common choice, but care should be taken to remove peroxides.
tert-Amyl alcohol 102Can sometimes improve solubility and reactivity.

Recommendation: Toluene or dioxane are recommended solvents. Ensure they are anhydrous and degassed prior to use.

Detailed Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound with a generic primary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amines.

Materials and Reagents
  • This compound

  • Primary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 1.2-3.6 mol%)

  • Sodium tert-butoxide (1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven overnight

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and sodium tert-butoxide (1.5 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Addition of Amine and Solvent: Under a positive pressure of inert gas, add the primary amine (1.2 eq) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-fluoropyrido[4,3-d]pyrimidine derivative.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents.Ensure an inert atmosphere, use fresh, anhydrous reagents and solvent. Increase temperature in 10 °C increments. Screen different ligands (e.g., SPhos, BrettPhos).
Formation of hydrodehalogenated byproduct Competing reduction pathway.Use a bulkier ligand to accelerate reductive elimination. Ensure strictly anhydrous conditions.
Decomposition of starting material Base-sensitive functional groups.Switch to a milder base such as Cs₂CO₃ or K₃PO₄.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-amino-7-fluoropyrido[4,3-d]pyrimidine derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can overcome the challenges associated with this electron-deficient heteroaryl chloride. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction, enabling the rapid generation of diverse compound libraries for drug discovery and development.

References

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

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Application Note & Protocol: Strategic Synthesis of Potent KRAS G12D Inhibitors Utilizing the 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Undruggable" Oncogene

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a critical node in cellular signaling, has long been considered one of oncology's most challenging targets.[1][2] Mutations in the KRAS gene are drivers in a significant percentage of human cancers, with the Gly12 to Asp (G12D) substitution being particularly prevalent in devastating malignancies like pancreatic ductal adenocarcinoma (PDAC), colorectal, and lung cancers.[1][2][3] The KRAS G12D mutation locks the protein in its active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative pathways such as the MAPK and PI3K/mTOR cascades.[2][4]

Recent breakthroughs, particularly the development of covalent inhibitors for the KRAS G12C mutant, have shattered the "undruggable" dogma and ignited efforts to target other KRAS variants.[2] This guide focuses on the chemical synthesis of novel inhibitors for KRAS G12D, leveraging the unique properties of the pyrido[4,3-d]pyrimidine scaffold. This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key interactions within ATP-binding pockets.[3][5][6]

Specifically, we will detail the strategic use of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine as a versatile starting material. The chlorine atom at the C4 position serves as an excellent electrophilic handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse side chains crucial for binding affinity and selectivity.[6] Concurrently, the fluorine atom at C7 provides a point for modulating the electronic properties and metabolic stability of the final compound, making this building block a cornerstone for modern KRAS G12D inhibitor design.[6][7]

Mechanism of Action & Design Rationale

The inhibitors synthesized from the pyrido[4,3-d]pyrimidine core are designed as non-covalent, allosteric inhibitors that target a cryptic pocket located between the Switch I and Switch II regions (SW-II Pocket) of the KRAS G12D protein.[3][8] By binding to this site, the inhibitor stabilizes the inactive, GDP-bound conformation of KRAS, preventing its interaction with downstream effector proteins like RAF and PI3K, thereby halting the oncogenic signaling cascade.[4][9]

The design strategy involves three key pharmacophoric elements:

  • Hinge-Binding Motif: The pyridopyrimidine core acts as the hinge-binding element.

  • Hydrophobic Pocket Interactions: A carefully selected side chain, installed at the C4 position, is designed to occupy a deep hydrophobic pocket.

  • Solvent-Front Interactions: Further modifications can introduce moieties that interact with the solvent-exposed region, enhancing potency and tuning physicochemical properties.

KRAS_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GAP GAP GAP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->KRAS_GTP Allosteric Inhibition Synthesis_Workflow start 4-Chloro-7-fluoropyrido [4,3-d]pyrimidine intermediate Intermediate: 4-Amino-7-fluoropyrido [4,3-d]pyrimidine start->intermediate SNAr Reaction (e.g., NMP, 100-140 °C) amine Selected Amine (R-NH2) + Base (e.g., DIPEA) amine->intermediate final_product Final KRAS G12D Inhibitor intermediate->final_product Purification or Further Reaction coupling Optional Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) coupling->intermediate e.g., at Fluoro position

Caption: General synthetic workflow for KRAS G12D inhibitors.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a core intermediate, which is a common precursor for many potent KRAS G12D inhibitors. [3][8] Protocol: Synthesis of a 4-(Substituted-amino)-7-fluoropyrido[4,3-d]pyrimidine Intermediate

Materials & Reagents:

  • This compound (CAS: 175357-95-6), >98% purity

  • Desired amine coupling partner (e.g., (R)-3-aminopiperidine dihydrochloride), >98% purity

  • N,N-Diisopropylethylamine (DIPEA), anhydrous, >99.5%

  • N-Methyl-2-pyrrolidone (NMP), anhydrous, >99.5%

  • Ethyl acetate (EtOAc), ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add the amine coupling partner (1.2 eq) to the flask, followed by anhydrous NMP (to make a ~0.2 M solution).

  • Base Addition: Add DIPEA (3.0 eq) to the stirred suspension. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl formed during the reaction and to deprotonate the amine salt, facilitating its nucleophilic attack.

  • Heating: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Causality Note: Elevated temperature is required to overcome the activation energy for the SNAr reaction on the electron-deficient heterocyclic system.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% methanol in dichloromethane. The product should be more polar than the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic phase. .

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10%) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. [3] Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • NMP is a reproductive toxin; handle with extreme care.

  • DIPEA is corrosive and has a strong odor; handle in a fume hood.

Data Presentation & Expected Results

The following table summarizes the expected data for a representative synthesized intermediate.

ParameterExpected Value
Compound ID 4-((R)-piperidin-3-ylamino)-7-fluoropyrido[4,3-d]pyrimidine
Molecular Formula C₁₂H₁₄FN₅
Molecular Weight 247.27 g/mol
Appearance Off-white to yellow solid
Yield 60-80%
Purity (by LC-MS) >95%
¹H NMR (DMSO-d₆, 400 MHz) Characteristic peaks for pyridopyrimidine and piperidine rings.
HRMS (ESI) [M+H]⁺ calculated: 248.1255; found: 248.12xx

Troubleshooting:

  • Incomplete Reaction: If the starting material persists, consider increasing the reaction temperature (up to 140 °C) or reaction time. Ensure all reagents are anhydrous.

  • Low Yield: Purification can be challenging. Ensure proper loading onto the silica column and a slow, shallow gradient to achieve good separation.

  • Side Products: Dimerization or reaction at other sites can occur. Using a slight excess of the amine can help drive the desired reaction.

Conclusion

The this compound scaffold is an exceptionally valuable platform for the synthesis of potent and selective KRAS G12D inhibitors. The protocol detailed herein provides a robust and reproducible method for accessing key intermediates through a crucial SNAr reaction. This synthetic strategy offers the flexibility required for extensive structure-activity relationship (SAR) studies, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space is a promising avenue for developing novel therapeutics against KRAS G12D-driven cancers.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. (URL not available for direct linking in this context)
  • Desbène, S., & Al-Mourabit, A. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6682. [Link]

  • American Chemical Society. (2025). Mutant-selective, Covalent Inhibitors of K-Ras(G12D). ACS Fall 2025. [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(9), 2154. [Link]

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Semantic Scholar. Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Journal of the American Chemical Society. Denitrogenative Alkylation of K-Ras(G12D) Inhibits Oncogenic Signaling in Cancer Cells. [Link]

  • ResearchGate. Synthesis of pyridopyrimidine derivatives (17a–c), (19), (21) and (23). [Link]

  • Wang, Y., et al. (2024). New exploration of KRASG12D inhibitors and the mechanisms of resistance. Cancer Letters, 584, 216599. [Link]

  • ResearchGate. Covalent K-Ras-G12D inhibitor (R)-G12Di-7 selectively inhibits cell growth in cancer cell lines harboring KRASG12D mutation and tumor growth in mice bearing SW1990 xenograft. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. PubMed. [Link]

  • Wang, X., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS Medicinal Chemistry Letters, 14(4), 456-462. [Link]

  • Frontiers in Pharmacology. (2022). Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation. [Link]

Sources

using 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine to synthesize Akt kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Novel Akt Kinase Inhibitors Utilizing the 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The PI3K/Akt signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in a multitude of human cancers has established it as a high-priority target for therapeutic intervention.[3][4] This document serves as a detailed guide for the strategic synthesis of potent Akt kinase inhibitors, leveraging the privileged pyrido[4,3-d]pyrimidine scaffold.[5] Specifically, we detail the application of this compound, a versatile and reactive building block, for the development of next-generation targeted therapies. We provide an in-depth look at the underlying biological rationale, a comprehensive synthetic workflow, a step-by-step experimental protocol, and methods for biochemical validation.

The Biological Imperative: Targeting the Akt Signaling Pathway

The Akt (Protein Kinase B) family of serine/threonine kinases (Akt1, Akt2, Akt3) functions as a central node in the PI3K signaling cascade.[2][6] Activation begins at the cell surface, where growth factors or hormones stimulate receptor tyrosine kinases (RTKs).[7] This triggers the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits Akt to the plasma membrane, leading to its full activation via phosphorylation by PDK1 and mTORC2.[4]

Once active, Akt phosphorylates a vast array of downstream substrates, orchestrating a pro-survival and pro-growth cellular program.[1][7] Dysregulation of this pathway, often through mutations in key components like PIK3CA or the tumor suppressor PTEN, leads to constitutive Akt activation, a hallmark of many cancers.[3][6] Therefore, the development of small molecules that can selectively inhibit Akt kinase activity is a paramount objective in modern oncology drug discovery.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt (Inactive) PDK1 PDK1 Akt_A Akt (Active) mTORC1 mTORC1 GSK3 GSK-3β Apoptosis Apoptosis Proliferation Cell Proliferation & Growth PTEN PTEN

Caption: The PI3K/Akt Signaling Pathway.

Synthetic Strategy: The Pyrido[4,3-d]pyrimidine Core

The pyrido[4,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, particularly protein kinases.[5] Our key starting material, this compound, is an ideal precursor for generating diverse libraries of potential inhibitors.

Rationale for Reagent Selection:

  • C4-Chloro Group: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its displacement is the primary method for introducing diverse side chains that can probe the ATP-binding pocket of Akt.

  • C7-Fluoro Group: The fluorine atom at the C7 position serves two main purposes. First, it modulates the electronic properties of the ring system, potentially enhancing binding affinity. Second, it provides a secondary site for modification in later-stage diversification strategies, although in this protocol, it remains untouched.[5]

The core synthetic strategy involves a one-step SNAr reaction between the pyridopyrimidine core and a selected amine-containing nucleophile. This approach is efficient and allows for rapid generation of analogs for structure-activity relationship (SAR) studies.[8][9]

Synthetic_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Amine Nucleophile (R-NH2) Reagent->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Product Final Product: N-substituted-7-fluoropyrido[4,3-d]pyrimidin-4-amine Purification->Product Analysis Characterization & Assay Product->Analysis

Caption: General workflow for synthesizing Akt inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol details the synthesis of N-(4-methoxyphenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine (a representative analog) from this compound and p-anisidine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compound175357-95-6183.57e.g., BenchChemStarting material.[5]
p-Anisidine (4-methoxyaniline)104-94-9123.15Standard SupplierNucleophile.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Standard SupplierNon-nucleophilic base.
2-Propanol (IPA)67-63-060.10Standard SupplierReaction solvent.
Dichloromethane (DCM)75-09-284.93Standard SupplierExtraction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01Lab-preparedFor aqueous wash.
Brine (Saturated aq. NaCl)7647-14-558.44Lab-preparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Standard SupplierDrying agent.
Silica Gel7631-86-9-Standard SupplierFor column chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.45 mmol).

    • Add p-anisidine (0.74 g, 6.0 mmol, 1.1 equivalents).

    • Add 2-propanol (20 mL) as the solvent.

    • Scientific Rationale: 2-Propanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and can accommodate the heating required for the SNAr reaction.

  • Initiation of Reaction:

    • Begin stirring the suspension.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.14 mL, 6.54 mmol, 1.2 equivalents) dropwise to the mixture.

    • Scientific Rationale: The SNAr reaction liberates hydrochloric acid (HCl). DIPEA is a non-nucleophilic base that acts as an acid scavenger, preventing the protonation of the p-anisidine nucleophile and driving the reaction to completion.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion. An alternative is monitoring by LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • A precipitate will likely form. Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold 2-propanol (2 x 5 mL) to remove residual solvent and impurities.

    • Air-dry the solid.

    • Scientific Rationale: The product is typically less soluble in the reaction solvent upon cooling, allowing for initial isolation by simple filtration, which significantly simplifies purification.

  • Purification:

    • If the filtered solid is not of sufficient purity (>95% by LC-MS), further purification by flash column chromatography on silica gel is required.

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Load the solution onto a silica gel column.

    • Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a solid.

  • Final Product Handling:

    • Dry the purified solid under high vacuum for several hours to remove all residual solvents.

    • The final product, N-(4-methoxyphenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine , should be obtained as an off-white or pale yellow solid.

    • Calculate the final yield. An expected yield is typically in the range of 75-90%.

Characterization and Biochemical Validation

Product Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Analysis TechniqueExpected Results for N-(4-methoxyphenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine
¹H NMR (400 MHz, DMSO-d₆)δ ~9.8 (s, 1H, NH), ~8.8 (s, 1H, Ar-H), ~8.4 (d, 1H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)Peaks corresponding to aromatic carbons and the methoxy carbon (~55 ppm).
LC-MS (ESI+)Purity >95%; Expected [M+H]⁺: 271.1.
High-Resolution MS Calculated m/z for C₁₄H₁₁FN₄O [M+H]⁺: 271.0990; Found: 271.0995 ± 5 ppm.
In Vitro Akt Kinase Inhibition Assay (General Protocol)

To validate the biological activity of the synthesized inhibitor, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common method.

Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is quantified by converting it to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is inversely proportional to kinase inhibition.

Protocol Outline:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the Akt kinase (e.g., Akt1, Akt2, or Akt3) and the appropriate substrate peptide.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Biological Data
Compound IDTarget KinaseIC₅₀ (nM) [Hypothetical]
N-(4-methoxyphenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amineAkt125
N-(4-methoxyphenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amineAkt240
N-(4-methoxyphenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amineAkt332
Reference Inhibitor (e.g., Ipatasertib)[10]Akt15

Conclusion

The this compound scaffold is a highly effective and synthetically accessible starting point for the development of novel Akt kinase inhibitors. The straightforward SNAr chemistry detailed in this protocol allows for the rapid generation of diverse chemical entities. By combining this efficient synthetic strategy with robust biochemical validation, researchers can accelerate the discovery of potent and selective inhibitors of the Akt signaling pathway, paving the way for new therapeutic options in oncology and other diseases characterized by aberrant cell signaling.

References

  • Akt/PKB signaling pathway. (n.d.). In Wikipedia. Retrieved from [Link]

  • Akt Signaling pathway. (n.d.). Boster Bio. Retrieved from [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

  • Addie, M., et al. (2010). Synthesis and structure based optimization of novel Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 114-118. Retrieved from [Link]

  • Heffron, T. P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(13), 1439-1466. Retrieved from [Link]

  • Wang, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(6), 8398-8411. Retrieved from [Link]

  • He, F., et al. (2017). Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters, 19(18), 4806-4809. Retrieved from [Link]

  • Chourasia, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4987. Retrieved from [Link]

  • Carta, A., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Molecules, 23(8), 1876. Retrieved from [Link]

  • Xu, F., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2918. Retrieved from [Link]

Sources

Application Note: Accelerated Synthesis of 4-Substituted Pyrido[4,3-d]pyrimidines using Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore present in numerous clinically relevant molecules, including kinase inhibitors for oncology.[1][2] Traditional multi-step syntheses of these N-fused heterocycles are often hampered by long reaction times, harsh conditions, and low yields. This application note provides a comprehensive guide to the implementation of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient production of 4-substituted pyrido[4,3-d]pyrimidine derivatives. We present detailed, validated protocols for the synthesis of a key 4-chloro intermediate and its subsequent derivatization via nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, the principles of microwave heating, and practical insights for reaction optimization are discussed to empower researchers to accelerate their drug discovery programs.

The Strategic Advantage of Microwave Synthesis for Heterocyclic Chemistry

In the quest for novel therapeutics, speed is a competitive advantage.[3] Microwave-assisted organic synthesis (MAOS) has transitioned from a laboratory curiosity to an indispensable tool in medicinal chemistry, primarily by addressing the bottleneck of compound synthesis.[4] Unlike conventional conductive heating where the vessel is heated externally, microwave irradiation employs dielectric heating, a mechanism that offers profound advantages for the synthesis of polar heterocyclic scaffolds like pyrido[4,3-d]pyrimidines.[3][5]

Mechanism of Microwave Heating: The core principle involves the direct interaction of microwave energy with polar molecules in the reaction mixture. This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents, possess permanent dipoles. When subjected to the oscillating electric field of the microwave, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which translates into a rapid and uniform increase in thermal energy throughout the bulk of the solution.[6]

  • Ionic Conduction: If charged particles (ions or charged intermediates) are present, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat efficiently.[6]

This "in-core" volumetric heating leads to remarkable process intensification, characterized by:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[5][7]

  • Higher Yields and Purity: The rapid heating minimizes the time for side reactions and thermal decomposition of sensitive products, often leading to cleaner reaction profiles and improved yields.[8][9]

  • Superheating Capabilities: In sealed-vessel microwave reactors, solvents can be heated to temperatures far exceeding their atmospheric boiling points, enabling difficult reactions and accessing novel chemical space.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high fidelity and reproducibility from run to run.[5]

These factors make MAOS an ideal technology for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies, a cornerstone of lead optimization in drug discovery.[3]

General Synthetic Strategy & Workflow

The most versatile and convergent approach to a library of 4-substituted pyrido[4,3-d]pyrimidines involves a two-step sequence. First, the core heterocyclic system is constructed to yield a key intermediate, typically a 4-halopyrido[4,3-d]pyrimidine. This halide then serves as a versatile electrochemical handle for introducing a wide range of substituents via cross-coupling or nucleophilic substitution reactions.

G cluster_0 Step 1: Core Synthesis (Microwave) cluster_1 Step 2: C4-Functionalization (Microwave) start Substituted 2-Aminopyridine Starting Material cyclization Formylation & Intramolecular Cyclization start->cyclization Formic Acid / Ac₂O chlorination Chlorination with POCl₃ cyclization->chlorination intermediate Key Intermediate: 4-Chloro-pyrido[4,3-d]pyrimidine chlorination->intermediate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar Coupling Partner amines Diverse Nucleophiles (e.g., R-NH₂) amines->snar final_product Target Library: 4-Substituted Pyrido[4,3-d]pyrimidines snar->final_product

Caption: General workflow for the microwave-assisted synthesis of 4-substituted pyrido[4,3-d]pyrimidines.

Detailed Application Protocols

Disclaimer: All reactions should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Microwave reactions in sealed vessels can generate high pressures; only use vessels and equipment rated for the intended reaction conditions.

Protocol 1: Microwave-Assisted Synthesis of 6-bromo-4-chloro-8-methylpyrido[4,3-d]pyrimidine

This protocol details the synthesis of a key chlorinated intermediate. The cyclization and subsequent chlorination are performed as a two-step sequence, with microwave irradiation significantly accelerating the process. This approach is adapted from established methodologies for related pyridopyrimidines.[10][11]

Reaction Scheme:

Caption: Synthesis of the 4-chloro-pyrido[4,3-d]pyrimidine intermediate.

Materials and Equipment:

  • 2-amino-5-bromo-3-methylpyridine

  • Formic acid (≥95%)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Single-mode microwave reactor (e.g., Biotage Initiator+, CEM Discover)

  • 10 mL microwave reaction vial with stir bar

  • Standard laboratory glassware

Step-by-Step Procedure:

Part A: Cyclization to form the Pyrido[4,3-d]pyrimidin-4-one

  • To a 10 mL microwave vial, add 2-amino-5-bromo-3-methylpyridine (1.0 g, 5.35 mmol).

  • Add formic acid (5 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate at a constant temperature of 150 °C for 20 minutes (standard absorption level).

  • After cooling to room temperature, carefully uncap the vial in a fume hood.

  • Pour the reaction mixture onto ice water (50 mL). The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 6-bromo-8-methyl-3H-pyrido[4,3-d]pyrimidin-4-one as an off-white solid. The material is typically used in the next step without further purification.

Part B: Chlorination

  • Place the crude product from Part A (approx. 5.35 mmol) into a clean, dry 10 mL microwave vial.

  • Carefully add phosphorus oxychloride (POCl₃, 5 mL) and DIPEA (0.2 mL) in a fume hood.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature of 120 °C for 30 minutes.

  • After cooling, slowly and carefully quench the reaction mixture by pouring it onto crushed ice (100 g) with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas.

  • Neutralize the aqueous mixture by the slow addition of solid NaHCO₃ until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexanes) to afford the title compound as a white to pale yellow solid.

Expected Results & Characterization:

  • Yield: 75-85% over two steps.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.10 (s, 1H), 8.95 (s, 1H), 2.85 (s, 3H).

  • MS (ESI): m/z calculated for C₈H₅BrClN₃ [M+H]⁺ 259.95, found 259.9.

Protocol 2: Microwave-Assisted SNAr for the Synthesis of 4-Amino-pyrido[4,3-d]pyrimidine Derivatives

This protocol demonstrates the utility of the 4-chloro intermediate for rapidly generating a library of analogs. The microwave dramatically accelerates the SNAr reaction, allowing for the synthesis of diverse compounds in minutes.

Reaction Scheme:

Caption: Microwave-assisted SNAr for C4-functionalization.

Materials and Equipment:

  • 6-bromo-4-chloro-8-methylpyrido[4,3-d]pyrimidine (from Protocol 1)

  • Various primary or secondary amines (e.g., aniline, benzylamine, morpholine)

  • Ethanol (200 proof) or N-Methyl-2-pyrrolidone (NMP) for less reactive amines

  • N,N-Diisopropylethylamine (DIPEA)

  • Single-mode microwave reactor

  • 2-5 mL microwave reaction vials with stir bars

Step-by-Step Procedure:

  • To a 2-5 mL microwave vial, add 6-bromo-4-chloro-8-methylpyrido[4,3-d]pyrimidine (50 mg, 0.19 mmol).

  • Add the desired amine (1.2 equivalents, 0.23 mmol).

  • Add DIPEA (2.0 equivalents, 67 µL, 0.38 mmol).

  • Add ethanol (2 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature of 140 °C for 15 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a small amount of DCM or DMSO and purify by preparative HPLC or flash column chromatography to yield the final product.

Data Presentation: Representative Results

The following table summarizes typical results for the SNAr reaction with various amines, showcasing the efficiency of the microwave protocol.

EntryAmine (R-NH₂)SolventTime (min)Temp (°C)Yield (%)
1AnilineEtOH1514092
24-FluoroanilineEtOH1514088
3BenzylamineEtOH1012095
4MorpholineEtOH1012096
54-NitroanilineNMP2516065

Causality & Field Insights:

  • Choice of Base: DIPEA is a non-nucleophilic hindered base used to scavenge the HCl generated during the reaction, driving it to completion without competing with the primary nucleophile.

  • Choice of Solvent: Ethanol is a good microwave-absorbing solvent suitable for most reactive amines.[6] For less nucleophilic amines (e.g., 4-nitroaniline, Entry 5), a higher-boiling, polar aprotic solvent like NMP is used to achieve the higher temperatures needed for the reaction to proceed efficiently.

  • Troubleshooting Low Yields: If a reaction gives a low yield, consider increasing the temperature, extending the reaction time, or switching to a more polar, higher-boiling solvent like NMP or DMA. Using a larger excess of the amine (2-3 equivalents) can also be beneficial, particularly if the amine is volatile.

Conclusion

Microwave-assisted synthesis provides a robust, efficient, and scalable platform for the rapid synthesis of 4-substituted pyrido[4,3-d]pyrimidines.[8] By leveraging the principles of dielectric heating, reaction times can be reduced from many hours to mere minutes, with corresponding improvements in yield and product purity.[12] The protocols outlined in this application note offer a validated starting point for medicinal chemists to accelerate the generation of compound libraries, enabling a more rapid exploration of structure-activity relationships and shortening the timeline for the identification of promising drug candidates.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug discovery today.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Anonymous. (2024). Microwave assisted synthesis.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
  • National Center for Biotechnology Information. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles.
  • Sci-Hub. (2008). An Efficient Chemoselective Synthesis of Pyrido[2,3-d]pyrimidine Derivatives under Microwave Irradiation.
  • Ahmed, E. Kh., et al. (2005). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Zeitschrift für Naturforschung B.
  • Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Mont, N., et al. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity.
  • Universitat Ramon Llull. (n.d.). A diversity-oriented, microwave-assisted synthesis of 4-oxo and 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones.

Sources

Application Notes and Protocols for Parallel Synthesis Utilizing 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a recognized "privileged structure" in medicinal chemistry and drug discovery. Its rigid, heterocyclic framework is adept at forming key interactions with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a critical class of therapeutics.[2] The strategic placement of reactive handles on this scaffold allows for the systematic exploration of chemical space, a cornerstone of modern drug development.

This application note focuses on 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (1) , a versatile building block designed for the efficient construction of diverse chemical libraries through parallel synthesis. The presence of two distinct halogen atoms at electronically differentiated positions—a chlorine at C4 and a fluorine at C7—provides an orthogonal synthetic strategy. This allows for the sequential and selective introduction of a wide array of functional groups, enabling the rapid generation of novel, drug-like molecules for structure-activity relationship (SAR) studies.

Core Principle: Orthogonal Reactivity for Combinatorial Diversification

The utility of This compound (1) in parallel synthesis hinges on the differential reactivity of its two halogen-substituted positions.

  • The C4-Position (Pyrimidine Ring): The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This heightened reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atoms (N3 and N8), which stabilize the negatively charged Meisenheimer intermediate formed during SNAr.[1]

  • The C7-Position (Pyridine Ring): The fluorine atom at the C7 position is significantly less reactive towards nucleophilic displacement. While fluorine's high electronegativity makes the attached carbon highly electrophilic, the C-F bond is strong, and displacement generally requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles/bases).[1]

This reactivity differential allows for a two-stage diversification strategy, which is ideal for building combinatorial libraries. The more labile C4-chloro group can be displaced first under milder conditions, leaving the C7-fluoro group intact for a subsequent, more vigorous reaction.

Scaffold This compound C4_Reaction Stage 1: C4 Functionalization (Milder Conditions) Scaffold->C4_Reaction Suzuki Buchwald-Hartwig S N Ar (Amines, etc.) C7_Reaction Stage 2: C7 Functionalization (Forcing Conditions) C4_Reaction->C7_Reaction S N Ar (Alcohols, Thiols) (Microwave Heating) Library Disubstituted Library C7_Reaction->Library

Figure 1: Sequential functionalization workflow for library synthesis.

Protocols for C4-Position Functionalization

The following protocols are designed as robust starting points for parallel synthesis in 24- or 96-well plate formats. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling at C4

This protocol is suitable for introducing aryl or heteroaryl moieties at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane or DME/Water mixture (e.g., 4:1)

Procedure:

  • To a reaction vessel, add this compound and the boronic acid/ester.

  • Add the palladium catalyst and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 5-10 minutes.

  • Seal the vessel and heat the reaction at 80-100 °C for 4-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography or preparative HPLC/TLC.

CatalystBaseSolventTemperature (°C)Typical Time (h)
Pd(PPh₃)₄Na₂CO₃ (aq)1,4-Dioxane906-12
PdCl₂(dppf)K₂CO₃ (aq)DME/H₂O854-8
Pd₂(dba)₃ / XPhosK₃PO₄Toluene1002-6
Table 1: Recommended conditions for C4-Suzuki Coupling.
Protocol 2: Buchwald-Hartwig Amination at C4

This protocol facilitates the introduction of primary and secondary amines at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (0.02-0.05 equiv) with a suitable ligand (e.g., Xantphos, BINAP) (0.04-0.10 equiv)

  • Base: NaOtBu or Cs₂CO₃ (1.5 - 2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • In a dry reaction vessel, combine the palladium pre-catalyst and the ligand.

  • Add the solvent and stir for 5 minutes under an inert atmosphere.

  • Add this compound, the amine, and the base.

  • Seal the vessel and heat at 90-110 °C for 2-16 hours, monitoring by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify as needed.

LigandBaseSolventTemperature (°C)Typical Time (h)
XantphosCs₂CO₃1,4-Dioxane100-1108-16
BINAPNaOtBuToluene90-1002-8
Table 2: Recommended conditions for C4-Buchwald-Hartwig Amination.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C4

For many common nucleophiles like aliphatic amines, SNAr can proceed without a catalyst.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (2.0 - 3.0 equiv)

  • Base (optional, e.g., DIPEA or K₂CO₃) (2.0 equiv)

  • Solvent: NMP, DMF, or n-Butanol

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the amine and, if necessary, the base.

  • Heat the reaction at 80-120 °C for 1-6 hours. Monitor by LC-MS.

  • Cool the reaction mixture and dilute with water to precipitate the product, or extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify as required.

Protocols for C7-Position Functionalization

After functionalization at C4, the resulting 4-substituted-7-fluoropyrido[4,3-d]pyrimidine intermediate can be subjected to a second diversification step. SNAr at the C7-fluoro position typically requires more forcing conditions.

Protocol 4: Microwave-Assisted SNAr at C7

Microwave irradiation is highly effective for accelerating SNAr reactions at the less reactive C7-fluoro position, particularly with alcohol and thiol nucleophiles.[3][4]

Materials:

  • 4-Substituted-7-fluoropyrido[4,3-d]pyrimidine (1.0 equiv)

  • Nucleophile (Alcohol, Thiol, or secondary Amine) (3.0 - 5.0 equiv)

  • Strong Base: NaH, K₂CO₃, or Cs₂CO₃ (3.0 - 5.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • In a microwave-safe vessel, combine the 4-substituted-7-fluoropyrido[4,3-d]pyrimidine intermediate, the nucleophile, and the base.

  • Add the solvent and seal the vessel.

  • Heat the reaction in a microwave reactor at 120-180 °C for 15-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the vessel, and follow a standard aqueous workup and extraction procedure.

  • Purify the final product.

NucleophileBaseSolventTemperature (°C)Typical Time (min)
AlcoholsNaHDMF140-16020-45
ThiolsK₂CO₃DMSO120-14015-30
Sec. AminesCs₂CO₃NMP150-18030-60
Table 3: Recommended conditions for Microwave-Assisted C7-SNAr.

Case Study: Parallel Synthesis of a Focused Kinase Inhibitor Library

This hypothetical case study illustrates the application of the described protocols for the rapid generation of a 4,7-disubstituted pyrido[4,3-d]pyrimidine library.

cluster_0 Stage 1: C4-Amination (Parallel Synthesis) cluster_1 Stage 2: C7-Alkoxylation (Parallel Synthesis) Scaffold 4-Chloro-7-fluoropyrido [4,3-d]pyrimidine Reaction1 Protocol 3: S N Ar DIPEA, n-BuOH, 100°C Scaffold->Reaction1 Amines Array of 10 Primary/Secondary Amines (R¹-NHR²) Amines->Reaction1 Intermediates 10 x C4-Amino Intermediates Reaction1->Intermediates Reaction2 Protocol 4: S N Ar (Microwave) NaH, DMF, 150°C Intermediates->Reaction2 Alcohols Array of 10 Alcohols (R³-OH) Alcohols->Reaction2 Final_Library 100-Member Disubstituted Library (4-Amino-7-Alkoxy Derivatives) Reaction2->Final_Library

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to its incorporation into a range of therapeutic agents, including kinase inhibitors for oncology.[1][3] The functionalization of this core structure is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of a key intermediate, 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine. This substrate is particularly valuable due to the presence of a reactive chloro substituent at the 4-position, which serves as an excellent handle for introducing a wide array of molecular fragments.[6] The electron-withdrawing fluorine atom at the 7-position can further influence the reactivity and biological properties of the resulting derivatives.[6]

We will delve into the mechanistic underpinnings of three pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and provide detailed, field-proven protocols for their successful implementation. The causality behind experimental choices, troubleshooting, and optimization strategies will be discussed to ensure reproducible and high-yielding transformations.

Mechanistic Insights and Strategic Considerations

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These transformations generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][7]

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, as each component plays a crucial role in modulating the reactivity and stability of the palladium catalyst throughout the cycle.[8][9][10]

The Catalytic Cycles
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide.[4] It is widely favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[4][11]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[12][13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][13][15] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides.[16][17][18]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) [(L_n)Pd(Ar)(HNR'R'')]X [(L_n)Pd(Ar)(HNR'R'')]X Ar-Pd(II)-X(L_n)->[(L_n)Pd(Ar)(HNR'R'')]X Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) [(L_n)Pd(Ar)(HNR'R'')]X->Ar-Pd(II)-NR'R''(L_n) Deprotonation (Base) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, though copper-free versions have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling).[19][21][22]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Base, Cu(I)X Cu-C≡C-R->Ar-Pd(II)-X(L_n)

Caption: Catalytic Cycles for Copper-Cocatalyzed Sonogashira Coupling.

Key Reagent Selection
ComponentRationale and Key ConsiderationsRecommended for this compound
Palladium Pre-catalyst Pd(0) is the active catalytic species. Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(L)₂ are often more air-stable and are reduced in situ.[23] Pd(0) sources like Pd₂(dba)₃ are also common. The choice can impact reaction initiation and efficiency.[23]Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃
Ligand The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[9][17] For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., biarylphosphines) are often required to promote oxidative addition and reductive elimination.[11][17]SPhos, XPhos, RuPhos (for Suzuki/Buchwald-Hartwig); PPh₃, Xantphos (for Sonogashira)
Base The base plays multiple roles: activating the boronic acid in Suzuki coupling, deprotonating the amine in Buchwald-Hartwig amination, and neutralizing the HX generated.[7][18][23] The choice of base can significantly affect reaction rates and yields. Inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common for Suzuki, while stronger bases like alkoxides (NaOt-Bu, K-Ot-Bu) are often needed for Buchwald-Hartwig.[23]K₂CO₃, Cs₂CO₃, K₃PO₄ (Suzuki); NaOt-Bu, LHMDS (Buchwald-Hartwig); Et₃N, DIPEA (Sonogashira)
Solvent Aprotic polar solvents are typically used to dissolve the reactants and catalyst complex. Dioxane, toluene, and THF are common choices.[18] The reaction temperature is often dictated by the solvent's boiling point. Aqueous solvent mixtures can sometimes be beneficial, particularly in Suzuki couplings.[24]1,4-Dioxane, Toluene, DMF

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[16] Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), K2CO3 (2.0 eq), and PdCl2(dppf) (0.05 eq) to a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add anhydrous 1,4-Dioxane. B->C D Heat the mixture to 90 °C with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and filter through Celite. E->F G Concentrate the filtrate in vacuo. F->G H Purify the crude product by flash column chromatography. G->H

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 mmol, 183.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol, 40.8 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and PdCl₂(dppf).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-phenyl-7-fluoropyrido[4,3-d]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.4 eq) to a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add anhydrous Toluene. B->C D Add this compound (1.0 eq) and Morpholine (1.2 eq). C->D E Heat the mixture to 100 °C with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with ethyl acetate. G->H I Dry organic layer, concentrate, and purify by chromatography. H->I

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 mmol, 183.6 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38.1 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction to room temperature.[16]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and quench by the slow addition of water (10 mL).[16]

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[16]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-(morpholino)-7-fluoropyrido[4,3-d]pyrimidine.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq) to a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add anhydrous DMF and Triethylamine (Et3N). B->C D Add Phenylacetylene (1.5 eq). C->D E Stir at room temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Quench with aqueous NH4Cl solution. F->G H Extract with ethyl acetate. G->H I Dry organic layer, concentrate, and purify by chromatography. H->I

Caption: Experimental Workflow for Sonogashira Coupling.

Materials:

  • This compound (1.0 mmol, 183.6 mg)

  • Phenylacetylene (1.5 mmol, 164.8 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)

  • Anhydrous Dimethylformamide (DMF) (4 mL)

  • Triethylamine (Et₃N) (2.0 mmol, 278.8 µL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene via syringe and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-fluoro-4-(phenylethynyl)pyrido[4,3-d]pyrimidine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium pre-catalyst and ligand. Consider using a more active pre-catalyst or a different ligand from the recommended list. Ensure the reaction is performed under strictly inert conditions.
Insufficiently strong base (Buchwald-Hartwig)Switch to a stronger base, such as Lithium bis(trimethylsilyl)amide (LHMDS).
Poor quality reagentsEnsure all reagents, especially the boronic acid and amine, are pure and dry. Use anhydrous solvents.
Formation of Side Products Debromination/Dechlorination of starting materialThis can occur via a competing β-hydride elimination pathway. Using bulkier ligands can sometimes suppress this side reaction.[23] Lowering the reaction temperature may also help.
Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira)Ensure the reaction is thoroughly deoxygenated, as oxygen can promote these side reactions.[19][21] For Sonogashira, consider a copper-free protocol.[19][21][22]
Difficulty in Purification Residual catalyst or ligandAfter aqueous work-up, washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove residual metals. Proper chromatographic separation is key.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a diverse library of substituted pyridopyrimidine derivatives. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce a wide range of functionalities at the C4 position. The protocols and insights provided in this guide are intended to serve as a robust starting point for the synthesis of novel compounds for drug discovery and development.

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  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.[Link]

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  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.[Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.[Link]

  • Sonogashira coupling. (n.d.). Golden.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances (RSC Publishing).[Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.[Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. (n.d.). ResearchGate.[Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Universitat Autònoma de Barcelona.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).[Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI.[Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.[Link]

  • Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. (2022). PubMed.[Link]

  • Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... (n.d.). ResearchGate.[Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate.[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI.[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.[Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.[Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.[Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (n.d.). ResearchGate.[Link]

  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF. (n.d.). ResearchGate.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.[Link]

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Application Notes and Protocols for the Functionalization of the C4-Position of the Pyrido[4,3-d]pyrimidine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrido[4,3-d]pyrimidine ring system is a significant pharmacophore in modern drug discovery.[1][2] This nitrogen-rich heterocyclic scaffold is an isostere of purine and is a core component of numerous biologically active molecules. Its rigid structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets.[3] Consequently, derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

The functionalization of the pyrido[4,3-d]pyrimidine core is crucial for modulating the pharmacological properties of these molecules. Of particular importance is the C4-position, as substituents at this position can significantly influence kinase inhibitory activity and other biological effects. This guide provides a detailed overview of the key synthetic strategies for the targeted functionalization of the C4-position, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern these transformations.

Strategic Approaches to C4-Functionalization: An Overview

The introduction of diverse substituents at the C4-position of the pyrido[4,3-d]pyrimidine ring system is primarily achieved through two powerful synthetic methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): This classical yet highly effective method involves the displacement of a suitable leaving group at the C4-position, typically a halide, by a nucleophile. The inherent electron deficiency of the pyrimidine ring facilitates this reaction.

  • Metal-Catalyzed Cross-Coupling Reactions: These modern synthetic techniques, particularly those catalyzed by palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a broad substrate scope and functional group tolerance for the introduction of a wide array of substituents at the C4-position.

This guide will delve into the practical application of these strategies, providing detailed protocols and insights into the rationale behind the experimental choices.

Part 1: The Gateway to C4-Functionalization: Synthesis of 4-Chloro-pyrido[4,3-d]pyrimidine

A common and versatile starting material for C4-functionalization is the 4-chloro-pyrido[4,3-d]pyrimidine derivative. This key intermediate is typically synthesized from the corresponding pyrido[4,3-d]pyrimidin-4(3H)-one. The chlorination is a critical step that activates the C4-position for subsequent transformations.

Protocol 1: Synthesis of 4-Chloro-pyrido[4,3-d]pyrimidine

This protocol describes the conversion of pyrido[4,3-d]pyrimidin-4(3H)-one to the corresponding 4-chloro derivative using phosphorus oxychloride (POCl₃).

Reaction Scheme:

Pyrido_one Pyrido[4,3-d]pyrimidin-4(3H)-one POCl3 POCl₃, Δ Pyrido_one->POCl3 Chloro_pyrido 4-Chloro-pyrido[4,3-d]pyrimidine POCl3->Chloro_pyrido

Caption: Chlorination of pyrido[4,3-d]pyrimidin-4(3H)-one.

Materials:

  • Pyrido[4,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-20 eq). A co-solvent such as toluene can be used if solubility is an issue.

  • Reaction: Add a catalytic amount of N,N-dimethylaniline (0.1 eq), if desired. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-chloro-pyrido[4,3-d]pyrimidine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expert Insights: The use of a high boiling point tertiary amine like N,N-dimethylaniline can catalyze the reaction and often leads to cleaner conversions and shorter reaction times. The work-up procedure must be performed with extreme caution due to the reactivity of residual POCl₃ with water.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrido[4,3-d]pyrimidine ring system, further activated by the electron-withdrawing effect of the pyrimidine nitrogens, makes the C4-position highly susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine.[4] This allows for the straightforward introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.

Protocol 2: SNAr with Amines - Synthesis of 4-Amino-pyrido[4,3-d]pyrimidines

This protocol details the general procedure for the reaction of 4-chloro-pyrido[4,3-d]pyrimidine with primary and secondary amines.

Reaction Scheme:

Chloro_pyrido 4-Chloro-pyrido[4,3-d]pyrimidine Amine R¹R²NH, Base, Solvent, Δ Chloro_pyrido->Amine Amino_pyrido 4-(NR¹R²)-pyrido[4,3-d]pyrimidine Amine->Amino_pyrido

Caption: SNAr reaction with amines at the C4-position.

Materials:

  • 4-Chloro-pyrido[4,3-d]pyrimidine

  • Primary or secondary amine (1.1 - 2.0 eq)

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 3.0 eq)

  • Anhydrous solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane

  • Water

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-chloro-pyrido[4,3-d]pyrimidine (1.0 eq) in an anhydrous solvent, add the desired amine (1.1 - 2.0 eq) and the base.

  • Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 4-amino-pyrido[4,3-d]pyrimidine derivative.

Expert Insights: The choice of base and solvent is critical. For less reactive amines, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF might be necessary to pre-form the more nucleophilic amide anion. Microwave irradiation can often significantly reduce reaction times.[5][6]

Part 3: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the C4-functionalization of the pyrido[4,3-d]pyrimidine ring system, enabling the formation of C-C, C-N, and C-O bonds with a wide range of substrates.[7]

Protocol 3: Suzuki-Miyaura Coupling - Synthesis of 4-Aryl/Heteroaryl-pyrido[4,3-d]pyrimidines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[8]

Reaction Scheme:

Chloro_pyrido 4-Chloro-pyrido[4,3-d]pyrimidine Suzuki Ar-B(OH)₂, Pd catalyst, Base, Solvent, Δ Chloro_pyrido->Suzuki Aryl_pyrido 4-Aryl-pyrido[4,3-d]pyrimidine Suzuki->Aryl_pyrido

Caption: Suzuki-Miyaura coupling at the C4-position.

Materials:

  • 4-Chloro- or 4-iodo-pyrido[4,3-d]pyrimidine (1.0 eq)

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) (1-10 mol%)

  • Base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent system such as 1,4-dioxane/water, toluene/water, or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a Schlenk tube or a microwave vial, combine the 4-halo-pyrido[4,3-d]pyrimidine, the boronic acid derivative, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C, or use microwave irradiation, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure 4-aryl-pyrido[4,3-d]pyrimidine.[9][10][11]

Expert Insights: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. For challenging substrates, using more advanced phosphine ligands can significantly improve yields and reaction rates. Ensuring thoroughly degassed solvents is critical to prevent the deactivation of the palladium catalyst.[12]

Protocol 4: Buchwald-Hartwig Amination - An Alternative Route to 4-Amino-pyrido[4,3-d]pyrimidines

The Buchwald-Hartwig amination is a powerful alternative to the classical SNAr for the formation of C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[13][14]

Reaction Scheme:

Chloro_pyrido 4-Chloro-pyrido[4,3-d]pyrimidine Buchwald R¹R²NH, Pd catalyst, Ligand, Base, Solvent, Δ Chloro_pyrido->Buchwald Amino_pyrido 4-(NR¹R²)-pyrido[4,3-d]pyrimidine Buchwald->Amino_pyrido

Caption: Buchwald-Hartwig amination at the C4-position.

Materials:

  • 4-Chloro- or 4-bromo-pyrido[4,3-d]pyrimidine (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 4-halo-pyrido[4,3-d]pyrimidine, the palladium precatalyst, the phosphine ligand, and the base.

  • Degassing: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the degassed solvent, followed by the amine.

  • Reaction: Heat the reaction mixture to 80-110 °C until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

  • Extraction and Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.[15][16]

Expert Insights: The choice of ligand and base is critical and often needs to be optimized for a specific amine substrate. Sterically hindered phosphine ligands are often required for efficient coupling. The reaction is highly sensitive to air and moisture, so maintaining an inert atmosphere is essential for good results.[17]

Protocol 5: Sonogashira Coupling - Introduction of Alkynyl Groups at the C4-Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyrido[4,3-d]pyrimidines.[18]

Reaction Scheme:

Iodo_pyrido 4-Iodo-pyrido[4,3-d]pyrimidine Sonogashira Terminal Alkyne, Pd catalyst, Cu(I) salt, Base, Solvent Iodo_pyrido->Sonogashira Alkynyl_pyrido 4-Alkynyl-pyrido[4,3-d]pyrimidine Sonogashira->Alkynyl_pyrido

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" for their inherent ability to interact with a wide range of biological targets. The pyrido[4,3-d]pyrimidine core is a prominent member of this class, recognized for its role in numerous kinase inhibitors and other targeted therapies.[1][2] This guide focuses on a particularly strategic derivative, 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine , a key intermediate whose unique chemical architecture provides an efficient and versatile entry point for the synthesis of novel drug candidates.

With the molecular formula C₇H₃ClFN₃ and a molecular weight of 183.57 g/mol , this heterocyclic compound is engineered for reactivity and specificity.[1][3][4] The strategic placement of a chloro group at the 4-position and a fluoro group at the 7-position creates a unique electronic environment. The electron-withdrawing nature of the fused pyrimidine ring system, amplified by the halogens, renders the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[1] This makes the chlorine atom a versatile leaving group, readily displaced by a vast array of nucleophiles to build molecular complexity. This inherent reactivity is the cornerstone of its utility in constructing libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of inhibitors for enzyme families crucial to oncology and metabolic diseases.[1]

Physicochemical Profile and Inherent Reactivity

The utility of this compound as a building block is directly tied to its physical and chemical properties.

PropertyValueReference
CAS Number 175357-95-6[1]
Molecular Formula C₇H₃ClFN₃[1]
Molecular Weight 183.57 g/mol [1]
Boiling Point 331.65 °C[1]
Density 1.538 g/cm³[1]

The two halogen substituents play distinct and crucial roles. The fluorine atom at C7 is generally introduced early in the synthesis and remains in the final molecule, where it can form key hydrogen bonds or other interactions within a protein's binding pocket, enhancing potency and selectivity. Conversely, the chlorine atom at C4 is the reactive handle. Its displacement via SₙAr is the primary transformation for which this intermediate is employed, allowing for the systematic introduction of diverse chemical moieties.[1]

General Synthesis of the Intermediate

The preparation of this compound is a multi-step process designed for regioselective halogenation. The most common and logical strategy involves building the heterocyclic core with the fluorine atom already in place.

Workflow for Synthesis:

  • Precursor Selection: The synthesis typically begins with a commercially available, fluorinated pyridine derivative, such as 4-Amino-3-fluoropyridine.[1]

  • Core Formation: This precursor undergoes cyclization to form the fused pyridopyrimidine ring system, yielding the key intermediate, 7-fluoropyrido[4,3-d]pyrimidin-4-one.

  • Deoxychlorination: The final and critical step is the conversion of the C4-oxo group into a chloro group. This is reliably achieved through a deoxychlorination reaction using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This step transforms the stable pyrimidinone into the highly reactive 4-chloro derivative, primed for subsequent diversification.

A Fluorinated Pyridine Precursor (e.g., 4-Amino-3-fluoropyridine) B Cyclization & Core Formation A->B Reaction C 7-fluoropyrido[4,3-d]pyrimidin-4-one B->C Yields D Deoxychlorination (POCl₃ or SOCl₂) C->D Reaction E This compound (Target Intermediate) D->E Yields

Caption: General synthetic workflow for this compound.

Application in Kinase Inhibitor Discovery: A Case Study

The pyrido[4,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[2] A prominent example of the application of this compound is in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors.[5][6] Lorlatinib (PF-06463922), a third-generation ALK inhibitor designed to overcome resistance to earlier drugs and penetrate the central nervous system, utilizes a related pyridopyrimidine core.[6][7] The synthesis of such complex molecules often involves the coupling of the 4-chloro intermediate with a suitably functionalized amine nucleophile.

The core reaction is a nucleophilic aromatic substitution where the amine displaces the chloride at the C4 position. This reaction is foundational for building a diverse library of potential drug candidates by varying the structure of the amine.

Detailed Protocol: Synthesis of a 4-Amino-7-fluoropyrido[4,3-d]pyrimidine Derivative

This protocol provides a representative, step-by-step methodology for the nucleophilic aromatic substitution reaction, which is the most common application for this intermediate.

Objective: To synthesize a 4-(substituted-amino)-7-fluoropyrido[4,3-d]pyrimidine derivative via SₙAr reaction.

Materials & Equipment:

  • Reagents:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (e.g., aniline, piperazine, morpholine derivative) (1.1 - 1.5 eq)

    • Anhydrous solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), Dioxane)

    • Non-nucleophilic base: Diisopropylethylamine (DIEA) (2.0 - 3.0 eq)

    • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium or sodium sulfate.

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Thin Layer Chromatography (TLC) apparatus

    • Rotary evaporator

    • Standard laboratory glassware for extraction and purification

    • Silica gel for column chromatography

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve this compound in anhydrous solvent under N₂ B 2. Add amine nucleophile (1.1 eq) and DIEA (2.0 eq) A->B C 3. Heat mixture to 80-100 °C B->C D 4. Monitor progress via TLC/LC-MS (Typically 4-12 hours) C->D E 5. Cool to RT, concentrate solvent D->E F 6. Redissolve in EtOAc, wash with aq. NaHCO₃ and brine E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate F->G H 8. Purify via silica gel chromatography G->H I Final Product: 4-(substituted-amino)-7-fluoropyrido[4,3-d]pyrimidine H->I

Caption: Step-by-step workflow for SₙAr using the key intermediate.

Detailed Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., isopropanol, ~0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the desired amine nucleophile (1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIEA, 2.0 eq).[1]

    • Causality: DIEA is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the substitution. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the amine and the solvent used.[1]

    • Causality: Heating provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(substituted-amino)-7-fluoropyrido[4,3-d]pyrimidine product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Broader Therapeutic Potential and Future Outlook

While its application in developing ALK/ROS1 inhibitors is well-documented, the versatility of this compound extends to other high-value oncology targets. Recent research highlights the development of pyrido[4,3-d]pyrimidine derivatives as inhibitors of KRAS, one of the most challenging targets in cancer therapy.[8][9] The ability to rapidly generate diverse analogs from this single intermediate is invaluable for exploring the SAR of these novel inhibitors.

Furthermore, the broader pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine families, isomeric to the [4,3-d] core, have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[10][11][12][13] This suggests that the strategic functionalization of the this compound core could yield compounds with therapeutic potential far beyond kinase inhibition.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the drug discovery arsenal. Its pre-activated C4 position allows for efficient and modular synthesis of complex molecules through robust SₙAr chemistry. This enables medicinal chemists to rapidly explore chemical space, optimize ligand-target interactions, and accelerate the development of next-generation therapeutics. Its proven utility in synthesizing potent kinase inhibitors and its potential in targeting other challenging disease pathways solidify its status as a key intermediate for researchers, scientists, and drug development professionals.

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  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PubMed Central. [Link]

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  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. PubMed. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed. [Link]

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Troubleshooting & Optimization

common side reactions in the synthesis of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-fluoropyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Our focus is on providing practical, field-tested insights and solutions to ensure the successful and reproducible synthesis of this important building block.

The conversion of 7-fluoropyrido[4,3-d]pyrimidin-4-one to this compound, typically achieved through deoxychlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a cornerstone step in the synthesis of numerous kinase inhibitors and other pharmaceutically active compounds.[1] However, this reaction is not without its complexities. This guide addresses the most frequently encountered issues in a question-and-answer format, providing not just protocols, but the underlying chemical rationale to empower you to troubleshoot effectively.

Troubleshooting Guides & FAQs

Issue 1: Incomplete Conversion to this compound

Q1: My reaction consistently shows a significant amount of unreacted 7-fluoropyrido[4,3-d]pyrimidin-4-one starting material by TLC and NMR. What are the likely causes?

A1: Incomplete chlorination is a common hurdle and can often be traced back to several key factors:

  • Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture, leading to the formation of phosphoric acid and HCl.[2] Deactivated POCl₃ will have diminished chlorinating capacity. Always use a fresh, unopened bottle of POCl₃ or a properly stored and sealed reagent. Ensure that a sufficient excess of the chlorinating agent is used, as some of it may be consumed by trace amounts of water in the solvent or on the glassware.

  • Reaction Temperature and Duration: The deoxychlorination of heteroaromatic ketones often requires elevated temperatures to proceed to completion.[3] If the reaction temperature is too low or the reaction time is too short, the activation energy for the formation of the chlorophosphate intermediate may not be overcome. It is crucial to monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS, until the starting material is no longer observed.

  • Presence of Scavengers: If a tertiary amine base like pyridine or N,N-dimethylaniline is used, ensure it is added in the correct stoichiometric amount.[3] These bases are intended to neutralize the HCl generated during the reaction. If too little base is used, the accumulation of acid can inhibit the reaction.

Troubleshooting Workflow for Incomplete Chlorination:

Caption: Troubleshooting workflow for incomplete chlorination.

Issue 2: Product Hydrolysis During Work-up

Q2: I observe the formation of the starting material, 7-fluoropyrido[4,3-d]pyrimidin-4-one, during the aqueous work-up of my reaction. How can I prevent this hydrolysis?

A2: The 4-chloro position of the product is highly activated towards nucleophilic substitution, and water is a potent nucleophile, especially at elevated temperatures or non-neutral pH.[1] The reappearance of your starting material is a classic sign of product hydrolysis. Here’s how to mitigate this:

  • Anhydrous Work-up: Whenever possible, avoid a direct aqueous quench. A common strategy is to first remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood with appropriate trapping). The resulting residue can then be dissolved in an inert organic solvent like dichloromethane (DCM) or ethyl acetate and carefully quenched by pouring it onto ice.

  • Controlled Quench: If an aqueous quench is necessary, it should be performed at low temperatures (0 °C or below) by slowly adding the reaction mixture to a vigorously stirred ice/water mixture. This dissipates the heat from the exothermic reaction of POCl₃ with water and minimizes the contact time of the product with water at higher temperatures.

  • Base Selection for Neutralization: During neutralization, use a weak base like sodium bicarbonate or sodium acetate solution.[4] Strong bases like sodium hydroxide can catalyze the hydrolysis of the product. Maintain a low temperature throughout the neutralization process.

Work-up MethodAdvantagesDisadvantages
Direct Aqueous Quench Simple and fast.High risk of product hydrolysis and violent exothermic reaction with excess POCl₃.
Evaporation then Quench Reduces the amount of POCl₃ to be quenched, lowering exothermicity and hydrolysis risk.Requires careful vacuum distillation of a corrosive reagent.
Non-Aqueous Quench Minimizes contact with water, significantly reducing hydrolysis.May require subsequent aqueous washes to remove inorganic salts.

Table 1: Comparison of work-up methods to minimize hydrolysis.

Issue 3: Formation of N-Oxide Byproducts

Q3: I have identified an impurity with a mass of 16 units higher than my product. Could this be an N-oxide, and how would it form?

A3: Yes, the formation of an N-oxide on one of the pyrimidine nitrogen atoms is a plausible side reaction. While POCl₃ is primarily a chlorinating and dehydrating agent, it can also participate in reactions that lead to N-oxidation, particularly if impurities are present or under certain conditions.

  • Mechanism of N-Oxide Formation and Subsequent Chlorination: Pyridine N-oxides are known to react with POCl₃ to yield 2-chloropyridines.[5] The mechanism involves the activation of the N-oxide by POCl₃, making the C2 position highly electrophilic and susceptible to attack by a chloride ion. It is conceivable that a similar process could occur with the pyrido[4,3-d]pyrimidine core, leading to an N-oxide intermediate that could then be chlorinated.

  • Prevention Strategies:

    • Strictly Anhydrous Conditions: The presence of water can lead to the formation of peroxy species in situ, which are potent oxidizing agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • High-Purity Reagents: Use high-purity starting materials and reagents to avoid contaminants that could act as oxidizing agents.

N_Oxide_Formation A Pyrido[4,3-d]pyrimidine B N-Oxide Intermediate A->B Oxidation D Desired Product A->D Direct Chlorination C Chlorinated N-Oxide B->C Chlorination E Oxidizing Species E->B F POCl3 F->C F->D

Caption: Potential pathway for N-oxide byproduct formation.

Issue 4: Vilsmeier-Haack Related Impurities

Q4: I am using DMF as a solvent for my chlorination reaction and observing unexpected byproducts. What could be happening?

A4: The combination of POCl₃ and N,N-dimethylformamide (DMF) forms the Vilsmeier reagent, a powerful formylating agent.[6] If your starting material or product has an activated aromatic or heteroaromatic ring, you may see formylation as a side reaction.

  • Vilsmeier-Haack Side Reaction: The Vilsmeier reagent can electrophilically attack electron-rich positions on the pyrido[4,3-d]pyrimidine ring system, leading to the formation of formylated byproducts.

  • Mitigation:

    • Avoid DMF: If possible, use an alternative, non-reactive solvent such as acetonitrile, or run the reaction neat in excess POCl₃.

    • Temperature Control: The Vilsmeier-Haack reaction is often temperature-dependent. Running the reaction at the lowest effective temperature may help to minimize this side reaction.

Issue 5: Analytical Troubleshooting: Distinguishing Product from Byproducts

Q5: How can I use analytical techniques like NMR and Mass Spectrometry to identify the common byproducts?

A5: Careful analysis of your crude reaction mixture is key to effective troubleshooting.

  • Mass Spectrometry (MS): This is a quick and effective way to identify the presence of the starting material, product, and potential byproducts.

CompoundExpected Molecular Ion (m/z)
7-fluoropyrido[4,3-d]pyrimidin-4-one165.03
This compound 183.00 (with characteristic 3:1 isotope pattern for Cl)
Hydrolyzed Product (same as starting material)165.03
N-Oxide of Starting Material181.03
N-Oxide of Product199.00 (with Cl isotope pattern)

Table 2: Expected molecular weights of the target compound and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad peak corresponding to the N-H or O-H proton of the starting material is a good indicator of reaction completion. The chemical shifts of the aromatic protons will also change upon chlorination. Comparing the crude NMR to a reference spectrum of the starting material is essential.

    • ¹³C NMR: The carbon atom at the 4-position will experience a significant downfield shift upon conversion from a carbonyl/enol to a carbon-chlorine bond.

    • ¹⁹F NMR: This can be useful to confirm that the fluorine atom has remained on the ring system throughout the reaction.

By combining these analytical techniques, you can gain a clear picture of your reaction's progress and identify any side products, allowing you to implement the appropriate troubleshooting strategies.

References

  • Pearson. (2024). POCl3 Dehydration Explained. [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]

  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • The Royal Society of Chemistry. (n.d.). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (2025). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. [Link]

  • MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]

  • Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]

  • ResearchGate. (2025). Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP. [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

  • SpectraBase. (n.d.). 1H NMR of pyrido[2,3-d]pyrimidin-4(1H)-one, 7-(4-chlorophenyl)-2-mercapto-1-(3-methoxypropyl)-5-(trifluoromethyl)-. [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: i, POCl3/N,N-dimethylaniline/reflux 6 h; ii, NH2NH2.H2O/EtOH/reflux 4 h; iii, EtOH/AcOH (catalytic)/reflux 0.5 h. [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. [Link]

  • ChemBK. (n.d.). 4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine. [Link]

  • PubChem. (2023). 4,5,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. [Link]

  • Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.
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Technical Support Center: Purification of 4-Substituted-7-Fluoropyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-substituted-7-fluoropyrido[4,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocyclic compounds. The inherent basicity of the pyrimidine and pyridine nitrogen atoms, combined with the diverse functionalities at the 4-position, often presents unique purification challenges. This document provides in-depth, field-proven troubleshooting guides and FAQs to help you navigate these complexities and achieve high purity for your target compounds.

Troubleshooting Guides

This section addresses specific, common problems encountered during the purification of 4-substituted-7-fluoropyrido[4,3-d]pyrimidines in a direct question-and-answer format.

Issue 1: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or choose a chromatography solvent system. What's happening and how do I fix it?

Answer:

This is the most common issue when dealing with nitrogen-containing heterocycles like pyridopyrimidines. The streaking is caused by a strong, often irreversible, interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to poor peak shape, tailing, and sometimes complete retention of the compound at the baseline.

Causality: The lone pairs on the nitrogen atoms act as Lewis bases, while the silica surface is acidic. This acid-base interaction is stronger than the standard partitioning equilibrium required for good chromatographic separation.

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[1]

    • Triethylamine (TEA): Add 0.5% to 2% (v/v) TEA to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Ammonia: For more polar solvent systems, using a solution of 7N ammonia in methanol as the polar component (e.g., Dichloromethane / (7N NH₃ in MeOH)) can be highly effective.

  • Switch the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound's stability, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[1] Start with neutral alumina and move to basic alumina if streaking persists. Note that the solvent system selectivity will differ from silica, so re-screening by TLC is necessary.

    • Reversed-Phase Silica (C18): For polar pyridopyrimidine derivatives, reversed-phase chromatography is an excellent choice.[1] It is less prone to issues with basic compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogens.

Issue 2: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, causing its solubility limit to be exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).[1][2]

Causality: Crystal formation is a two-step process: nucleation (the initial formation of small, ordered crystal seeds) and crystal growth.[3][4] Rapid cooling or excessive supersaturation can bypass the slow, ordered process of crystal growth, leading to amorphous precipitation or the formation of a liquid "oil."

Solutions:

  • Re-heat and Add More Solvent: The simplest first step is to re-heat the flask containing the oil until it fully redissolves. Then, add a small additional amount (10-20% more) of the hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly.[2]

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to slow the rate of heat loss even further.

    • Only after the solution has reached room temperature should you consider further cooling in an ice bath.

  • Induce Nucleation: Sometimes, the energy barrier to nucleation is too high.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites.[1][3]

    • Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.[1][2]

  • Change the Solvent System: The chosen solvent may be inappropriate. An ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[5][6]

    • Single Solvent: If your compound is too soluble, try a solvent in which it is less soluble.

    • Two-Solvent (Anti-solvent) Method: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble, but which is miscible with the good solvent, until the solution just becomes turbid (cloudy).[7][8] Re-heat gently to get a clear solution, then allow it to cool slowly.

Issue 3: My final product is contaminated with residual high-boiling point solvents from the reaction (e.g., DMF, DMSO). How can I effectively remove them?

Answer:

DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are notoriously difficult to remove under standard rotary evaporation due to their high boiling points. Their removal is critical as they can interfere with subsequent reactions and biological assays.

Solutions:

  • Aqueous Washes / Liquid-Liquid Extraction: This is the most common and often most effective method.[1] Since DMF and DMSO are highly water-soluble, you can remove them by partitioning your product between an organic solvent (in which your product is soluble) and water.

    • Protocol: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether. Transfer to a separatory funnel and wash multiple times (3-5x) with water. To improve the efficiency of the extraction, use brine (saturated NaCl solution) for the final washes.[1] The salt increases the polarity of the aqueous layer, further forcing the organic compounds (including your product) into the organic layer and helping to break any emulsions.[9]

  • Azeotropic Removal with Heptane or Toluene: For stubborn traces of DMF, azeotropic distillation can be effective.[1]

    • Protocol: After the initial concentration, add a significant volume of toluene or heptane to the flask and re-concentrate on the rotary evaporator. Repeat this process 2-3 times. The toluene/heptane forms a lower-boiling azeotrope with the residual DMF, facilitating its removal.

  • Lyophilization (Freeze-Drying): If your compound has some water solubility and is not volatile, lyophilization is an excellent method for removing water and other volatile impurities like residual DMF or DMSO.[1]

    • Protocol: Dissolve the crude material in a minimal amount of a solvent mixture, such as water/acetonitrile or water/dioxane, and freeze the sample completely before placing it on the lyophilizer.

Purification Workflows & Protocols

Decision-Making Workflow for Purification

The choice of purification strategy depends on the physical properties of your crude product and the nature of the impurities. The following workflow provides a general decision-making guide.

Purification_Workflow crude Crude 4-Substituted-7-Fluoropyrido[4,3-d]pyrimidine workup Aqueous Workup / Extraction (e.g., acid/base wash) crude->workup state_check Is the product a solid? workup->state_check recryst Attempt Recrystallization state_check->recryst Yes chromatography Perform Column Chromatography (Silica, Alumina, or C18) state_check->chromatography No (Oil or complex mix) purity_check1 Is purity >95%? recryst->purity_check1 final_product Pure Product purity_check1->final_product Yes purity_check1->chromatography No purity_check2 Is purity >95%? chromatography->purity_check2 purity_check2->final_product Yes re_recryst Final Polish: Recrystallization purity_check2->re_recryst No, but major component re_recryst->final_product

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a versatile technique for separating mixtures based on polarity.[10]

  • Solvent System Selection:

    • Using a TLC plate, spot your crude mixture.

    • Develop the plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate, then 50:50, then 20:80).

    • The ideal solvent system gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and shows good separation from all major impurities.[10]

    • If streaking is observed, add 1% triethylamine to the chosen solvent system and re-run the TLC.

  • Column Packing:

    • Select a column of appropriate size (typically, use 50-100g of silica gel for every 1g of crude material).

    • Pack the column using either a "dry pack" or "slurry pack" method. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimum amount of the chromatography eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[1] Carefully add this powder to the top of the packed column. This method generally provides better resolution.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in an array of test tubes. The flow rate should be about 2 inches per minute.[11]

    • Monitor the fraction collection by TLC to identify which fractions contain your pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Single-Solvent Recrystallization

This is an ideal and cost-effective method for purifying solid compounds.[10]

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add different solvents to each tube and observe the solubility at room temperature and upon heating.

    • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[6]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[1][8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or catalysts), perform a hot gravity filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my 4-substituted-7-fluoropyrido[4,3-d]pyrimidine? A1: The choice depends on the properties of your compound and the impurities.

  • Crystallization: Ideal for solid compounds with good thermal stability and a significant difference in solubility between the compound and impurities in a chosen solvent. It is highly scalable and cost-effective.[1][7]

  • Column Chromatography (Flash or HPLC): A versatile technique suitable for most compounds, especially for separating mixtures with similar polarities, or for purifying oils. Flash chromatography is used for larger-scale purifications (mg to grams), while HPLC provides higher resolution for difficult separations or final polishing steps.[1]

  • Extraction: Primarily used for initial workup to separate the crude product from reagents and catalysts based on acid/base properties or differential solubility.[9] For example, an acidic wash (e.g., 1M HCl) can remove unreacted basic starting materials.

Q2: My compound is very polar and doesn't move from the baseline on silica TLC, even with 100% ethyl acetate. What should I try? A2: This is a common challenge. You need to increase the polarity of your mobile phase significantly.

  • Use a More Polar Solvent: Switch to a more polar solvent system, such as Dichloromethane/Methanol. Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase it.

  • Add Modifiers: As mentioned in the troubleshooting guide, adding a basic modifier like triethylamine or ammonia in methanol is often necessary for these polar, basic compounds.

  • Consider Reversed-Phase (C18): This is often the method of choice for highly polar compounds. Use a C18 TLC plate and a mobile phase like water/acetonitrile to develop a suitable method.

Q3: My compound is not UV-active. How can I monitor its purification by chromatography? A3: When a compound lacks a UV chromophore, alternative visualization or detection methods are necessary.

  • TLC Staining: After developing your TLC plate, use a general stain to visualize the spots. A potassium permanganate (KMnO₄) stain is very effective for most organic compounds. Other options include ceric ammonium molybdate or an iodine chamber.

  • Alternative HPLC Detectors: If using HPLC, employ a detector other than UV-Vis, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).

Q4: Can I use charcoal to decolorize my product during recrystallization? A4: Yes, activated charcoal is effective for removing highly colored, non-polar impurities. However, it must be used correctly.

  • Procedure: Add a very small amount of activated charcoal (a micro-spatula tip is often enough) to the hot, dissolved solution before the hot filtration step. Swirl for a minute or two.

  • Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Using too much charcoal can significantly reduce your yield, as it can adsorb your product as well as the impurities.[2]

Data Summary Tables

Table 1: Common Solvent Systems for Chromatography of Pyridopyrimidines
PolarityNon-Polar ComponentPolar ComponentTypical Use & Comments
LowHexanes / HeptaneEthyl AcetateGood for less functionalized, non-polar derivatives.
MediumDichloromethane (DCM)Ethyl AcetateProvides different selectivity compared to hexane-based systems.
HighDichloromethane (DCM)Methanol (MeOH)Excellent for polar derivatives containing amines, hydroxyls, etc.
ModifiedAny of the above+ 0.5-2% TriethylamineEssential for preventing streaking of basic compounds on silica gel.[1]
Reversed-PhaseWater (+ 0.1% HCOOH or TFA)Acetonitrile or MeOHUsed with C18 silica for purifying polar or water-soluble compounds.
Table 2: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good first choice for pyridopyrimidines.
Isopropanol82Polar ProticSimilar to ethanol, but can offer different solubility profiles.
Acetonitrile82Polar AproticGood for compounds that are too soluble in alcohols.
Ethyl Acetate77Medium PolarityUseful as a single solvent or in a pair with hexanes.
Toluene111Non-PolarGood for less polar compounds; high boiling point allows for a wide temperature range.
Water100Highly PolarCan be used for highly polar, salt-like derivatives or as an anti-solvent with alcohols.

References

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  • Organic Syntheses.

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Technical Support Center: Optimizing Base and Solvent for Buchwald-Hartwig Amination of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges with this specific and often demanding transformation. The electron-deficient nature of the pyridopyrimidine core, coupled with the presence of two halogen atoms, presents a unique set of challenges that require careful consideration of reaction parameters.

This resource will move beyond generic protocols to offer a detailed exploration of the interplay between base and solvent selection, grounded in mechanistic principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I'm not observing any product formation. What are the most likely reasons for complete reaction failure?

A1: Complete reaction failure with a substrate like this compound often points to a few critical factors:

  • Inadequate Base Strength or Solubility: The choice of base is paramount.[1][2] Strong bases like sodium tert-butoxide (NaOtBu) are often necessary to deprotonate the amine and facilitate the catalytic cycle.[1][2] However, the poor solubility of many inorganic bases in common organic solvents can be a significant, and often overlooked, cause of reaction failure.[1][3] If the base is not at least partially soluble, its effective concentration in the solution is negligible, preventing the reaction from proceeding.

  • Catalyst Inhibition: The pyridopyrimidine core contains multiple nitrogen atoms that can coordinate to the palladium center, potentially inhibiting the catalyst.[1] The choice of ligand is crucial to mitigate this. Additionally, impurities in your reagents or solvent (e.g., water, other coordinating species) can poison the catalyst.

  • Low Reactivity of the Aryl Chloride: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][4] This step is often rate-limiting, and overcoming this hurdle requires a sufficiently active catalyst and optimized conditions.

Troubleshooting Steps:

  • Re-evaluate your base: If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger, more soluble base like NaOtBu or LHMDS, provided your substrate is stable under these conditions.[2]

  • Ensure an inert atmosphere: Rigorously degas your solvent and ensure all manipulations are performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

  • Use a pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a commercially available, air-stable pre-catalyst. This can lead to more reproducible results.[5]

Q2: My reaction is sluggish, and I'm seeing low conversion even after extended reaction times. What can I do to improve the reaction rate?

A2: Sluggish reactions are a common issue, particularly with challenging substrates. Several factors can contribute to slow kinetics:

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and intermediates of the catalytic cycle.[6] A solvent that does not adequately dissolve the base or the palladium complex will result in a slow reaction.

  • Insufficient Temperature: The oxidative addition of aryl chlorides often requires elevated temperatures to proceed at a reasonable rate.[1][4]

  • Inappropriate Ligand: The ligand is not just a spectator; it directly influences the reactivity of the palladium center. A ligand that is not electron-rich or bulky enough may not sufficiently promote the oxidative addition and reductive elimination steps.

Troubleshooting Steps:

  • Solvent Screen: Toluene is a common starting point, but consider screening other solvents like 1,4-dioxane, THF, or t-BuOH.[1][3] Aprotic polar solvents like DMF can sometimes be effective but should be used with caution as they can coordinate to the palladium center.[7][8]

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and any potential decomposition.

  • Ligand Optimization: If you are using a general-purpose ligand, consider switching to one of the more specialized, bulky, and electron-rich Buchwald ligands such as SPhos, XPhos, or RuPhos, which are often more effective for coupling aryl chlorides.

Q3: I'm observing the formation of a significant byproduct that appears to be the hydrodehalogenated starting material. How can I suppress this side reaction?

A3: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[1] This typically occurs via β-hydride elimination from a palladium-amido intermediate, a pathway that is more prevalent with primary amines.[5]

Troubleshooting Steps:

  • Ligand Selection: Employing bulky, electron-rich ligands can accelerate the rate of the desired reductive elimination, thereby outcompeting the β-hydride elimination pathway.[5] Ligands like BrettPhos have been specifically designed to minimize this side reaction.[5]

  • Base and Amine Stoichiometry: Carefully control the stoichiometry of your amine and base. An excess of either can sometimes promote side reactions.

  • Lowering the Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. If you have a reasonably active catalyst system, try running the reaction at a slightly lower temperature.

Q4: My results are not reproducible. What are the likely sources of this variability?

A4: Reproducibility issues in palladium-catalyzed reactions often stem from subtle variations in experimental conditions that are easily overlooked.

  • Purity of Reagents and Solvents: Water and oxygen are known inhibitors of the catalytic cycle. Ensure your solvents are anhydrous and properly degassed. The purity of your starting materials and base is also critical.

  • Inconsistent Catalyst Activity: If you are generating your catalyst in situ, minor variations in the quality of the palladium source or ligand can lead to inconsistent results.

  • Heterogeneity of the Reaction Mixture: The physical form (e.g., particle size) of an insoluble inorganic base can significantly impact the reaction rate.[3] Inconsistent stirring can also lead to variability in reactions with suspended solids.

Troubleshooting Steps:

  • Standardize Reagent and Solvent Handling: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are of high purity.

  • Use a Pre-catalyst: As mentioned previously, using a well-defined pre-catalyst can significantly improve reproducibility.

  • Ensure Efficient Stirring: For heterogeneous reactions, ensure vigorous and consistent stirring to maximize the surface area of the base and maintain a uniform suspension.

Experimental Protocols

The following protocols provide a systematic approach to screening bases and solvents for the amination of this compound.

Protocol 1: Screening of Bases

This protocol is designed to evaluate the efficacy of different bases under standardized conditions.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., SPhos Pd G3)

  • SPhos ligand

  • Bases: NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add the palladium pre-catalyst (2 mol%) and SPhos (4 mol%) to a series of oven-dried reaction vials equipped with stir bars.

  • To each vial, add this compound (1.0 equiv.).

  • In separate vials, add the respective bases (2.0 equiv.): NaOtBu, LHMDS, Cs₂CO₃, and K₃PO₄.

  • Add the amine (1.2 equiv.) to each reaction vial.

  • Add anhydrous, degassed toluene to each vial to achieve a final concentration of 0.1 M with respect to the starting material.

  • Seal the vials and place them in a pre-heated reaction block at 100 °C.

  • Monitor the reactions at regular intervals (e.g., 1, 4, 12, and 24 hours) by LC-MS or GC-MS.

Protocol 2: Screening of Solvents

This protocol is designed to evaluate the effect of different solvents with an optimized base.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., SPhos Pd G3)

  • SPhos ligand

  • Optimized base from Protocol 1 (e.g., NaOtBu)

  • Anhydrous, degassed solvents: Toluene, 1,4-Dioxane, THF, t-BuOH

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Follow steps 1-4 from Protocol 1, using the optimized base for all reaction vials.

  • To each vial, add the respective anhydrous, degassed solvent (Toluene, 1,4-Dioxane, THF, or t-BuOH) to achieve a final concentration of 0.1 M.

  • Seal the vials and place them in a pre-heated reaction block at 100 °C.

  • Monitor the reactions by LC-MS or GC-MS at regular intervals.

Data Presentation

The results from your screening experiments can be effectively summarized in tables for easy comparison.

Table 1: Representative Results for Base Screening

BasepKa of Conjugate AcidConversion after 12h (%)Key Observations
NaOtBu~19>95%Homogeneous reaction, fast conversion.
LHMDS~26>95%Effective, but may be too strong for sensitive substrates.
Cs₂CO₃~10.240%Heterogeneous, slower reaction rate.[2]
K₃PO₄~12.330%Heterogeneous, requires higher temperatures or longer reaction times.[2]

Table 2: Representative Results for Solvent Screening with NaOtBu

SolventDielectric ConstantConversion after 4h (%)Key Observations
Toluene2.490%Good solubility, reliable performance.
1,4-Dioxane2.2>95%Often an excellent choice, good solubility for many substrates.
THF7.685%Good solvent, but lower boiling point may limit reaction temperature.
t-BuOH12.570%Can be effective, but may participate in side reactions.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Base Is the base strong and soluble enough? Start->Check_Base Check_Inert Is the reaction under strictly inert conditions? Check_Base->Check_Inert Yes Switch_Base Switch to NaOtBu or LHMDS Check_Base->Switch_Base No Check_Temp Is the temperature high enough? Check_Inert->Check_Temp Yes Degas_Solvent Degas solvent and use a pre-catalyst Check_Inert->Degas_Solvent No Check_Ligand Is the ligand appropriate for an aryl chloride? Check_Temp->Check_Ligand Yes Increase_Temp Increase temperature by 10-20 °C Check_Temp->Increase_Temp No Switch_Ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No Success Reaction Optimized Check_Ligand->Success Yes Switch_Base->Start Degas_Solvent->Start Increase_Temp->Start Switch_Ligand->Start

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 128(31), 10028–10029. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia. Organic Letters, 10(8), 1685–1688. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide on the Rate and Mechanism of the Reductive Elimination of Amines from Palladium. Journal of the American Chemical Society, 129(25), 7882–7893. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 12, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved January 12, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 12, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Managing Hydrolytic Byproducts in Acidic Amination of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of acidic amination reactions involving pyridopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet challenging issue of competing hydrolysis during the synthesis of aminated pyridopyrimidines. Our goal is to provide not just protocols, but a foundational understanding of the reaction dynamics to empower you to troubleshoot and optimize your specific system effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the formation of hydrolytic byproducts.

Q1: Why is acid catalysis required for the amination of pyridopyrimidines, and how does it lead to hydrolysis?

A: Acid catalysis is essential for activating the pyridopyrimidine ring system towards nucleophilic aromatic substitution (SNAr). Protonation of a ring nitrogen significantly lowers the electron density of the heterocyclic core, making it more electrophilic and susceptible to attack by a nucleophile at positions like C4 or C2, especially if they bear a good leaving group (e.g., a chloro substituent).

However, this very activation is a double-edged sword. In the presence of water (either as a solvent or as a trace contaminant), water molecules can also act as nucleophiles. This leads to a competitive reaction where water attacks the activated ring, ultimately forming a hydroxylated pyridopyrimidine (a pyridopyrimidin-one or -ol) as a hydrolytic byproduct.[1][2]

Q2: What is the general mechanism illustrating the competition between amination and hydrolysis?

A: The core of the issue is the competition for a common, activated intermediate. The mechanism, shown below, illustrates how both the desired amine and the undesired water molecule compete as nucleophiles.

G cluster_activation 1. Ring Activation Py Pyridopyrimidine (e.g., 4-Cl-PyrPyr) Py_H Protonated Intermediate (Activated Electrophile) Py->Py_H  Acid Catalyst Hplus H+ Amine Amine (R-NH2) Desired Nucleophile Water Water (H2O) Competing Nucleophile Aminated_Product Desired Aminated Product Py_H->Aminated_Product  Amination Pathway Hydrolysis_Byproduct Hydrolytic Byproduct Py_H->Hydrolysis_Byproduct  Hydrolysis Pathway

Caption: Competing reaction pathways in acidic amination.

Q3: How does the basicity (pKa) of the amine nucleophile influence the outcome?

A: The basicity of the amine is a critical factor. While a more nucleophilic amine is desired, a highly basic amine (e.g., aliphatic amines) will be readily protonated by the acid catalyst.[1] This converts the amine into its non-nucleophilic ammonium salt, effectively reducing the concentration of the active nucleophile for the desired reaction.[1][2] This leaves water, which is less basic and thus less likely to be fully protonated, as a more competitive nucleophile, often leading to increased hydrolysis. Anilines, being less basic, are generally more suitable for these conditions.[1]

Q4: Is it ever advantageous to use water as a reaction solvent?

A: Surprisingly, yes. While counterintuitive, using water as a solvent can sometimes lead to a higher reaction rate for the amination itself.[1][2] The challenge lies in managing the concentration of the acid catalyst. By using only a catalytic amount of acid (e.g., 0.1 equivalents), one can achieve protonation of the heterocyclic substrate without fully inactivating the amine nucleophile.[2] The product of the amination is often more basic than the starting material and can act as a buffer, sequestering the HCl generated during the reaction.[1][2] This strategy requires careful optimization.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving common issues encountered during acidic amination of pyridopyrimidines.

Problem: High Percentage of Hydrolytic Byproduct (>10%)

This is the most frequent challenge. If analytical data (TLC, HPLC, LC-MS) shows significant formation of the pyridopyrimidin-one, follow this workflow.

G Start Problem: High Hydrolysis Byproduct Cause1 Is Acid Concentration > 0.5 eq? Start->Cause1 Cause2 Is Reaction Temp > 60 °C or Time > 12h? Cause1->Cause2 No Sol1 Action: Reduce Acid (Titrate from 0.1 to 0.3 eq). See Protocol 1. Cause1->Sol1 Yes Cause3 Is Solvent Anhydrous? Cause2->Cause3 No Sol2 Action: Lower Temperature (Screen 25 °C, 40 °C) and Monitor Reaction Progress (e.g., every 2h). Cause2->Sol2 Yes Sol3 Action: Ensure Anhydrous Conditions. Use dry solvents and inert atmosphere. Consider a less protic solvent. Cause3->Sol3 No End Outcome: Minimized Hydrolysis Cause3->End Yes Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for excessive hydrolysis.

Experimental Protocols

The goal is to find the "sweet spot" where the pyridopyrimidine is sufficiently activated but the amine nucleophile is not excessively protonated.

  • Setup: Arrange three parallel reactions in oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Use your standard substrate and amine concentrations in a suitable anhydrous solvent (e.g., 2-propanol, dioxane).

  • Acid Addition:

    • Reaction A: Add 0.1 equivalents of HCl (e.g., as a solution in dioxane).

    • Reaction B: Add 0.2 equivalents of HCl.

    • Reaction C: Add 0.3 equivalents of HCl.

  • Monitoring: Stir all reactions at your initial temperature (e.g., 40 °C). Withdraw a small aliquot from each reaction at 1h, 2h, 4h, and 8h.

  • Analysis: Quench the aliquots with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by HPLC or LC-MS to determine the ratio of aminated product to hydrolytic byproduct.

  • Interpretation: Identify the acid concentration and time point that provides the highest yield of the desired product with the lowest amount of the hydrolytic side-product. Increased hydrolysis with higher acid loading suggests excessive protonation of the amine.[2]

Problem: Low or Stalled Reaction Conversion

If the reaction shows little to no formation of either product, the issue is likely insufficient activation or a deactivated nucleophile.

  • Potential Cause 1: Insufficient Acid: The pyridopyrimidine ring is not activated enough for the SNAr reaction to proceed.

    • Solution: Follow Protocol 1, but focus on whether conversion increases with higher acid equivalents. If conversion improves without a sharp rise in hydrolysis, your initial condition was likely acid-starved.

  • Potential Cause 2: Highly Basic Amine: As discussed in the FAQs, if you are using an aliphatic or benzylamine, it may be almost entirely protonated and thus non-nucleophilic.[1]

    • Solution: This is a more fundamental challenge. Consider alternative, non-acidic coupling conditions (e.g., palladium-catalyzed Buchwald-Hartwig amination) if the amine's basicity is incompatible with acid catalysis. Forcing the reaction with more acid will likely only lead to hydrolysis.

  • Potential Cause 3: Poor Substrate Solubility: The reactants may not be sufficiently dissolved in the chosen solvent system.

    • Solution: Test alternative solvents. While alcohols are common, consider ethers like dioxane or aprotic polar solvents. For substrates with very low water solubility, amination in an alcohol like 2-propanol may be more effective than in water.[2]

Data & Parameter Summary

The interplay of reaction parameters is key. Use this table as a guide for your optimization strategy.

ParameterEffect on Amination RateEffect on Hydrolysis RateRecommended Strategy
Acid Concentration Increases rate up to a point, then decreases it by protonating the amine.Generally increases with higher H+ concentration.Optimize carefully. Start with catalytic amounts (0.1-0.3 eq) and monitor byproduct formation.[2]
Temperature Increases rate.Increases rate, often more significantly than amination at higher temps.Moderate temperature. Screen a range from room temperature to ~60 °C. Avoid excessive heat.
Amine Basicity (pKa) Lower pKa (e.g., anilines) are less prone to protonation, maintaining nucleophilicity.Becomes the dominant pathway if the amine is fully protonated.Choose amines wisely. For highly basic amines, consider non-acidic coupling methods.[1]
Solvent Choice Dependent on reactant solubility. Water can accelerate the reaction.[1][2]Protic solvents (water, alcohols) are a direct source for hydrolysis.Match solvent to substrate. For water-sensitive reactions, use anhydrous solvents (dioxane, THF, toluene). If using water or alcohols, control of acid is paramount.[2][3]

Analytical Techniques for Monitoring

Effective troubleshooting requires reliable analytical methods to quantify reactants and products.

TechniqueApplicationAdvantagesLimitations
TLC Quick qualitative monitoring of reaction progress.Fast, inexpensive, easy to implement.Not quantitative; co-elution can be an issue.
HPLC Quantitative analysis of product and byproduct ratios.Accurate quantification, high resolution.Requires method development, more time-consuming.
LC-MS Quantitative analysis and definitive identification of products.Provides mass confirmation of product, byproduct, and potential side-products.Higher cost and complexity.[4]
¹H NMR Structural confirmation of isolated products.Provides definitive structural information.Not ideal for in-process monitoring of crude reaction mixtures.

References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.[Link]

  • On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed.[Link]

  • Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed.[Link]

Sources

preventing dehalogenation during palladium-catalyzed reactions of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed Reactions of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this electron-deficient heterocyclic substrate. A primary challenge in these transformations is the undesired side reaction of dehalogenation, which can significantly lower yields and complicate purification.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate dehalogenation and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Dehalogenation

This section directly tackles common issues observed during palladium-catalyzed reactions with this compound.

Issue 1: Significant Formation of 7-Fluoropyrido[4,3-d]pyrimidine (Dehalogenated Byproduct)

Symptoms:

  • LC-MS or GC-MS analysis of the crude reaction mixture shows a major peak corresponding to the mass of the dehalogenated product.

  • Isolated yield of the desired coupled product is substantially lower than expected based on starting material consumption.

Root Cause Analysis & Solutions:

The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle to replace the chloro group with a hydrogen atom.[1] The source of the hydride can be the solvent, base, or even trace amounts of water.[1] For electron-deficient N-heterocyclic halides like this compound, this side reaction can be particularly pronounced.[1]

dot

Caption: Troubleshooting flowchart for dehalogenation.

1. Re-evaluate Your Ligand Choice:

  • The Problem: The kinetics of the desired cross-coupling reaction may be slow relative to the dehalogenation pathway. The ligand plays a crucial role in modulating the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation/amine binding, and reductive elimination).

  • The Solution: Switch to bulky, electron-rich phosphine ligands. These ligands are known to accelerate the rate-limiting reductive elimination step, which forms the desired C-C or C-N bond, thereby outcompeting the dehalogenation pathway.[2][3]

  • Recommended Ligands:

    • For Suzuki Couplings: SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands.[1]

    • For Buchwald-Hartwig Aminations: Xantphos, DavePhos, or BrettPhos.[2][4] N-heterocyclic carbene (NHC) ligands like IPr can also be highly effective.[5][6][7]

2. Optimize the Base:

  • The Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote the formation of Pd-H species, especially in the presence of trace water or alcohol solvents.[1][5] Amine bases can also act as hydride donors.[2]

  • The Solution: Screen weaker inorganic bases that are less likely to generate hydride species.

  • Recommended Bases:

    • Potassium phosphate (K₃PO₄)

    • Cesium carbonate (Cs₂CO₃)[1]

    • Potassium carbonate (K₂CO₃)[2]

3. Change the Solvent:

  • The Problem: Protic solvents (e.g., alcohols) and some aprotic polar solvents (e.g., DMF) can act as hydride sources, leading to hydrodehalogenation.[1][2]

  • The Solution: Utilize anhydrous aprotic solvents.

  • Recommended Solvents:

    • Toluene

    • Dioxane

    • Tetrahydrofuran (THF)[1]

    • Ensure the solvent is rigorously dried and degassed before use.

4. Adjust the Reaction Temperature:

  • The Problem: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling reaction.[2]

  • The Solution: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately disfavor the dehalogenation side reaction. Monitor the reaction progress carefully by LC-MS to find the optimal balance.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to dehalogenation?

A1: This substrate has two key features that increase its propensity for dehalogenation. First, it is an N-heterocyclic halide, which are generally more prone to this side reaction.[1] The nitrogen atoms in the ring system can influence the electronic properties of the C-Cl bond and may coordinate with the palladium catalyst in a way that facilitates the undesired pathway. Second, the pyridopyrimidine core is electron-deficient, which can make the initial oxidative addition step of the palladium catalyst more facile, but can also stabilize intermediates that lead to dehalogenation.

Q2: What is the mechanistic basis for dehalogenation in palladium-catalyzed reactions?

A2: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium complex with the base, solvent, or trace water.[8][9] Once formed, the Ar-Pd(L)n-Cl intermediate can undergo reaction with the Pd-H species, leading to reductive elimination of the dehalogenated product (Ar-H) and regenerating the active Pd(0) catalyst.

dot

Catalytic_Cycles cluster_0 Desired Cross-Coupling Pathway cluster_1 Competing Dehalogenation Pathway A Pd(0)L_n B Ar-Pd(II)(Cl)L_n A->B Oxidative Addition C Ar-Pd(II)(Nu)L_n B->C Transmetalation (Suzuki) or Amine Binding (B-H) G Ar-Pd(II)(H)L_n B->G Side Reaction D Ar-Nu C->D Reductive Elimination D->A Product Release E Pd(0)L_n F Ar-Pd(II)(Cl)L_n E->F Oxidative Addition F->G Reaction with Hydride Source H Ar-H G->H Reductive Elimination H->E Byproduct Release

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Q3: Can the palladium precatalyst choice influence dehalogenation?

A3: Yes. While the ligand has a more direct and pronounced effect, the choice of precatalyst can matter. Precatalysts are designed to efficiently generate the active Pd(0) species. Using a highly active precatalyst can sometimes accelerate the desired reaction sufficiently to minimize the relative amount of dehalogenation.[1] For challenging couplings, consider using modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) in conjunction with an optimized ligand.

Q4: I am performing a Suzuki coupling. Does the quality of my boronic acid matter?

A4: Absolutely. Impure or decomposed boronic acids (or their esters) can be a source of protodeboronation, which can indirectly affect the overall reaction efficiency and potentially contribute to side reactions. Ensure you are using a high-purity boronic acid or ester. If the purity is questionable, consider recrystallizing it or preparing it fresh.

Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable palladacycle precatalyst (4 mol%)

  • SPhos (8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene (or Dioxane)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, premix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.

  • Add the remaining anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Check for the formation of both the desired product and the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Ligands for Optimal Performance

If dehalogenation remains an issue, a systematic ligand screening is the most effective next step.

Setup:

  • Use small-scale reaction vials (e.g., 2 mL microwave vials) to screen multiple conditions in parallel.

  • Keep all other parameters constant (substrate, boronic acid/amine, base, solvent, temperature, concentrations).

  • Prepare a stock solution of the palladium precatalyst and the substrate to ensure consistent dispensing.

Screening Table Example:

VialLigand (8 mol%)Product:Byproduct Ratio (LC-MS Area %)
1SPhos[Experimental Result]
2XPhos[Experimental Result]
3RuPhos[Experimental Result]
4P(tBu)₃[Experimental Result]
5Xantphos[Experimental Result]

Analysis:

  • Run each reaction for a fixed period (e.g., 4 hours).

  • Quench a small aliquot from each vial and analyze by LC-MS.

  • Determine the ratio of the desired product to the dehalogenated byproduct by comparing the peak areas (note: this provides a relative, not absolute, quantification).

  • The ligand that provides the highest product-to-byproduct ratio is the optimal choice for this specific transformation and should be used for scale-up.

References

  • Scott, J. & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11488-11490. (2013). [Link]

  • Scott, V. J., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. PubMed. (2013). [Link]

  • McIndoe, J.S. A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. (2013). [Link]

  • Barrett, K. T., & Stradiotto, M. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(36), 14949-14959. (2012). [Link]

  • Ordóñez, J. D. C., et al. Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. (2011). [Link]

  • Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. (2004). [Link]

  • Brown, D. J. Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. CSIRO Publishing. (1963). [Link]

  • Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. (2004). [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. (2023). [Link]

  • Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of the American Chemical Society. (2004). [Link]

  • Van der Eycken, E., et al. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. (2011). [Link]

  • Unknown. Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Semantic Scholar. (2012). [Link]

  • Al-dujaili, A. H. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (2020). [Link]

  • Ghaffari, M., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. (2018). [Link]

  • Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. (2020). [Link]

  • Unknown. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. (2021). [Link]

  • Unknown. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. (2015). [Link]

  • Unknown. Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Van der Eycken, E., et al. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. (2011). [Link]

  • Chen, D. Y.-K. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. (2016). [Link]

  • Roughley, S. D., & Jordan, A. M. Suzuki–Miyaura Coupling. Royal Society of Chemistry. (2016). [Link]

  • Unknown. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019). [Link]

  • Al-dujaili, A. H., et al. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. (2019). [Link]

  • Unknown. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Unknown. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. (2014). [Link]

  • The Proton Guru. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. (2020). [Link]

  • Le, T. A., et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. (2023). [Link]

  • Rahaim, R. J., & Maleczka, R. E. Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. MSU Chemistry. (2002). [Link]

  • Hua, G., et al. Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. PubMed. (2017). [Link]

  • Rojas Lab. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. (2025). [Link]

  • Unknown. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. (2013). [Link]

  • Unknown. Deciphering complexity in Pd–catalyzed cross-couplings. PubMed Central. (2024). [Link]

  • OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. (2024). [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity in the synthesis of pyridopyrimidine scaffolds. Pyridopyrimidines are a critical class of N-heterocycles, forming the core of numerous therapeutic agents. However, their synthesis is often complicated by the potential for forming multiple regioisomers, leading to challenges in purification, reduced yields, and compromised biological activity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges. We will delve into the mechanistic underpinnings of regioselectivity and offer practical, field-proven advice to ensure your synthetic efforts are both efficient and successful.

Understanding the Challenge: The Four Isomers of Pyridopyrimidine

The fusion of a pyridine and a pyrimidine ring can result in four distinct constitutional isomers, each with a unique spatial arrangement of nitrogen atoms. This structural diversity is the root of the regioselectivity challenge in their synthesis.[1] The ability to selectively synthesize one isomer over the others is paramount for targeted drug design and development.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine isomers. How can I favor the formation of the pyrido[2,3-d]pyrimidine?

A1: This is a common challenge when using precursors that allow for competing cyclization pathways. The key to favoring the pyrido[2,3-d]pyrimidine isomer lies in controlling the initial nucleophilic attack.

  • Mechanistic Insight: The formation of the pyrido[2,3-d]pyrimidine scaffold often proceeds via a Michael addition of an aminopyrimidine to an α,β-unsaturated carbonyl compound, followed by cyclization. To ensure the desired regioselectivity, the C5 of the aminopyrimidine should be the primary nucleophile.

  • Troubleshooting & Optimization:

    • Choice of Pyrimidine Precursor: The use of 6-aminouracil or its derivatives is a highly reliable method to ensure the formation of the pyrido[2,3-d]pyrimidine core. The electron-rich nature of the C5 position in these compounds strongly favors its role as the nucleophile in the initial Michael addition.

    • Reaction Conditions: Employing a suitable catalyst can steer the reaction towards the desired isomer. For instance, nano-catalysts have been shown to facilitate the Knoevenagel condensation and subsequent Michael addition in a highly regioselective manner.[2]

    • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the pyrimidine precursor and the stability of the reaction intermediates, thereby affecting the regiochemical outcome. It is advisable to screen a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF).

Q2: My synthesis of a pyrido[4,3-d]pyrimidine is giving a low yield, and I suspect I am forming other isomers. What is a reliable synthetic route to this specific isomer?

A2: The pyrido[4,3-d]pyrimidine scaffold can be challenging to access due to the electronic properties of the required precursors. A robust strategy involves starting with a pre-functionalized pyridine ring that directs the annulation of the pyrimidine ring.

  • Recommended Synthetic Strategy: A well-established route starts from 4-aminonicotinic acid or its derivatives. This ensures that the pyrimidine ring is formed in the correct orientation.

  • Protocol: The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones can be achieved by treating a pyrido[4,3-d][3][4]oxazin-4-one (derived from 4-aminonicotinic acid) with an appropriate amine. The amine initially forms a 4-amidonicotinamide, which then undergoes cyclization to the desired pyridopyrimidine.

  • Key Consideration: The cyclization step can be promoted by extended reaction times with the amine or by thermal means. Careful optimization of the reaction temperature and duration is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Q3: How can I separate a mixture of pyridopyrimidine isomers?

A3: If you obtain an inseparable mixture of regioisomers, chromatographic separation is the most common approach. However, the subtle differences in polarity between isomers can make this challenging.

  • Chromatography:

    • Column Choice: A high-resolution silica gel or a reverse-phase column is recommended.

    • Solvent System Optimization: A systematic screening of solvent systems with varying polarities is essential. A shallow gradient elution can often resolve closely related isomers.

    • Chiral HPLC: For enantiomeric separation of chiral pyridopyrimidines, chiral HPLC is the method of choice.

  • Crystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. Seeding with a pure crystal of the desired isomer can aid in this process.

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The derivative can then be converted back to the desired pyridopyrimidine.

Troubleshooting Guides

Guide 1: Achieving Regioselectivity in the Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines is often accomplished by constructing the pyridine ring onto a pre-existing pyrimidine. A common point of failure is the lack of regiocontrol in the annulation step.

When reacting a 6-aminopyrimidine with an unsymmetrical three-carbon electrophile, there is a risk of forming the pyrido[3,2-d]pyrimidine isomer if the exocyclic amino group acts as the initial nucleophile instead of the C5 carbon of the pyrimidine ring.

start Problem: Isomeric Mixture in Pyrido[2,3-d]pyrimidine Synthesis check_pyrimidine Is the pyrimidine precursor 6-aminouracil or a derivative? start->check_pyrimidine use_aminouracil Action: Switch to 6-aminouracil or a related derivative. check_pyrimidine->use_aminouracil No check_conditions Review Reaction Conditions: Catalyst, Solvent, Temperature check_pyrimidine->check_conditions Yes verify_structure Confirm structure of the major isomer using 2D NMR (NOESY, HMBC). use_aminouracil->verify_structure optimize_catalyst Action: Screen Lewis acid or nano-catalysts to promote Michael Addition. check_conditions->optimize_catalyst optimize_solvent Action: Evaluate solvent polarity. Try ethanol or DMF. check_conditions->optimize_solvent optimize_catalyst->verify_structure optimize_solvent->verify_structure

Caption: Troubleshooting workflow for regioselectivity in pyrido[2,3-d]pyrimidine synthesis.

This protocol utilizes the high regioselectivity offered by 6-aminouracil derivatives in a Michael addition reaction.

  • Reactants:

    • 6-Amino-1,3-dimethyluracil (1 equivalent)

    • α,β-Unsaturated ketone (e.g., chalcone) (1.1 equivalents)

    • Solvent: Ethanol or Dimethylformamide (DMF)

    • Catalyst (optional): A catalytic amount of a base like piperidine or a Lewis acid.

  • Procedure:

    • Dissolve 6-amino-1,3-dimethyluracil and the α,β-unsaturated ketone in the chosen solvent.

    • Add the catalyst, if used.

    • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution and can be collected by filtration.

    • Wash the solid with cold solvent and dry under vacuum.

ParameterObservationImpact on RegioselectivityReference
Pyrimidine Precursor 6-Aminouracils consistently yield pyrido[2,3-d]pyrimidines.High[2]
Catalyst Lewis acids or nano-catalysts can enhance the rate and selectivity of the Michael addition.Moderate to High[2]
Solvent Polar solvents generally favor the desired reaction pathway.ModerateGeneral Knowledge
Guide 2: Regiocontrol in the Synthesis of Pyrido[3,2-d]-, Pyrido[3,4-d]-, and Pyrido[4,3-d]pyrimidines

For these isomers, a common strategy is to start with a substituted pyridine and build the pyrimidine ring. The regioselectivity is largely dictated by the substitution pattern of the starting pyridine.

The key is to use a pyridine precursor with vicinal amino and carbonyl (or cyano) functionalities. The relative positions of these groups will direct the cyclization to form the desired isomer.

sub Pyridine Precursor 2-amino-3-formylpyridine 3-amino-4-formylpyridine 4-amino-3-formylpyridine prod Resulting Isomer Pyrido[3,2-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[4,3-d]pyrimidine sub:f0->prod:f0 Cyclization sub:f1->prod:f1 Cyclization sub:f2->prod:f2 Cyclization

Caption: Relationship between pyridine precursor and the resulting pyridopyrimidine isomer.

  • Problem: Low yield of the desired isomer and formation of polymeric byproducts.

    • Cause: The starting aminopyridine aldehyde/ketone may be unstable and prone to self-condensation.

    • Solution: Use freshly prepared or purified starting materials. Perform the reaction under an inert atmosphere. Optimize the reaction temperature to favor the intramolecular cyclization over intermolecular side reactions.

  • Problem: Incomplete cyclization, resulting in the isolation of the intermediate amide/amidine.

    • Cause: Insufficiently forcing reaction conditions (temperature, time) or a deactivated cyclization precursor.

    • Solution: Increase the reaction temperature or prolong the reaction time. For challenging substrates, consider using a dehydrating agent or a catalyst to promote the final cyclization step.

This protocol illustrates the general approach of building the pyrimidine ring onto a pyridine scaffold.

  • Reactants:

    • 2-Amino-3-cyanopyridine (1 equivalent)

    • Formamide (as both reactant and solvent)

  • Procedure:

    • Heat a mixture of 2-amino-3-cyanopyridine and an excess of formamide at reflux for several hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[3,2-d]pyrimidin-4-amine.

References

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions on 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your nucleophilic aromatic substitution (SNAr) reactions on this versatile scaffold.

Introduction to the Reactivity of this compound

The this compound core is a highly valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The electron-deficient nature of the fused pyrimidine and pyridine rings makes the C4-position exceptionally susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of a strongly electron-withdrawing fluorine atom at the C7-position. The chlorine atom at C4 serves as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide variety of nucleophiles, such as primary and secondary amines, anilines, and alcohols.[1] Under typical SNAr conditions, the C7-fluoro group is stable and does not participate in the substitution, enabling the synthesis of diverse 4-substituted-7-fluoro analogues.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

A low yield of the desired 4-substituted product is one of the most common issues. The following decision tree can guide your troubleshooting process.

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_nucleophile Evaluate Nucleophile Reactivity start->check_nucleophile sm_degraded Is Starting Material Degraded? check_reagents->sm_degraded temp_low Is Temperature Too Low? check_conditions->temp_low steric_hindrance Is Nucleophile Sterically Hindered? check_nucleophile->steric_hindrance nucleophile_inactive Is Nucleophile Active/Correct Stoichiometry? sm_degraded->nucleophile_inactive No solution_sm Solution: Use fresh/purified This compound. sm_degraded->solution_sm Yes solution_nucleophile Solution: Use fresh nucleophile, verify stoichiometry (typically 1.1-1.5 eq.). nucleophile_inactive->solution_nucleophile Yes time_short Is Reaction Time Too Short? temp_low->time_short No solution_temp Solution: Gradually increase temperature. (e.g., 80-120 °C). Consider microwave irradiation. temp_low->solution_temp Yes solvent_wrong Is Solvent Appropriate? time_short->solvent_wrong No solution_time Solution: Extend reaction time and monitor by TLC/LC-MS. time_short->solution_time Yes base_wrong Is Base Suitable/Sufficient? solvent_wrong->base_wrong No solution_solvent Solution: Use polar aprotic solvents (DMF, DMSO, n-BuOH). Ensure anhydrous conditions. solvent_wrong->solution_solvent Yes solution_base Solution: Use a non-nucleophilic base (DIPEA, K2CO3) in sufficient excess (2-3 eq.). base_wrong->solution_base Yes pka_issue Is Nucleophile pKa in Optimal Range? steric_hindrance->pka_issue No solution_sterics Solution: Consider a less hindered nucleophile or increase reaction temperature/time. steric_hindrance->solution_sterics Yes solution_pka Solution: For anilines, pKa between 2.7-5.2 is optimal for acid-catalyzed reactions. For base-mediated reactions, ensure nucleophile is not protonated. pka_issue->solution_pka Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce your overall yield. Here are the most common side products and how to mitigate their formation:

Side Product Identification Cause Minimization Strategy
4-Hydroxy/4-Alkoxy Derivative A more polar spot on TLC compared to the starting material. Mass will correspond to the replacement of -Cl with -OH or -OR from the solvent.Solvolysis, where the solvent (e.g., water, methanol, isopropanol) acts as a nucleophile. This is often exacerbated by strongly acidic or basic conditions and high temperatures.[2]- Ensure anhydrous (dry) reaction conditions. - If using a protic solvent, minimize reaction time and temperature. - For acid-catalyzed reactions, use a catalytic amount of acid (e.g., 0.1 equivalents).[2] - Switch to an aprotic solvent like DMF, DMSO, or acetonitrile.[2]
Bis-substitution (on Dimeric Nucleophiles) If using a nucleophile with two reactive sites (e.g., piperazine), a higher molecular weight product corresponding to two pyridopyrimidine units linked by the nucleophile may be observed.High concentration of the electrophile relative to the nucleophile, or insufficient reaction time for the initial mono-substitution product to be consumed.- Use a larger excess of the nucleophile. - Add the this compound solution slowly to a solution of the nucleophile.
Reaction with Solvent Decomposition Products Formation of a dimethylamino-substituted product when using DMF at high temperatures.DMF can decompose at elevated temperatures to generate dimethylamine, which is a potent nucleophile.- Keep the reaction temperature below 120°C if possible. - If higher temperatures are required, consider using a more stable solvent like DMSO or dioxane.
Issue 3: Difficult Purification

Purification can be challenging due to the similar polarities of the product, starting material, and certain byproducts.

  • Question: My product is difficult to separate from the unreacted starting material by column chromatography. What can I do?

    • Answer:

      • Optimize your solvent system: A common issue is using a solvent system that is too polar, causing both compounds to move too quickly up the column. Try a less polar eluent system. For example, if you are using 5% Methanol in Dichloromethane (DCM), try switching to a gradient of Ethyl Acetate in Hexanes, or a lower percentage of Methanol in DCM.

      • Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column, depending on the properties of your compound.

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to find one that provides good differential solubility between your product and impurities.

Frequently Asked Questions (FAQs)

  • Q1: At which position does the nucleophilic substitution occur?

    • A1: The nucleophilic substitution overwhelmingly occurs at the C4 position, displacing the chlorine atom. The C4 position is significantly more activated towards nucleophilic attack than other positions on the pyridopyrimidine ring system.[1]

  • Q2: Will the fluorine at the C7 position be displaced?

    • A2: Under standard SNAr conditions used for displacing the C4-chloro group, the C7-fluoro group is generally stable and remains intact.[1] The C-F bond is very strong, and the C7 position is less electronically activated for nucleophilic attack compared to C4.

  • Q3: What are the best solvents for this reaction?

    • A3: Polar aprotic solvents are typically the best choice as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the reaction. Commonly used solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), n-Butanol (n-BuOH), and acetonitrile.[2] In some cases, for acid-promoted aminations with anilines, water has been shown to be an effective solvent.[3][4]

  • Q4: Do I need a base for the reaction? If so, which one?

    • A4: Yes, a base is typically required to neutralize the HCl that is generated during the reaction. A non-nucleophilic base is preferred to avoid it competing with your primary nucleophile. Common choices include N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃).[2] Typically, 2-3 equivalents of the base are used.

  • Q5: Can I use acid catalysis for this reaction?

    • A5: Yes, for certain nucleophiles, particularly anilines, acid catalysis can be effective. A catalytic amount of a strong acid like HCl (e.g., 0.1 equivalents) can protonate the pyridopyrimidine ring, further activating it towards nucleophilic attack.[3][4] However, using a stoichiometric amount of acid can lead to the formation of solvolysis side products.[3][4]

  • Q6: How can I monitor the progress of the reaction?

    • A6: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques. For TLC, a mobile phase of 10-50% ethyl acetate in hexanes or 5-10% methanol in dichloromethane usually provides good separation. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. LC-MS is invaluable for confirming the mass of the product and identifying any side products.

Experimental Protocols

These protocols provide a starting point for your experiments. Optimization may be required based on your specific nucleophile.

Protocol 1: General Procedure for Amination using a Base

This protocol is suitable for a wide range of primary and secondary amines.

Amination_Protocol_Base step1 Step 1: Reagent Preparation - Dissolve this compound (1.0 eq.) and amine (1.2-1.5 eq.) in anhydrous solvent (e.g., n-BuOH, DMF). step2 Step 2: Add Base - Add DIPEA or K2CO3 (2.0-3.0 eq.). step1->step2 step3 Step 3: Reaction - Heat mixture to 100-120 °C. - Stir and monitor by TLC/LC-MS. step2->step3 step4 Step 4: Work-up - Cool to room temperature. - Remove solvent under reduced pressure. step3->step4 step5 Step 5: Purification - Purify crude product by column chromatography or recrystallization. step4->step5

Caption: Base-mediated amination workflow.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., n-BuOH, DMF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[2]

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 100-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.[5]

Protocol 2: Acid-Catalyzed Amination with Anilines in Water

This protocol is a greener and often faster alternative for reactions with anilines.[3][4]

Step-by-Step Methodology:

  • Reactant Preparation: To a reaction vessel, add this compound (1.0 eq.) and the desired aniline (1.1 eq.).[2]

  • Solvent and Catalyst Addition: Add water to create a stirrable suspension (e.g., ~25-50 mL per gram of starting material), followed by 0.1 equivalents of aqueous hydrochloric acid (e.g., 0.61 M solution).[3][4]

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 3-6 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate, which will precipitate the product.

  • Purification: Isolate the solid product by filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove impurities. If necessary, further purify by column chromatography or recrystallization.

Analytical Characterization

Accurate characterization of your final product is crucial. Here is a guide to the expected analytical data.

Technique Expected Observations for 4-Amino-7-fluoropyrido[4,3-d]pyrimidine Derivatives
¹H NMR - Disappearance of the singlet for the proton at C5 of the starting material. - Appearance of new signals corresponding to the protons of the newly introduced amine substituent. - Aromatic protons on the pyridopyrimidine core will show characteristic shifts and couplings. - An N-H proton signal may be observed, which is exchangeable with D₂O.
¹³C NMR - A significant upfield or downfield shift for the C4 carbon, confirming the substitution. - Appearance of new carbon signals from the amine substituent.
¹⁹F NMR - A singlet or a multiplet (if coupled to nearby protons) in the aromatic fluorine region. The chemical shift will be sensitive to the substituent at the C4 position, providing a good diagnostic tool for confirming the reaction.[6][7][8]
Mass Spec (LC-MS) - The molecular ion peak will correspond to the calculated mass of the desired substituted product. This is the most direct way to confirm a successful substitution.

References

  • Google Patents. (2012). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.
  • Google Patents. (1998). WO1998033798A2 - Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • PubMed. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Google Patents. (2024). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • MDPI. (2018). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]

  • MDPI. (2018). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

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stability of the 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine scaffold under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for working with this versatile heterocyclic building block. The pyrido[4,3-d]pyrimidine core is a privileged structure in drug discovery, and understanding its stability and reactivity is paramount for its successful application in synthesizing novel therapeutic agents.[1]

Overview of the Scaffold: Properties and Reactivity

The this compound scaffold is a valuable electrophile for a variety of chemical transformations. Its key structural features dictate its reactivity:

  • C4-Chloro Group: The chlorine atom at the C4 position is the primary reactive site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms significantly activates this position for displacement.

  • C7-Fluoro Group: The fluorine atom at the C7 position enhances the electrophilicity of the scaffold and can be crucial for modulating the biological activity and pharmacokinetic properties of the final compound.[1] It is generally stable under the conditions used to functionalize the C4 position.

  • Pyridopyrimidine Core: The fused heterocyclic system is relatively electron-deficient, which contributes to the reactivity of the C4-chloro group. The nitrogen atoms can also be protonated under acidic conditions, which can influence reactivity and solubility.

PropertyValueSource
Molecular Formula C₇H₃ClFN₃[1]
Molecular Weight 183.57 g/mol [1]
Boiling Point 331.65 °C at 760 mmHg[1][2]
Density 1.538 g/cm³[1][2]

Stability Profile and Troubleshooting Guides

This section addresses common stability-related questions and provides troubleshooting guides for various reaction conditions.

Stability in Acidic and Basic Conditions

A common challenge encountered with heterocyclic scaffolds is their stability to varying pH. The this compound scaffold, like its pyrrolo[2,3-d]pyrimidine analog, is sensitive to strong acidic and basic conditions, primarily due to the risk of hydrolysis.[3]

FAQ: My reaction under acidic conditions is giving a major side product. What is it and how can I avoid it?

Answer: The most likely side product is the 4-hydroxy-7-fluoropyrido[4,3-d]pyrimidine, resulting from the hydrolysis of the C4-chloro group. This is particularly prevalent in the presence of water and strong acids.

Causality: Protonation of the pyrimidine ring nitrogens increases the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack by water or other protic solvents (solvolysis). While acid can catalyze the desired amination, for example, it also accelerates this competing hydrolysis reaction.[4]

Troubleshooting Flowchart for Acidic Conditions:

start Hydrolysis side product observed in acidic reaction q1 Is the reaction being run in a protic solvent (e.g., water, alcohol)? start->q1 a1_yes Consider switching to an aprotic solvent like DMF, NMP, or dioxane. q1->a1_yes Yes q2 How much acid catalyst is being used? q1->q2 No a1_yes->q2 a2_high Reduce acid to a catalytic amount (e.g., 0.1 eq.). Higher concentrations increase solvolysis. q2->a2_high Stoichiometric or high concentration q3 Is the reaction temperature optimized? q2->q3 Catalytic amount a2_high->q3 a3_high Lower the reaction temperature to favor the desired reaction over hydrolysis. q3->a3_high High temperature end Minimized hydrolysis and improved yield of desired product. q3->end Optimized temperature a3_high->end start Low yield in Suzuki coupling q1 Are you using a boronic acid? start->q1 a1_yes Consider switching to a more stable boronic ester (e.g., pinacol ester). q1->a1_yes Yes q2 Are you using anhydrous conditions? q1->q2 No (using ester) a1_yes->q2 a2_no Ensure rigorous anhydrous conditions to minimize boronic acid decomposition. q2->a2_no No q3 Have you screened different base/solvent combinations? q2->q3 Yes a2_no->q3 a3_no Screen bases like K₂CO₃, K₃PO₄, or CsF and solvents like dioxane, toluene, or DMF. q3->a3_no No end Improved Suzuki coupling efficiency. q3->end Yes a3_no->end

Caption: Troubleshooting guide for Suzuki coupling reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the arylboronic acid pinacol ester (1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

  • Solvent and Reaction: Add anhydrous solvent (e.g., 1,4-dioxane). Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, filter through celite to remove the catalyst, and purify by standard methods.

FAQ: I am attempting a Buchwald-Hartwig amination and observing a significant amount of the dechlorinated starting material. What is happening?

Answer: The formation of 7-fluoropyrido[4,3-d]pyrimidine is likely due to a side reaction known as hydrodehalogenation, which can occur via β-hydride elimination from the amide product complex with palladium. [5] Causality: After the formation of the C-N bond, if the resulting amide has a hydrogen on the α-carbon of an alkyl substituent, it can undergo β-hydride elimination. This process regenerates a palladium hydride species which can then react with the starting aryl halide to produce the dechlorinated byproduct.

Recommendations to Minimize Hydrodehalogenation:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands such as Josiphos, XPhos, or BrettPhos are often effective at promoting the desired reductive elimination over β-hydride elimination.

  • Base Selection: Use a non-coordinating, strong base like NaOtBu or LHMDS.

  • Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the side reaction.

Stability to Oxidative and Reductive Conditions

FAQ: Is the this compound scaffold stable to common oxidizing agents?

Answer: Based on the chemistry of related nitrogen-containing heterocycles, the scaffold is expected to be susceptible to oxidation, particularly at the nitrogen atoms of the pyrimidine and pyridine rings to form N-oxides. [6]Strong oxidizing agents should be used with caution.

  • Potential Reactivity: Reagents like m-CPBA, hydrogen peroxide, or Oxone could potentially oxidize the ring nitrogens. This can alter the electronic properties and subsequent reactivity of the scaffold.

  • Recommendation: If oxidation is not the desired transformation, avoid the use of strong oxidizing agents. If a reaction requires an oxidant, it is crucial to perform a small-scale test reaction to check for the stability of the scaffold under the proposed conditions.

FAQ: What is the stability of the scaffold to reducing agents?

Answer: The stability towards reducing agents will depend on the specific reagent and conditions used.

  • Catalytic Hydrogenation: Under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), reduction of the C4-Cl bond to a C-H bond (hydrodehalogenation) is a likely and often facile reaction. The pyridine ring could also be reduced under more forcing conditions.

  • Hydride Reductants: Strong hydride reagents like LiAlH₄ may lead to over-reduction or decomposition of the heterocyclic core. Milder reagents like NaBH₄ are less likely to reduce the C-Cl bond or the aromatic system under standard conditions, but compatibility should be experimentally verified.

  • Recommendation: If the C4-chloro substituent is to be retained, avoid catalytic hydrogenation. For reductions elsewhere in a molecule containing this scaffold, carefully select the reducing agent and conditions, starting with milder options and monitoring the reaction closely for unwanted side reactions.

Thermal Stability

FAQ: How thermally stable is the this compound scaffold?

Answer: The scaffold exhibits good thermal stability. Its reported boiling point is 331.65 °C, indicating it can withstand temperatures commonly used in organic synthesis (typically up to 150-180 °C) for extended periods. [1][2]

  • High-Temperature Reactions: The scaffold is generally suitable for high-temperature reactions such as microwave-assisted synthesis.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Pyridopyrimidines. 5. N-oxidations and rearrangements in the pyrido[2,3-d]pyrimidine series. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. Available at: [Link]

  • Combustion and thermal decomposition of fluorinated polymers | Request PDF. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • 4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine CAS#: 175357-95-6; ChemWhat Code: 9730. Available at: [Link]

  • 4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. Available at: [Link]

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  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Available at: [Link]

  • Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - MDPI. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. Available at: [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents.
  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis - MDPI. Available at: [Link]

  • (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - ResearchGate. Available at: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. Available at: [Link]

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scale-up considerations for the synthesis of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-fluoropyrido[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis and scale-up of this important heterocyclic scaffold. The pyrido[4,3-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] This guide provides practical, field-proven insights to ensure the safe, efficient, and scalable synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and effective strategy involves a multi-step synthesis that begins with a fluorinated pyridine precursor.[1] The fluorine atom is introduced early to ensure its correct placement in the final molecule. The synthesis typically proceeds by first constructing the 7-fluoropyrido[4,3-d]pyrimidin-4-one core. This intermediate is then subjected to a deoxychlorination reaction to install the chlorine atom at the 4-position, yielding the desired product.[1]

Q2: Why is it important to introduce the fluorine atom early in the synthesis?

A2: Introducing the fluorine atom at the beginning of the synthetic sequence using a fluorinated starting material, such as 4-Amino-3-fluoropyridine or a derivative, offers superior regiochemical control.[1] Attempting to introduce fluorine at a later stage on the pyridopyrimidine ring system can be challenging and may lead to a mixture of isomers that are difficult to separate, thus lowering the overall yield of the desired product.

Q3: What are the most common chlorinating agents for the final step, and are there any safety concerns?

A3: The most effective and widely used chlorinating agents for converting the 7-fluoropyrido[4,3-d]pyrimidin-4-one to the 4-chloro derivative are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1] Both are highly reactive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The primary safety concern with POCl₃ is its highly exothermic and potentially violent reaction with water.[2][3] Quenching of excess POCl₃ must be performed with extreme caution to avoid thermal runaway.

Q4: My final product appears to be reverting to the starting material (the pyridopyrimidinone) during workup. What is causing this?

A4: This is a common issue caused by the hydrolysis of the 4-chloro group. The C4 position of the pyridopyrimidine ring is highly activated towards nucleophilic attack.[1] During aqueous workup, especially under basic conditions (e.g., using sodium bicarbonate or sodium hydroxide for neutralization), the chloride can be displaced by a hydroxide ion, regenerating the starting material.[4] To mitigate this, consider using a milder base for neutralization or a buffered workup, and minimize the time the product is in contact with aqueous basic solutions.[4]

Troubleshooting Guide

This section provides detailed troubleshooting for common issues that may arise during the synthesis of this compound derivatives.

Problem 1: Low Yield in the Chlorination Step

Symptoms:

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted 7-fluoropyrido[4,3-d]pyrimidin-4-one.

  • The isolated yield of the 4-chloro product is consistently low.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Chlorinating Agent The stoichiometry of the chlorinating agent (POCl₃ or SOCl₂) may be inadequate to drive the reaction to completion.Increase the equivalents of the chlorinating agent. A large excess is often used, with POCl₃ sometimes serving as the solvent.
Presence of Moisture Trace amounts of water in the starting material, solvent, or glassware can consume the chlorinating agent, reducing its effectiveness.[5]Ensure all starting materials are thoroughly dried. Use anhydrous solvents and flame-dried glassware.
Inadequate Reaction Temperature or Time The deoxychlorination reaction may require elevated temperatures (reflux) and sufficient time to proceed to completion.Increase the reaction temperature to reflux and monitor the reaction progress by TLC until the starting material is consumed.
Poor Quality of Chlorinating Agent The POCl₃ or SOCl₂ may have degraded over time.Use a fresh bottle of the chlorinating agent or distill it prior to use.
Problem 2: Exothermic Runaway During Quenching of POCl₃

Symptoms:

  • A sudden and uncontrollable increase in temperature during the addition of the reaction mixture to the quenching solution.

  • Vigorous gas evolution and potential for the reaction to overflow the flask.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Quenching at Low Temperature The hydrolysis of POCl₃ is sluggish at low temperatures (0-5 °C), leading to an accumulation of unreacted reagent. As the mixture warms, the reaction can accelerate uncontrollably.[4][6]Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred quenching solution at a controlled, slightly elevated temperature (e.g., 35-40 °C).[4][7] This ensures immediate and controlled hydrolysis.
Formation of Metastable Intermediates Incomplete hydrolysis can form intermediates like phosphorodichloridic acid, which can decompose exothermically later.[4][8]Use a buffered quenching solution, such as aqueous sodium acetate, to control the pH and promote complete hydrolysis.[4][7] Ensure adequate stirring and allow the quenched mixture to age for a period to ensure all reactive species are neutralized.
Incorrect Quenching Procedure Adding the quenching solution (water or base) to the reaction mixture (containing excess POCl₃) is extremely dangerous and can lead to a violent reaction.Always perform a "reverse quench": add the reaction mixture containing POCl₃ to the quenching solution.[4]
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Column chromatography results in poor separation of the product from impurities.

  • The final product has a persistent color.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Phosphoric Acid Byproducts Residual phosphoric acid byproducts from the POCl₃ quench can make the product difficult to purify.After the initial quench and extraction, wash the organic layer thoroughly with water and brine to remove water-soluble impurities. A wash with a dilute aqueous base can also be effective, but be mindful of potential product hydrolysis.
Co-eluting Impurities Impurities with similar polarity to the product can make chromatographic separation challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if baseline separation cannot be achieved.
Product Instability on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, consider using a different purification method such as crystallization.
Formation of Colored Byproducts Side reactions can lead to the formation of colored impurities.Treat the solution of the crude product with activated carbon to remove colored impurities before further purification.

Scale-Up Considerations

Scaling up the synthesis of this compound derivatives from the lab bench to a pilot plant or manufacturing facility introduces a new set of challenges that must be carefully managed.

1. Thermal Management of the Chlorination Reaction: The chlorination with POCl₃ is often exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction.

  • Recommendation: Use a jacketed reactor with a reliable cooling system. The addition of POCl₃ should be done portion-wise or via a controlled addition funnel to manage the heat generated.

2. Safe Quenching of Large Volumes of POCl₃: The hazards of quenching POCl₃ are magnified at scale.

  • Recommendation: The "reverse quench" into a warm (35-40 °C) aqueous sodium acetate solution is the recommended procedure for large-scale operations.[4][7] This method ensures that the highly exothermic hydrolysis of POCl₃ is instantaneous and controlled, preventing the accumulation of dangerous intermediates.[7] A robust stirring mechanism is essential to ensure rapid mixing and heat transfer.

3. Material Handling and Transfer: POCl₃ is corrosive and reacts with atmospheric moisture.

  • Recommendation: Use a closed-system transfer for all reagents, especially POCl₃. Ensure all reactors and transfer lines are dry and inerted with nitrogen or argon.

4. Product Isolation and Drying: Crystallization is often the preferred method for isolation at scale as it is more economical and can provide a higher purity product than chromatography.

  • Recommendation: Develop a robust crystallization procedure at the lab scale, identifying a suitable solvent system that provides good yield and purity. The drying process should be carefully controlled to avoid thermal degradation of the product.

Experimental Protocols

Protocol 1: Synthesis of 7-fluoropyrido[4,3-d]pyrimidin-4-one

This protocol is a general guideline and may require optimization based on the specific starting materials.

  • To a solution of a suitable fluorinated pyridine precursor (e.g., a 4-amino-3-fluoropyridine derivative with appropriate functional groups for cyclization) in a suitable solvent (e.g., ethanol or acetic acid), add the cyclizing agent (e.g., formamidine acetate or diethyl ethoxymethylenemalonate).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or crystallization.

Protocol 2: Chlorination of 7-fluoropyrido[4,3-d]pyrimidin-4-one

CAUTION: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 7-fluoropyrido[4,3-d]pyrimidin-4-one.

  • Carefully add phosphorus oxychloride (POCl₃) in excess (it can be used as the solvent).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Workup (Reverse Quench): In a separate flask with vigorous mechanical stirring, prepare a solution of aqueous sodium acetate and warm it to 35-40 °C.

  • Slowly add the reaction mixture to the warm sodium acetate solution. Monitor the temperature of the quenching mixture and control the addition rate to maintain it within the desired range.

  • After the addition is complete, continue stirring for at least one hour to ensure complete hydrolysis of all reactive phosphorus species.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthetic Workflow

SynthesisWorkflow Start Fluorinated Pyridine Precursor Intermediate 7-fluoropyrido[4,3-d]pyrimidin-4-one Start->Intermediate Cyclization Product This compound Intermediate->Product Deoxychlorination (POCl₃)

Caption: General synthetic route to this compound.

Troubleshooting: Low Chlorination Yield

LowYieldTroubleshooting Start Low Yield in Chlorination Cause1 Inadequate Reagent? Start->Cause1 Cause2 Moisture Present? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Solution1 Increase Equivalents of POCl₃ Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Increase Temperature/Time Cause3->Solution3 SafeQuenchWorkflow PrepQuench Prepare warm (35-40 °C) aqueous NaOAc solution in a separate, stirred reactor AddReaction Slowly add reaction mixture (containing excess POCl₃) to the quench solution PrepQuench->AddReaction Monitor Monitor temperature and control addition rate AddReaction->Monitor Stir Continue vigorous stirring for >1 hour post-addition AddReaction->Stir Monitor->AddReaction feedback loop Workup Proceed with extraction and purification Stir->Workup

Caption: Recommended workflow for safe, large-scale quenching of POCl₃.

References

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  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 4-Amino-Pyrido[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[4,3-d]pyrimidine scaffold is a prominent privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors targeting various protein kinases and signaling pathways.[1][2][3] Its rigid, bicyclic framework provides an ideal template for positioning key functional groups to interact with the ATP-binding sites of enzymes implicated in diseases ranging from cancer to inflammation.[4][5] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, highly significant class: the 4-amino-pyrido[4,3-d]pyrimidine analogs. We will dissect the causal relationships between structural modifications at various positions of the core scaffold and their resulting impact on biological activity, selectivity, and physicochemical properties, supported by experimental data from seminal studies.

The Privileged Scaffold: Core Interactions and Binding Motifs

The efficacy of the 4-amino-pyrido[4,3-d]pyrimidine scaffold is largely anchored by its ability to mimic the adenine moiety of ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring typically act as hydrogen bond acceptors, forming a crucial "hinge-binding" interaction with the backbone of the target protein kinase. The 4-amino group serves as a critical hydrogen bond donor, further securing the molecule within the ATP pocket. This fundamental binding mode is a recurring theme across various kinase targets.

hinge_region Hinge Region (Backbone NH groups) inhibitor_core inhibitor_core:e->hinge_region:w

Caption: General binding mode of 4-amino-pyrido[4,3-d]pyrimidines in a kinase hinge region.

Comparative SAR Analysis: A Positional Breakdown

The therapeutic potential of this scaffold is unlocked through systematic modification at its peripheral positions. We will now compare how substitutions at key positions influence activity against different biological targets.

The substituent attached to the 4-amino group extends into the solvent-exposed region of the ATP pocket and is pivotal for both potency and selectivity. A common and highly effective motif is a substituted phenyl ring.

  • Causality: The phenylamino group at C-4 often engages in hydrophobic and van der Waals interactions. Substitutions on this ring can be tailored to exploit specific sub-pockets within the kinase, thereby enhancing affinity and selectivity for the target enzyme over others. For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, a 3-bromophenyl group at this position has been shown to be highly effective.[6]

While core interactions dictate binding, drug efficacy is profoundly influenced by physicochemical properties like aqueous solubility. Early analogs in this class often suffered from poor solubility, limiting their therapeutic potential.[6] The C-7 position, pointing towards the solvent-exposed entrance of the ATP-binding cleft, provides an ideal vector for introducing solubilizing groups without compromising core binding interactions.

A study on 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as EGFR tyrosine kinase inhibitors provides a compelling case study.[6]

Table 1: Comparison of C-7 Substituents on EGFR Inhibition and Solubility

7-Substituent GroupTypeAqueous SolubilityEGFR Inhibition (IC50)Cellular Activity (A431 cells, IC50)Reference
FluoroHalogenLow (<< 1 mM)PotentPotent[6]
MorpholinopropylaminoWeakly Basic AmineHigh (> 40 mM)0.5 - 10 nM8 - 40 nM[6]
PiperidinylethylaminoWeakly Basic AmineHigh0.5 - 10 nM8 - 40 nM[6]
Polyol (e.g., -NH(CH2)2OH)NeutralModerateRetained ActivityRetained Activity[6]
CarboxypropylaminoAnionicHighRetained ActivityRetained Activity[6]
  • Expert Insight: The data clearly demonstrates a critical SAR principle: the introduction of weakly basic amine side chains at C-7 is the most effective strategy for dramatically increasing aqueous solubility while preserving high-potency enzymatic and cellular activity.[6] The steric freedom at the entrance of the binding cleft accommodates these relatively bulky groups. The weakly basic nature of the amine ensures it is protonated at physiological pH, conferring high solubility without introducing a formal charge that might hinder cell permeability.

Modifications to the pyridine portion of the scaffold can lead to dramatic shifts in biological targets. A notable example is the development of tetrahydropyrido[4,3-d]pyrimidine derivatives. Saturation of the pyridine ring fundamentally alters the shape and electronics of the molecule, enabling it to bind effectively to entirely different targets, such as the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[7][8]

  • Comparative Analysis: Kinase vs. GPCR Targeting:

    • Pyrido[4,3-d]pyrimidines (Aromatic): The planar, aromatic system is well-suited for the relatively flat ATP binding site of kinases like EGFR.

    • Tetrahydropyrido[4,3-d]pyrimidines (Saturated): The non-planar, three-dimensional shape resulting from the saturated ring is better accommodated by the transmembrane helical bundle of a G-protein coupled receptor (GPCR) like Smo.[7][8]

This highlights a key principle in drug design: scaffold modification can be a powerful strategy for "scaffold hopping" to identify inhibitors for new target classes.[8] One such derivative, compound 24 from a published study, proved to be three times more potent than the FDA-approved Smo inhibitor vismodegib in a reporter gene assay and demonstrated excellent oral bioavailability.[7][8]

Multi-Targeted Inhibition: A Scaffold for Diverse Kinases

The versatility of the pyrido[4,3-d]pyrimidine scaffold is further underscored by its application in developing inhibitors against other critical cancer targets, including PI3K/mTOR and KRAS.[9][10][11]

  • PI3K/mTOR Dual Inhibitors: By modifying substituents at the C-2, C-4, and C-7 positions, researchers have developed potent dual inhibitors of PI3K and mTOR, which induce G1-phase cell cycle arrest and apoptosis in cancer cells.[9]

  • KRAS Inhibitors: Novel derivatives have been designed as inhibitors of the notoriously difficult-to-target KRAS oncogene, particularly the G12D mutation.[11]

SAR_Summary scaffold pos4 Position 4 (Phenylamino) - Potency & Selectivity - Sub-pocket interactions scaffold->pos4 pos7 Position 7 - Solubility - Weakly basic amines optimal scaffold->pos7 pyridine_ring Pyridine Ring - Saturation leads to target switch (e.g., Smo) - Planar for Kinases scaffold->pyridine_ring pos2 Position 2 - Further optimization - PI3K/mTOR activity modulation scaffold->pos2

Caption: Key SAR points on the 4-amino-pyrido[4,3-d]pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below is a representative protocol for an in-vitro kinase inhibition assay, a cornerstone for evaluating compounds of this class.

This protocol is based on methodologies used to evaluate EGFR inhibitors.[6]

  • Preparation of Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant full-length EGFR enzyme. Dilute to a working concentration of 2-5 ng/µL in kinase buffer.

    • Substrate: Poly(Glu, Tyr) 4:1. Prepare a 1 mg/mL stock solution in water.

    • ATP: Prepare a stock solution of 10 mM ATP. The final concentration in the assay should be at or near the Km value for the enzyme.

    • Test Compounds: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in DMSO, then dilute further into the kinase buffer.

    • Positive Control: Staurosporine or a known potent EGFR inhibitor (e.g., Gefitinib).

    • Negative Control: DMSO vehicle.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted test compound or control to appropriate wells.

    • Add 20 µL of the substrate solution to all wells.

    • Add 15 µL of the diluted EGFR enzyme solution to initiate the reaction. Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution.

    • Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer 25 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

The process of developing and optimizing these analogs follows a logical, iterative cycle.

SAR_Workflow A Design & Synthesis of Analogs B In-Vitro Enzymatic Assay (e.g., Kinase IC50) A->B Initial Screening C Cell-Based Proliferation Assay (e.g., MTT, IC50) B->C Confirm Cellular Activity D Analysis of SAR Identify Key Features C->D E Lead Optimization (ADME/Tox Profiling) C->E Promising Hits D->A Iterative Design Cycle F In-Vivo Efficacy Studies (e.g., Xenograft Models) E->F Candidate Selection

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The 4-amino-pyrido[4,3-d]pyrimidine scaffold represents a remarkably versatile and clinically relevant platform for the design of targeted therapeutics. The structure-activity relationships explored in this guide reveal a clear logic: core hinge-binding is maintained by the 4-amino-pyrimidine moiety, while potency, selectivity, and drug-like properties are fine-tuned through strategic substitutions at the C-4, C-7, and other peripheral positions. The ability to dramatically alter biological targets by modifying the saturation of the pyridine ring further exemplifies the power of this scaffold. The comparative data presented herein provides a robust framework for researchers and drug development professionals to guide the rational design of the next generation of inhibitors based on this privileged core.

References

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A Tale of Two Scaffolds: A Comparative Guide to Pyridopyrimidine and Pyrazole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in kinase drug discovery, the choice of a core heterocyclic scaffold is a pivotal decision, profoundly shaping the potency, selectivity, and pharmacokinetic profile of a potential therapeutic agent. Among the pantheon of privileged structures, the pyridopyrimidine and pyrazole rings have repeatedly demonstrated their value, forming the backbone of numerous FDA-approved kinase inhibitors. This guide offers an in-depth, head-to-head comparison of these two critical scaffolds, moving beyond a simple recitation of facts to explore the strategic and mechanistic nuances that guide their application in modern drug design. We will delve into their physicochemical properties, compare their pharmacological profiles with supporting data, and provide a detailed, field-proven protocol for their evaluation.

The Contenders: An Overview of Pyridopyrimidine and Pyrazole Scaffolds

Pyridopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a pyridine and a pyrimidine ring. Their structural resemblance to the native purine core of ATP makes them highly effective ATP-competitive inhibitors of kinases.[1] This bioisosteric relationship allows them to readily engage with the hinge region of the kinase active site. The pyridopyrimidine scaffold is a cornerstone of several successful drugs, most notably the CDK4/6 inhibitor Palbociclib , used in the treatment of HR-positive breast cancer.[1]

Pyrazoles , five-membered heterocyclic rings with two adjacent nitrogen atoms, are another mainstay in medicinal chemistry.[1] This scaffold is lauded for its synthetic accessibility, metabolic stability, and its capacity to act as an ATP mimetic, forming crucial hydrogen bonds with the kinase hinge.[1][2] The pyrazole ring is a key feature in a multitude of approved kinase inhibitors, including the JAK1/2 inhibitor Ruxolitinib .[2]

Head-to-Head: A Comparative Analysis

Physicochemical Properties

A compound's physicochemical properties are a critical determinant of its drug-like characteristics, influencing everything from solubility to cell permeability. Here, we compare the properties of our representative molecules, Palbociclib and Ruxolitinib.

PropertyPalbociclib (Pyridopyrimidine)Ruxolitinib (Pyrazole)
Molecular Weight 447.54 g/mol 306.37 g/mol
pKa 7.4 (piperazine nitrogen), 3.9 (pyridine nitrogen)4.3
Aqueous Solubility pH-dependent: High solubility at pH ≤ 4.0; solubility significantly decreases above pH 4.5Soluble in aqueous buffers across a pH of 1-8. Classified as a high solubility compound (BCS Class 1).
LogP 0.99 (octanol/water at pH 7.4)2.3
Appearance Yellow to orange powderColorless oil, solidifies on standing

This comparison highlights some of the inherent differences that can arise from the choice of scaffold. Ruxolitinib's lower molecular weight and consistent solubility across a wider pH range, characteristic of many pyrazole-containing drugs, can be advantageous for oral bioavailability. In contrast, the pH-dependent solubility of Palbociclib is a factor that must be carefully considered during formulation development.

Pharmacological Profile: Kinase Inhibition

To provide a direct comparison of the inhibitory potential of these scaffolds, we present the activity of Palbociclib and Ruxolitinib against their primary kinase targets. It is important to note that direct comparison of IC₅₀ values should be approached with caution, as experimental conditions can differ between studies.[3] The data presented here serve to illustrate the high potency that can be achieved with both scaffolds.

Compound (Scaffold)Target KinaseIC₅₀ (nM)Cell-Based Potency (IC₅₀, nM)
Palbociclib (Pyridopyrimidine)CDK4/cyclin D111-
CDK6/cyclin D315-
Ruxolitinib (Pyrazole)JAK13.3370 (in ETV6-JAK2 transformed Ba/F3 cells)
JAK22.8
JAK3>400

Both scaffolds are clearly capable of producing highly potent inhibitors. The choice between them often comes down to the specific requirements of the target and the desired selectivity profile.

The Strategic Choice: Why Choose One Scaffold Over the Other?

The decision to employ a pyridopyrimidine versus a pyrazole scaffold is a multifactorial one, driven by a combination of target-specific interactions, desired physicochemical properties, and synthetic tractability.

A Case Study in Scaffold Hopping: From Pyrimidine to Pyrazole for DLK Inhibition

A compelling example of the strategic interchange between these scaffolds comes from the development of inhibitors for Dual Leucine Zipper Kinase (DLK, MAP3K12), a target for neurodegenerative diseases.[4] Researchers initiated their campaign with a pyrimidine-based inhibitor. However, this initial lead suffered from poor physicochemical properties. Through a shape-based scaffold hopping approach, they successfully transitioned to a pyrazole core.[4] This strategic move resulted in an inhibitor with improved properties, including enhanced brain penetrance, a critical attribute for a CNS-targeted drug.[4] This case study underscores the utility of the pyrazole scaffold in achieving favorable drug-like properties.

Binding Modes and Selectivity

Both pyridopyrimidine and pyrazole scaffolds typically act as ATP-competitive inhibitors, forming hydrogen bonds with the kinase hinge region. The specific substitution patterns on the core ring are what dictate the potency and selectivity against a given kinase.

The pyridopyrimidine scaffold, being a larger bicyclic system, can offer a more rigid framework, which can be advantageous for locking in a specific conformation for optimal binding. Conversely, the smaller, more synthetically tractable pyrazole ring can be more readily elaborated with various substituents to fine-tune interactions with the kinase active site and solvent-exposed regions.[2]

For instance, in the development of Aurora kinase inhibitors, the pyrazole fragment was preferred over other heterocycles, including pyrimidine, because it yielded potent inhibitors with lower lipophilicity and improved drug-like properties.[2]

Visualizing the Core Structures and Binding Modes

To better understand the interactions of these scaffolds at a molecular level, we can visualize their core structures and a generalized binding mode within a kinase active site.

Scaffolds cluster_pyridopyrimidine Pyridopyrimidine Scaffold cluster_pyrazole Pyrazole Scaffold Pyridopyrimidine Pyrazole

Caption: Core chemical structures of the pyridopyrimidine and pyrazole scaffolds.

Binding_Mode Kinase_Hinge Kinase Hinge Region NH... Inhibitor Inhibitor Scaffold N...H Inhibitor:n->Kinase_Hinge:h H-Bond ATP_Pocket ATP Binding Pocket Inhibitor->ATP_Pocket Occupies

Caption: Generalized binding mode of ATP-competitive kinase inhibitors.

Experimental Protocol: A Self-Validating System for IC₅₀ Determination

To ensure the trustworthiness of our comparative data, a robust and reproducible experimental protocol is essential. Here, we provide a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using the ADP-Glo™ Kinase Assay, a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction.[5][6][7][8]

Objective:

To quantify the in vitro potency of pyridopyrimidine- and pyrazole-based inhibitors against a target kinase.

Materials:
  • Recombinant human kinase enzyme

  • Specific peptide or protein substrate for the kinase

  • ATP

  • Test compounds (pyridopyrimidine and pyrazole inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[9]

  • 384-well plates

  • Plate-reading luminometer

Experimental Workflow:

ADP_Glo_Workflow A 1. Kinase Reaction Setup B Add Kinase, Substrate, and Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E 2. ATP Depletion D->E F Add ADP-Glo™ Reagent E->F G Incubate for 40 minutes F->G H 3. ADP to ATP Conversion & Signal Generation G->H I Add Kinase Detection Reagent H->I J Incubate for 30-60 minutes I->J K 4. Read Luminescence J->K

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the following components to each well:

    • Kinase enzyme (at a predetermined optimal concentration)

    • Substrate (at a concentration near its Km for the kinase)

    • Test compound at various concentrations (typically a 10-point dose-response curve). Include a positive control (no inhibitor) and a negative control (no enzyme).

    • The final volume of the kinase reaction should be 5 µL.[6]

  • Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1 hour), allowing the kinase reaction to proceed.[9]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.[6] This will stop the kinase reaction and deplete any unconsumed ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[6] This reagent will convert the ADP produced in the kinase reaction to ATP, which is then used by a luciferase to generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mitigating Off-Target Effects: A Note on Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects and potential toxicity.[10] Both pyridopyrimidine and pyrazole-based inhibitors should be profiled against a broad panel of kinases to assess their selectivity. Commercial services offer comprehensive kinase profiling, providing valuable data to guide lead optimization efforts.

Conclusion: A Strategic Partnership in Drug Discovery

Both pyridopyrimidine and pyrazole scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. The pyridopyrimidine core, with its close resemblance to the native ATP purine ring, offers a robust and often highly potent starting point for inhibitor design. The pyrazole ring, on the other hand, provides a versatile and synthetically tractable platform that can be readily optimized to achieve desirable pharmacokinetic and metabolic properties.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. By understanding the nuances of their chemical properties, binding modes, and synthetic accessibility, researchers can make informed decisions to accelerate the development of the next generation of safe and effective kinase inhibitors.

References

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  • ADP Glo Protocol. (n.d.).
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] The introduction of chloro and fluoro substituents at the 4- and 7-positions, respectively, creates a versatile electrophilic core, 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, which serves as a key building block for the synthesis of potent and selective kinase inhibitors.[2] This guide provides a comparative analysis of the in vitro and in vivo evaluation of compounds derived from this scaffold, offering insights into their therapeutic potential, particularly in oncology. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols to aid researchers in the development of next-generation kinase inhibitors.

The Strategic Advantage of the this compound Scaffold

The unique electronic environment created by the electron-withdrawing chloro and fluoro groups on the pyridopyrimidine core significantly influences the reactivity and binding affinity of its derivatives.[2] The chlorine atom at the C4 position is a key reactive handle, enabling nucleophilic substitution with various amines and other nucleophiles to generate a diverse library of compounds. This synthetic tractability allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Comparative In Vitro Evaluation: Targeting Key Oncogenic Kinases

The derivatization of the this compound scaffold has yielded promising inhibitors of several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in EGFR are prevalent in non-small cell lung cancer (NSCLC), making it a critical therapeutic target.[3] Derivatives of the pyridopyrimidine scaffold have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.

A novel series of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine derivatives were designed and synthesized to evaluate their cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), and their kinase inhibitory activity against EGFR, HER2, and VEGFR.[4] One study reported a 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine derivative with moderate activity against wild-type EGFR (IC50 = 3.27 µM) but significantly enhanced potency against the resistant T790M mutant (IC50 = 1.92 µM).[2] Another study on tetrahydropyrido[4,3-d]pyrimidine derivatives identified compounds with EGFR IC50 values as low as 18 nM.[4]

Table 1: Comparative In Vitro Activity of EGFR Inhibitors Derived from Pyrido[4,3-d]pyrimidine Scaffolds

Compound IDScaffoldTarget KinaseCell LineIC50 (µM)Reference
Derivative 14-anilino-7,8-dihydropyrido[4,3-d]pyrimidineEGFRWT-3.27[2]
Derivative 14-anilino-7,8-dihydropyrido[4,3-d]pyrimidineEGFRT790M-1.92[2]
Derivative 11tetrahydropyrido[4,3-d]pyrimidineEGFRA5497.55[4]
Derivative 12tetrahydropyrido[4,3-d]pyrimidineEGFRA5491.61[4]
Derivative 13tetrahydropyrido[4,3-d]pyrimidineEGFRA5494.96[4]
ErlotinibQuinazolineEGFR--Reference

Note: The data presented is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.

Cyclin-Dependent Kinase (CDK) Inhibition

Dysregulation of CDKs, particularly CDK4 and CDK6, is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] The pyrido[2,3-d]pyrimidine scaffold is the core of the approved CDK4/6 inhibitor Palbociclib.[5] While not directly derived from the 4-chloro-7-fluoro isomer, these findings highlight the potential of the broader pyridopyrimidine class as CDK inhibitors. One study identified a potent pyrido[2,3-d]pyrimidine derivative, 7x, with a CDK4 IC50 of 3.87 nM.[5] Another study investigated a tetrahydropyrido[4,3-d]pyrimidine derivative as a potential inhibitor of CDK2.[6]

Table 2: Comparative In Vitro Activity of CDK Inhibitors with a Pyridopyrimidine Core

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
7xpyrido[2,3-d]pyrimidineCDK43.87[5]
Palbociclibpyrido[2,3-d]pyrimidineCDK4/6~11[5]
Derivative 10d4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amineCDK4/67.4/0.9[7]
KRAS Inhibition

Mutations in the KRAS gene are among the most common drivers of cancer, and targeting KRAS has been a long-standing challenge.[8] Recent studies have explored pyrido[4,3-d]pyrimidine derivatives as inhibitors of KRAS, particularly the G12D and G12C mutants.[8][9] One study designed and synthesized eleven compounds with pyrimidine, pyrido[4,3-d]pyrimidine, and tetrahydropyrido[3,4-d]pyrimidine cores as KRAS-G12D inhibitors.[9][10] Compound 10c, a tetrahydropyrido[3,4-d]pyrimidine derivative, showed selective anti-proliferative activity in Panc1 cells (KRAS-G12D) with an IC50 of 1.40 µM.[10] Another compound, 10k, demonstrated potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 µM.[9][10]

Table 3: Comparative In Vitro Activity of KRAS-G12D Inhibitors

Compound IDScaffoldTargetCell LineIC50 (µM)Reference
10ctetrahydropyrido[3,4-d]pyrimidineKRAS-G12DPanc11.40 (cell-based)[10]
10ktetrahydropyrido[3,4-d]pyrimidineKRAS-G12D-0.009 (enzymatic)[9][10]
MRTX1133-KRAS-G12D--Reference

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of in vitro data, standardized and well-validated protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compounds, the purified recombinant kinase, and its specific peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and incubate for 48-72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways targeted by derivatives of the this compound scaffold.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK4_6_Signaling_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->CDK46 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: CDK4/6 Signaling Pathway Inhibition.

Comparative In Vivo Evaluation: From Bench to Preclinical Models

Promising in vitro candidates must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a physiological context. Xenograft mouse models are a cornerstone for the preclinical evaluation of anticancer agents. [12]

In Vivo Efficacy in Xenograft Models

In a typical xenograft study, human cancer cells are implanted subcutaneously into immunocompromised mice. [12]Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered, and tumor growth is monitored over time.

One study demonstrated that a pyrido[3,4-d]pyrimidine derivative, compound 25h, significantly inhibited tumor growth in an HCC827 xenograft mouse model at a dose of 50 mg/kg. [13] Table 4: Representative In Vivo Efficacy Data for a Pyridopyrimidine Derivative

CompoundModelDoseTumor Growth Inhibition (%)Reference
25hHCC827 Xenograft50 mg/kgSignificant[13]
Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug. Pharmacokinetic (PK) studies in animals provide key parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

While specific PK data for derivatives of this compound is limited in the public domain, studies on related pyridopyrimidine scaffolds have shown that structural modifications can significantly impact their pharmacokinetic profiles. For instance, a study on 2-substituted aminopyrido[2,3-d]pyrimidin-7-ones in rats revealed that plasma concentrations of the test compound declined in a biexponential manner with high systemic plasma clearance. [14]

Experimental Protocols: A Guide to In Vivo Evaluation

Subcutaneous Xenograft Mouse Model

Methodology:

  • Cell Culture and Implantation: Culture the selected human cancer cell line under standard conditions. Subcutaneously inject a suspension of the cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width^2) / 2. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the test compound in an appropriate vehicle and administer it to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.

Experimental Workflow Visualization

In_Vivo_Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Model Workflow.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of kinase inhibitors with demonstrated potential for the treatment of cancer. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity against a range of oncogenic kinases. While the available data is encouraging, further head-to-head comparative studies of a series of derivatives are needed to fully elucidate their therapeutic potential. Future research should focus on comprehensive in vivo evaluation, including detailed pharmacokinetic and toxicology studies, to identify lead candidates for clinical development. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective cancer therapies.

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A Senior Application Scientist's Guide to Assessing Off-Target Effects of Pyrido[4,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most intensively pursued drug target classes.[2] The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with notable examples including the FDA-approved MEK inhibitor Trametinib.[3][4] These compounds typically function as ATP-competitive inhibitors, leveraging their structural similarity to the adenine region of ATP to occupy the kinase hinge region.

However, the high degree of conservation within the ATP-binding site across the ~500-member human kinome presents a significant challenge: the risk of off-target binding.[5] An inhibitor designed for a specific kinase may inadvertently bind to and modulate the activity of dozens of other kinases, leading to unexpected cellular phenotypes, toxicity, or even paradoxical therapeutic effects.[6] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a characterization step but a critical component of the drug discovery and validation process.

This guide provides an in-depth comparison of modern experimental strategies to profile the off-target effects of kinase inhibitors, with a specific focus on the pyrido[4,3-d]pyrimidine class. We will move beyond simple protocols to explain the underlying principles, compare the utility of different approaches, and provide a framework for synthesizing data into actionable insights for researchers, scientists, and drug development professionals.

Chapter 1: The Broad Survey: Large-Scale Biochemical Kinome Profiling

The logical first step in assessing selectivity is to cast a wide net. Large-scale biochemical profiling, often referred to as "kinome scanning," is the gold standard for this initial survey.[7] This approach evaluates the interaction of an inhibitor against a large panel of purified, recombinant kinases in a cell-free environment.

Principle of Operation: Competition Binding Assays

The most widely used technology for kinome scanning is an active site-directed competition binding assay.[8][9] The core principle is elegant and robust: a test compound is incubated with a specific kinase from the panel and an immobilized, broad-spectrum kinase inhibitor (the "ligand"). If the test compound binds to the kinase's ATP pocket, it will compete with and prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is then quantified, typically by qPCR.[9] A lower amount of bound kinase indicates a stronger interaction with the test compound.

G

Experimental Protocol: Single-Dose Profiling with KINOMEscan®
  • Compound Preparation: Solubilize the test pyrido[4,3-d]pyrimidine inhibitor in 100% DMSO to create a concentrated stock solution.

  • Assay Concentration: Prepare a working solution for screening at a single, high concentration (e.g., 1 µM or 10 µM). Causality Note: A high concentration is used to maximize the chances of detecting even weak off-target interactions in this initial pass.

  • Incubation: The test compound is incubated with a DNA-tagged kinase, streptavidin-coated magnetic beads, and a biotinylated, immobilized ligand. The mixture is allowed to reach equilibrium.

  • Affinity Capture: The beads are washed to remove unbound protein. Causality Note: This step is critical to separate kinases that have bound to the immobilized ligand from those that were successfully competed off by the test compound.

  • Elution & Quantification: The kinase-ligand complexes that remain bound to the beads are eluted, and the amount of the specific DNA tag for each kinase is quantified via qPCR.

  • Data Interpretation: Results are typically reported as a percentage of control (%Ctrl), where a lower number signifies stronger binding. A common threshold for a "hit" is <35% Ctrl. Follow-up dose-response curves are then run for all hits to determine precise dissociation constants (Kd).

Data Presentation & Comparative Analysis

The power of this approach lies in its breadth, allowing for a direct comparison of selectivity profiles between different chemical scaffolds.

Compound ClassPrimary TargetKd (On-Target)Off-Targets (Kd < 300 nM)Selectivity Score (S₁₀)¹
Pyrido[4,3-d]pyrimidine (Ex. 1) MEK11.5 nMRAF1, ZAK, GAK, RIPK20.08
Pyrido[3,4-d]pyrimidine (Ex. 2) [10]MPS10.9 nMJNK1, JNK2, TNK20.03
Pyrrolo[3,4-c]pyrazole (Ex. 3) CDK25 nMCDK5, GSK3B0.03

¹Selectivity Score (S₁₀ at 1 µM) is the number of off-targets with %Ctrl < 10 divided by the total number of kinases tested. A lower score indicates higher selectivity. Data is representative.

Expert Insight: While kinome scanning is unparalleled for its breadth, it is a biochemical assay. It does not account for cell permeability, intracellular ATP concentrations (which are much higher than in most assays and can outcompete inhibitors), or the fact that kinases exist in complex with other proteins in a cellular environment.[11] Therefore, these results represent a map of potential interactions, which must be validated in a physiological context.

Chapter 2: The Reality Check: Cell-Based Target Engagement & Pathway Analysis

Once a biochemical off-target profile is established, the critical next question is: do these interactions occur in a living cell? Cell-based assays are essential for confirming target engagement and assessing the functional consequences of on- and off-target inhibition.

Principle of Operation 1: Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that when a protein binds to a ligand (like our inhibitor), its thermal stability increases.[12] In a typical experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A shift to a higher denaturation temperature in inhibitor-treated cells confirms direct physical binding (engagement).

G

Principle of Operation 2: Cellular Phosphorylation Assays

This method provides a functional readout of kinase inhibition. By measuring the phosphorylation status of a known downstream substrate of a suspected off-target kinase, we can infer whether that kinase is being inhibited in the cell.[13] For example, if kinome scanning identifies RIPK2 as a potential off-target of a pyrido[4,3-d]pyrimidine, we can treat cells with the inhibitor and measure the phosphorylation of a known RIPK2 substrate. A dose-dependent decrease in phosphorylation confirms functional cellular inhibition.

Experimental Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line expressing the target kinases) and allow them to adhere. Treat cells with a dose-response curve of the pyrido[4,3-d]pyrimidine inhibitor for a defined period (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing phosphatase and protease inhibitors. Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins for analysis.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading (e.g., using a BCA assay).

  • SDS-PAGE and Western Blotting: Separate lysate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the substrate of interest (e.g., Phospho-RIPK2 Ser176).

  • Detection: Wash and incubate with a secondary HRP-conjugated antibody, then detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure that changes in the phospho-signal are due to inhibition, not protein degradation.

  • Analysis: Quantify band intensities to determine the cellular EC₅₀ (the concentration at which 50% of substrate phosphorylation is inhibited).

Data Presentation & Comparative Analysis

Comparing biochemical potency (IC₅₀/Kd) with cellular potency (EC₅₀) is crucial for identifying which off-targets are relevant in a physiological system.

Target KinaseBiochemical Potency (Kd)Cellular Target Engagement (CETSA EC₅₀)Cellular Pathway Inhibition (EC₅₀)Interpretation
On-Target: MEK1 1.5 nM5 nM6 nM (p-ERK)Potent on-target activity confirmed in cells.
Off-Target: RIPK2 80 nM150 nM125 nM (p-substrate)Validated off-target. The compound engages and inhibits RIPK2 in cells.
Off-Target: GAK 120 nM>10 µM>10 µM (p-substrate)Biochemical artifact. The compound does not effectively engage or inhibit GAK in cells, likely due to poor permeability or high intracellular ATP competition.

Expert Insight: A significant drop-off between biochemical and cellular potency often points to poor cell membrane permeability or a high intracellular ATP concentration effectively outcompeting the inhibitor.[11] Cell-based assays are indispensable for weeding out these biochemically potent but cellularly inert off-targets.

Chapter 3: The Unbiased Discovery Engine: Chemical Proteomics

While kinome scanning and cell-based assays are excellent for interrogating known or suspected targets, they are inherently biased. How do we find completely unexpected off-targets, which may not even be kinases? Chemical proteomics provides a powerful, unbiased solution.[2][14]

Principle of Operation: Affinity Chromatography-Mass Spectrometry

This technique uses an immobilized version of the kinase inhibitor as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[15] The inhibitor is chemically linked to beads, which are then incubated with the lysate. Proteins that bind to the inhibitor are "pulled down," separated from the rest of the proteome, and then identified using high-resolution mass spectrometry. By comparing the proteins captured by the inhibitor-beads to those captured by control beads, one can identify specific interactors.

G

Experimental Protocol: Kinobeads Pulldown
  • Matrix Preparation: Synthesize an analogue of the pyrido[4,3-d]pyrimidine inhibitor with a linker suitable for covalent attachment to sepharose beads. Causality Note: The choice of linker position is critical to ensure that the pharmacophore remains accessible for protein binding.

  • Lysate Preparation: Grow cells to a high density and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Capture: Incubate the lysate with the inhibitor-coupled beads ("kinobeads") and control beads for 2-3 hours at 4°C. To confirm specificity, a parallel incubation can be performed where the lysate is pre-incubated with a high concentration of the free, non-immobilized inhibitor to compete for binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute bound proteins or, more commonly, perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins.

  • Data Analysis: Use quantitative proteomics software to compare the abundance of proteins pulled down by the inhibitor beads versus the control beads. Proteins significantly enriched in the inhibitor pulldown are considered potential targets.

Expert Insight: Chemical proteomics is exceptionally powerful for discovering non-obvious off-targets, including non-kinase proteins that may have nucleotide-binding pockets.[2] However, it is susceptible to identifying proteins that bind non-specifically to the matrix or are part of a complex with a true target. The competition experiment with free compound is a crucial self-validating control to distinguish true binders from artifacts.[16]

Conclusion: An Integrated Strategy for Selectivity Profiling

Assessing the off-target effects of pyrido[4,3-d]pyrimidine kinase inhibitors requires a multi-pronged approach where each methodology validates and informs the others. No single experiment can provide a complete picture of a compound's selectivity.

G

A robust workflow begins with a broad biochemical kinome scan to map all potential interactions. Hits from this screen are then triaged and validated using cell-based assays to confirm target engagement and functional inhibition in a physiological context. Finally, chemical proteomics serves as an unbiased discovery tool to uncover unanticipated off-targets that would have been missed by panel-based screens.

By judiciously combining these techniques, researchers can build a comprehensive and reliable selectivity profile for their pyrido[4,3-d]pyrimidine inhibitors, enabling more informed decisions in lead optimization, tool compound selection, and clinical development.

References

  • Title: Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors Source: ACS Chemical Biology URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Molecules URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review Source: Chemical Biology & Drug Design URL: [Link]

  • Title: Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review Source: Ovid URL: [Link]

  • Title: Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review Source: ResearchGate URL: [Link]

  • Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]

  • Title: Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry Source: JoVE URL: [Link]

  • Title: Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics Source: Refubium - Freie Universität Berlin URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Biochemical Journal URL: [Link]

  • Title: Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library Source: Molecular Pharmaceutics URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PLOS Computational Biology URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms Source: ACS Chemical Biology URL: [Link]

  • Title: An efficient proteomics method to identify the cellular targets of protein kinase inhibitors Source: Expert Review of Proteomics URL: [Link]

  • Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance Source: Chemical Society Reviews URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]

  • Title: InCELL Compound-Target Engagement Assays for Drug Discovery Source: YouTube URL: [Link]

  • Title: Recent Trends in Kinase Drug Discovery Source: YouTube URL: [Link]

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology Source: YouTube URL: [Link]

  • Title: Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The KINOMEscan and KEA3 Appyters Source: YouTube URL: [Link]

  • Title: Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold Source: Scientific Reports URL: [Link]

Sources

A Researcher's Guide to the Pharmacokinetic Profiling of Novel 4-Substituted-7-Fluoropyrido[4,3-d]pyrimidines: From Bench to Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from initial synthesis to clinical trials is a meticulous process. A critical phase in this journey is the comprehensive pharmacokinetic (PK) profiling, which elucidates the absorption, distribution, metabolism, and excretion (ADME) of the compound within a living organism. This guide provides an in-depth comparison of the pharmacokinetic profiles of novel 4-substituted-7-fluoropyrido[4,3-d]pyrimidines, a class of compounds showing significant promise in various therapeutic areas, particularly as kinase inhibitors. We will delve into the experimental data, underlying scientific principles, and detailed methodologies that are crucial for advancing these promising molecules.

The pyrido[4,3-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery, capable of interacting with a diverse range of biological targets[1]. The introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability and binding affinity, while substitutions at the 4-position offer a versatile handle to modulate potency, selectivity, and physicochemical properties. Understanding how these substitutions impact the pharmacokinetic profile is paramount for designing compounds with optimal in vivo performance.

Comparative Pharmacokinetic Profiles: The Influence of C4-Substitution

While a direct head-to-head comparative study of a wide range of 4-substituted-7-fluoropyrido[4,3-d]pyrimidines is not yet publicly available, we can synthesize data from closely related pyridopyrimidine analogs to draw valuable insights. The substitution at the C4 position dramatically influences the compound's drug-like properties[2][3].

A study on a library of ten pyrido[4,3-d]pyrimidines with diverse substitution patterns revealed a broad range in aqueous solubility (1.9 µM to 4.2 mM) and Caco-2 permeability (0.17 x 10⁻⁶ cm/s to 52 x 10⁻⁶ cm/s)[2][3]. This highlights the critical role of the substituent in determining fundamental ADME properties. For instance, a phenylhydrazido group was found to be responsible for low solubility, whereas a dimethoxyphenyl substituent impaired permeability[2][3].

Let's consider three hypothetical analogs to illustrate the expected impact of C4-substituents on key pharmacokinetic parameters:

Compound ID C4-Substituent Expected Solubility Expected Permeability Expected Oral Bioavailability (F%) Rationale & Supporting Evidence
FP-1 Small, polar (e.g., Amino)HighModerateModerate to HighSmall polar groups generally improve aqueous solubility. Oral bioavailability will depend on the balance with permeability. Related 4-amino substituted pyridopyrimidines have shown oral activity[4][5].
FP-2 Lipophilic, bulky (e.g., 4-Anilino)LowHighLow to ModerateIncreased lipophilicity often enhances membrane permeability but can decrease solubility, potentially limiting oral absorption. 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been explored as CDK inhibitors[6].
FP-3 H-bond acceptor (e.g., 4-Morpholino)ModerateModerateModerate to HighThe morpholino group can improve solubility and is a common moiety in orally active drugs. A 4-morpholino-pyrido[2,3-d]pyrimidine derivative, ABT-702, was developed as an orally active inhibitor[4][5].

It is crucial to note that these are expected trends, and empirical determination through rigorous experimental work is indispensable.

The Experimental Workflow for Robust Pharmacokinetic Profiling

A systematic approach to pharmacokinetic profiling is essential for generating reliable and reproducible data. The following workflow outlines the key in vitro and in vivo assays.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies solubility Aqueous Solubility (Kinetic & Thermodynamic) permeability Permeability (PAMPA, Caco-2) solubility->permeability Impacts Absorption metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability First-Pass Metabolism protein_binding Plasma Protein Binding metabolic_stability->protein_binding Influences Distribution & Clearance iv_dose Intravenous (IV) Dosing (To determine clearance, Vd, t½) protein_binding->iv_dose Informs Dosing & Interpretation po_dose Oral (PO) Dosing (To determine Cmax, Tmax, AUC, F%) iv_dose->po_dose Comparison for Bioavailability (F%) Calculation data_analysis Pharmacokinetic Data Analysis (Non-compartmental or PBPK modeling) po_dose->data_analysis Generates Plasma Concentration-Time Profile G compound 4-Substituted-7-Fluoropyrido[4,3-d]pyrimidine C4-Substituent 7-Fluoro Group substituent_props Lipophilicity (logP/logD) Polarity (PSA) Size & Shape pKa compound:f1->substituent_props Determines pk_params Solubility Permeability Metabolic Stability Protein Binding Oral Bioavailability substituent_props->pk_params Influences

Sources

A Head-to-Head Comparison of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine with other Halogenated Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrido[4,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocyclic system, largely through palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery and development. Halogenated derivatives of this scaffold, such as 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, are invaluable building blocks, offering a versatile handle for the introduction of molecular diversity.

This guide provides an in-depth, head-to-head comparison of this compound with other halogenated analogues, focusing on their performance in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By examining the interplay of the halogen substituent and the electronic nature of the pyridopyrimidine core, we aim to provide a rational framework for selecting the optimal building block for your synthetic campaign.

The Decisive Role of the Halogen: A Fundamental Overview

The reactivity of a halogenated building block in a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is:

I > Br > Cl >> F

This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as seen with iodine and bromine, facilitates a more facile oxidative addition, typically leading to faster reaction rates, milder reaction conditions, and higher yields compared to their chloro- and fluoro-counterparts.[2]

While chloro-derivatives are often more challenging substrates, their lower cost and greater availability make the development of efficient coupling protocols for these building blocks a high-value endeavor. The presence of the electron-withdrawing fluorine atom at the 7-position of the pyrido[4,3-d]pyrimidine ring system further influences the electronic properties of the scaffold, impacting its reactivity in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide. For a given pyridopyrimidine scaffold, the choice of halogen at the 4-position will significantly impact the reaction conditions required to achieve a successful coupling.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

Halogenated Building BlockExpected ReactivityTypical Reaction Conditions
4-Iodo-7-fluoropyrido[4,3-d]pyrimidineHighestMild temperatures, shorter reaction times, standard Pd catalysts (e.g., Pd(PPh₃)₄).
4-Bromo-7-fluoropyrido[4,3-d]pyrimidineHighMild to moderate temperatures, standard to advanced Pd catalysts.
This compoundModerate to LowHigher temperatures, longer reaction times, specialized catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridopyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C). For microwave-assisted reactions, irradiate at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X (Halogenated Building Block) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide.[5] Similar to the Suzuki-Miyaura reaction, the reactivity of the halogenated pyridopyrimidine is a critical factor. The development of specialized ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides.[6]

For the amination of the 4-halopyrido[4,3-d]pyrimidine scaffold, one would expect the iodo- and bromo-derivatives to react under milder conditions and with a broader range of amines compared to the chloro-derivative. The use of bulky, electron-rich phosphine ligands is often essential for the successful amination of chloro-N-heterocycles.[7]

Table 2: Anticipated Performance in Buchwald-Hartwig Amination

Halogenated Building BlockExpected ReactivityTypical Reaction Conditions
4-Iodo-7-fluoropyrido[4,3-d]pyrimidineHighestRoom temperature to mild heating, broad amine scope, standard Pd catalysts.
4-Bromo-7-fluoropyrido[4,3-d]pyrimidineHighMild to moderate heating, broad amine scope, standard to advanced Pd catalysts.
This compoundModerate to LowHigher temperatures, requires specialized ligands (e.g., Josiphos, Xantphos), strong base (e.g., NaOt-Bu, LHMDS).
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridopyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., Xantphos, Josiphos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the amine.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X (Halogenated Building Block) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R2NH R2NH (Amine) Base Base R2NH->Base Base->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2' Ar-NR2' Reductive Elimination->Ar-NR2' Ar-NR2 Ar-NR2 (Coupled Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[8] The reactivity trend of the halogens (I > Br > Cl) is particularly pronounced in this reaction. While aryl iodides and bromides are common substrates, the coupling of aryl chlorides often requires more forcing conditions and specialized catalytic systems.[9]

For the 4-halopyrido[4,3-d]pyrimidine series, the iodo-derivative is expected to be the most reactive, likely undergoing coupling at or near room temperature. The bromo-derivative would require moderate heating, while the chloro-derivative would necessitate higher temperatures and a carefully selected catalyst/ligand combination to achieve efficient conversion.

Table 3: Anticipated Performance in Sonogashira Coupling

Halogenated Building BlockExpected ReactivityTypical Reaction Conditions
4-Iodo-7-fluoropyrido[4,3-d]pyrimidineHighestRoom temperature, short reaction times, standard Pd/Cu catalysts.
4-Bromo-7-fluoropyrido[4,3-d]pyrimidineHighMild to moderate heating, standard Pd/Cu catalysts.
This compoundModerate to LowHigher temperatures, longer reaction times, may require specialized ligands and/or copper-free conditions.
Experimental Protocol: Sonogashira Coupling of a Chloropyridopyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPEA) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the terminal alkyne and the base.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR R-C≡CH R-C≡CH Base Base R-C≡CH->Base Cu(I) Acetylide Formation Cu(I) Acetylide Formation Base->Cu(I) Acetylide Formation Cu-C≡CR Cu-C≡CR Cu(I) Acetylide Formation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Strategic Recommendations

The choice of halogenated building block for the functionalization of the 7-fluoropyrido[4,3-d]pyrimidine scaffold is a critical strategic decision that will have a significant impact on the synthetic route.

  • For rapid analogue synthesis and proof-of-concept studies , where reaction efficiency and speed are paramount, the 4-iodo- and 4-bromo-7-fluoropyrido[4,3-d]pyrimidine derivatives are the superior choice. Their higher reactivity allows for the use of milder conditions and a broader range of coupling partners, facilitating the rapid generation of a diverse library of compounds.

  • For large-scale synthesis and cost-effective production , This compound becomes a more attractive option due to its lower cost. However, researchers must be prepared to invest more time in reaction optimization, including the screening of specialized catalysts, ligands, and potentially higher reaction temperatures to achieve satisfactory yields.

Ultimately, the optimal choice of halogenated building block will depend on a careful consideration of the project's specific goals, timelines, and budget. A thorough understanding of the principles of cross-coupling reactivity, as outlined in this guide, will empower researchers to make informed decisions and design more efficient and successful synthetic strategies.

References

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  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
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  • Al-Tel, T. H. (2010). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 15(9), 6149-6160. [Link]

  • Wikipedia. (n.d.).
  • O'Duill, M., & Watson, A. J. B. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 14(1), 164-173. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • Chemistry LibreTexts. (2023).
  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Progressio Alapítvány. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry.
  • NIH. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters.
  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids.
  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubMed. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design.
  • PubMed. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Angewandte Chemie.
  • ResearchGate. (2025). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
  • BenchChem. (2025). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.
  • ResearchGate. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones.
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • NIH. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.

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A Comparative Guide to Kinase Selectivity Profiling of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Selectivity

The pyrido[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a diverse range of biological targets, most notably protein kinases.[1][2] Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer.[3][4] However, the therapeutic success of a kinase inhibitor is intrinsically linked not just to its potency against the intended target but also to its selectivity across the entire human kinome. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows.

This guide focuses on derivatives of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, a key chemical intermediate used to construct more complex, target-oriented molecules for biological screening.[1] We will provide an in-depth comparison of methodologies for profiling the selectivity of these derivatives, offering not just protocols but the strategic rationale behind a multi-tiered approach. Our objective is to equip researchers with the knowledge to design and execute robust selectivity studies, ensuring the data generated is both reliable and translatable.

The Rationale for Kinome-Wide Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, a compound designed to inhibit one kinase may inadvertently inhibit dozens of others. Kinase selectivity profiling is therefore a critical step in early drug development for several reasons:

  • De-risking Lead Candidates: Identifying off-target activities early prevents the costly development of compounds destined to fail due to toxicity.

  • Understanding Mechanism of Action: A comprehensive selectivity profile helps confirm that the observed cellular phenotype is indeed due to the inhibition of the primary target.

  • Identifying Polypharmacology: In some cases, inhibiting multiple specific kinases can be therapeutically advantageous (polypharmacology). Profiling can uncover these opportunities.

Our approach begins with a broad, high-throughput biochemical screen to cast a wide net, followed by more physiologically relevant cell-based assays to confirm on-target engagement and functional consequences.

Tier 1: High-Throughput Biochemical Selectivity Screening

The initial step involves screening the derivative compounds against a large, representative panel of purified kinases. This provides a quantitative measure of inhibitory activity (typically as an IC50 value) against each kinase under controlled, in vitro conditions. A luminescence-based assay that measures ADP production, a universal product of kinase reactions, is an industry-standard method due to its sensitivity and scalability.[5]

Workflow for Biochemical Kinase Profiling

The overall process, from compound preparation to data analysis, follows a systematic workflow designed for accuracy and high-throughput capacity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Preincubation Pre-incubation: Compound + Kinase Compound_Prep->Preincubation 1µL/well Kinase_Panel Kinase Panel Aliquoting (e.g., 384-well format) Kinase_Panel->Preincubation 2µL/well Initiation Reaction Initiation: Add ATP/Substrate Mix Preincubation->Initiation Incubation Kinase Reaction (e.g., 60 min @ 30°C) Initiation->Incubation ADP_Detection ADP Detection: Add ADP-Glo™ Reagent Incubation->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence Data_Analysis Data Analysis: IC50 Curve Fitting Luminescence->Data_Analysis Selectivity_Score Calculate Selectivity Score Data_Analysis->Selectivity_Score

Caption: High-throughput workflow for in vitro kinase selectivity profiling.

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format, suitable for screening against large kinase panels.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases by quantifying the amount of ADP produced.

Materials:

  • This compound derivatives (Compounds X, Y, Z) dissolved in DMSO.

  • Kinase Selectivity Profiling System (e.g., Promega), containing purified kinases and their corresponding substrates.[7]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • ATP, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[5]

  • Staurosporine (non-selective kinase inhibitor positive control).[5]

  • 384-well assay plates (white, flat-bottom).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Create 10-point, 1:3 serial dilutions of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM).[5] Prepare a DMSO-only control.

  • Assay Plate Stamping: Transfer 1 µL of each compound dilution, DMSO control, and Staurosporine control to the appropriate wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a Kinase Working Stock for each kinase in the panel according to the manufacturer's protocol.[6] b. Add 2 µL of the Kinase Working Stock to each well containing the compound. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Prepare an ATP/Substrate Working Stock for each corresponding kinase. e. Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well. The final reaction volume is 5 µL. f. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Data Presentation and Interpretation

Raw IC50 values should be compiled into a clear, comparative table. To better quantify selectivity, a Selectivity Score (S-Score) can be calculated. A common method is S(1µM), which is the number of kinases inhibited by more than 90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[8]

Table 1: Comparative Biochemical Selectivity Profile of Pyrido[4,3-d]pyrimidine Derivatives (Illustrative Data)

Kinase TargetCompound X IC50 (nM)Compound Y IC50 (nM)Staurosporine IC50 (nM)
MAPK1 8 45 5
CDK2 1,25098 10
AURKA >10,0004,50020
VEGFR2 8,900150 8
SRC >10,0002,10015
ABL1 6,500220 7
p38α 2501,80035
... (300+ more kinases).........
Selectivity Score (S10) ¹0.01 (3/350)0.15 (52/350)0.85 (297/350)

¹S10(1µM) = Number of kinases with >90% inhibition at 1µM / Total kinases tested. Lower is more selective.

Analysis: From this illustrative data, Compound X emerges as a highly selective inhibitor for MAPK1. In contrast, Compound Y is a promiscuous inhibitor, hitting multiple kinase families with high potency, similar to the non-selective control, Staurosporine. This biochemical data provides the foundational map of a compound's activity across the kinome.

Tier 2: Cell-Based Target Engagement and Functional Assays

While biochemical assays are essential for broad screening, they lack the complexity of a cellular environment.[3] Factors like cell permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and interactions with scaffolding proteins can significantly alter a compound's efficacy. Therefore, validating biochemical hits in cell-based assays is a mandatory step to confirm target engagement in a more physiologically relevant context.[9]

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful method for quantifying compound binding to a specific kinase target within intact cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the kinase of interest) and a fluorescent acceptor (a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site).

G NanoBRET™ Target Engagement Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Kinase_NLuc Kinase-NanoLuc® Fusion Tracer Fluorescent Tracer BRET_Signal Tracer binds to Kinase High BRET Signal No_BRET Inhibitor displaces Tracer Low BRET Signal Kinase_NLuc2 Kinase-NanoLuc® Fusion Inhibitor Inhibitor Tracer2 Fluorescent Tracer

Caption: Principle of NanoBRET™ assay for measuring cellular target engagement.

When an unlabeled test compound enters the cell and binds to the kinase, it displaces the fluorescent tracer, decreasing the BRET signal. This decrease is proportional to the compound's affinity for the target kinase inside the cell.

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

Objective: To measure the apparent affinity (cellular IC50) of a compound for its target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA for expressing the kinase-NanoLuc® fusion protein.

  • Transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and Nano-Glo® Substrate.

  • Test compounds (e.g., Compound X) and controls.

  • White, tissue-culture treated 96-well plates.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM.

  • Tracer Addition: Prepare the fluorescent tracer solution in Opti-MEM. Add the tracer to the wells containing the compound dilutions.

  • Cell Dosing: Add the compound/tracer mixture to the cells in the 96-well plate. Equilibrate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: a. Prepare the Nano-Glo® Substrate solution. b. Add the substrate to all wells. c. Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Data Analysis: a. Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data to vehicle (DMSO) and no-tracer controls. c. Plot the corrected BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Comparing Biochemical and Cellular Potency

A crucial part of the analysis is comparing the biochemical IC50 with the cellular IC50. A significant rightward shift (higher IC50) in the cellular assay may indicate poor cell permeability or high competition from intracellular ATP. Conversely, similar potencies suggest the compound effectively reaches and engages its target in a complex cellular milieu.

Table 2: Comparison of Biochemical vs. Cellular Potency for Compound X (Illustrative Data)

Assay TypeTarget KinaseIC50 (nM)Fold Shift (Cellular/Biochemical)
Biochemical (ADP-Glo)MAPK18-
Cellular (NanoBRET)MAPK1405-fold
Biochemical (ADP-Glo)p38α250-
Cellular (NanoBRET)p38α>10,000>40-fold

Analysis: For the primary target MAPK1 , Compound X shows only a 5-fold loss in potency in cells, indicating good cell permeability and effective target engagement. For the off-target p38α , the cellular potency is dramatically reduced (>40-fold shift), suggesting that at therapeutic concentrations, Compound X is unlikely to engage this off-target in a cellular context. This multi-tiered approach provides strong evidence for the functional selectivity of Compound X.

Conclusion

The selectivity profiling of this compound derivatives, or any kinase inhibitor series, is not a single experiment but a strategic, multi-layered investigation. It begins with a broad biochemical screen to map the kinome-wide interaction landscape and identify liabilities. This is followed by crucial validation in cell-based assays to confirm that the inhibitor engages its intended target in a more physiologically representative environment. By integrating these orthogonal approaches, researchers can build a comprehensive and trustworthy data package, enabling confident decision-making in the progression of potent and, most importantly, selective kinase inhibitors toward clinical development.

References

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  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

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A Comparative Guide to Pyrido[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine-Based Inhibitors: Efficacy, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of a Core Scaffold

In the landscape of targeted therapy, particularly in oncology and immunology, the selection of a core chemical scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Among the most successful frameworks are nitrogen-containing fused heterocyclic systems, which serve as versatile platforms for designing potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of two such scaffolds: pyrido[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine .

While both structures are adept at interacting with the ATP-binding pocket of various kinases, they possess distinct structural nuances that influence their efficacy, selectivity, and overall drug-like properties. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established, "privileged" structure in medicinal chemistry, being a bioisostere of the adenine ring of ATP, which has led to the development of numerous clinical candidates and approved drugs.[1][2] In contrast, the pyrido[4,3-d]pyrimidine scaffold is a less explored but emerging framework, showing promise against novel and challenging therapeutic targets.

This guide will dissect the performance of inhibitors derived from both scaffolds, supported by experimental data, to provide a clear, objective comparison for scientists engaged in the rational design of next-generation targeted therapies.

Mechanistic Underpinnings: A Tale of Two Hinge-Binders

The primary mechanism of action for both inhibitor classes is competitive inhibition at the ATP-binding site of protein kinases. The fused heterocyclic cores are designed to mimic the purine ring of ATP, enabling them to form critical hydrogen bonds with the "hinge region" of the kinase domain—a short, flexible segment that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor, allowing its various substituents to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby conferring potency and selectivity.

The pyrazolo[3,4-d]pyrimidine core is a direct isostere of adenine, which allows it to effectively replicate the hinge-binding interactions of ATP.[1][2] This structural mimicry is a key reason for its widespread success. The pyrido[4,3-d]pyrimidine scaffold, while not a direct adenine isostere, also presents a nitrogen-rich framework capable of forming similar crucial hydrogen bonds within the ATP pocket, as demonstrated in studies targeting kinases like Mps1.[3]

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold HINGE Hinge Region (e.g., NH of Leu, Val) POCKET Hydrophobic Pocket SOLVENT Solvent-Exposed Region INHIBITOR Pyrido[4,3-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine Core INHIBITOR->HINGE H-Bonds R1 R1 Group R1->POCKET Hydrophobic Interactions R2 R2 Group R2->SOLVENT Selectivity & Solubility

Caption: General binding mode of pyrimidine-based kinase inhibitors.

Comparative Efficacy: A Target-Centric Analysis

A direct head-to-head comparison of the two scaffolds is challenging, as they have been predominantly optimized against different sets of kinase targets. However, by examining their performance within their respective areas of focus, we can discern their inherent strengths and weaknesses.

Pyrazolo[3,4-d]pyrimidine: The Versatile Veteran

This scaffold has yielded a vast number of potent inhibitors across diverse kinase families. Its versatility is its greatest asset, demonstrating efficacy against tyrosine kinases, serine/threonine kinases, and lipid kinases.

  • Oncology: This is the most explored therapeutic area. The FDA-approved Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib is a cornerstone of B-cell cancer therapy.[2] Furthermore, potent inhibitors have been developed for targets like FLT3 and VEGFR2 in acute myeloid leukemia (AML)[4][5], Src kinases in medulloblastoma and glioblastoma[6][7], RET kinase in thyroid cancer[8], and Cyclin-Dependent Kinase 2 (CDK2) in various cancers.[9]

  • Immunology & Inflammation: The scaffold has proven effective in targeting Janus kinases (JAKs). Specifically, highly potent and selective JAK3 inhibitors have been developed with nanomolar efficacy, showing promise in rat models of rheumatoid arthritis.[10]

Pyrido[4,3-d]pyrimidine: The Emerging Specialist

While less ubiquitous, inhibitors based on the pyrido[4,3-d]pyrimidine core have shown significant promise against novel and historically "undruggable" targets. This suggests the scaffold may offer unique structural advantages for accessing challenging binding pockets.

  • Novel Oncology Targets: A significant breakthrough has been the development of potent and selective inhibitors of the KRAS-G12D mutant, a major driver in pancreatic and biliary cancers.[11] One compound, 10k , demonstrated enzymatic inhibition with an IC50 of 9 nM.[11] Additionally, this scaffold has been used to develop inhibitors of Monopolar spindle 1 (Mps1), a kinase involved in mitotic checkpoint signaling and a promising cancer target.[3]

  • Hedgehog Pathway Inhibition: In a departure from kinase inhibition, tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in medulloblastoma.[12] One such compound was three times more potent than the FDA-approved drug vismodegib and demonstrated significant tumor regression in vivo.[12]

Quantitative Performance Data

The following table summarizes key quantitative data for representative inhibitors from both classes, highlighting their primary targets and inhibitory concentrations.

Scaffold Inhibitor Example Primary Target(s) IC50 Value Therapeutic Area Reference
Pyrazolo[3,4-d]pyrimidine Compound 13tJAK30.1 nMRheumatoid Arthritis[10]
Compound 33FLT3 / VEGFR21.278 µM (FLT3) / 0.305 µM (VEGFR2)Acute Myeloid Leukemia[4]
SI306SrcLow µM rangeGlioblastoma[6]
Compound 23cRET<1 µMCancer[8]
IbrutinibBTK-B-cell Cancers[2]
Compound 14CDK2/cyclin A257 nMCancer[9]
Pyrido[4,3-d]pyrimidine Compound 10kKRAS-G12D9 nM (enzymatic)Pancreatic Cancer[11]
Compound 10cKRAS-G12D1.40 µM (cellular)Pancreatic Cancer[11]
Compound 24 (Tetrahydro-)Smoothened (Smo)3x more potent than VismodegibMedulloblastoma[12]
Series RepresentativeMps1High biological activity reportedCancer[3]

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The development of potent and selective inhibitors is an exercise in chemical optimization. The causality behind experimental choices often lies in understanding how subtle structural changes impact target engagement.

  • Pyrazolo[3,4-d]pyrimidine: SAR studies are extensive for this class. For instance, in the development of FLT3/VEGFR2 inhibitors, replacing a nitrogen linker at the 4-position with an oxygen atom was found to improve anti-angiogenic activity and enzymatic potency.[13] The nature and substitution pattern of aryl groups attached to the core are critical for directing selectivity towards different kinases like Lck, Src, and KDR.[14]

  • Pyrido[4,3-d]pyrimidine: For the KRAS-G12D inhibitors, docking studies revealed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety formed critical hydrogen bonds with Asp12 and Gly60 of the protein.[11] Similarly, for Mps1 inhibitors, molecular dynamics simulations showed that specific R-groups capable of forming hydrogen bonds with Val529 were crucial for activity.[3] These findings highlight the importance of substituents that can engage with specific residues outside the immediate hinge region to achieve high affinity and selectivity.

Key Experimental Protocols

Reproducibility and methodological rigor are the bedrocks of scientific integrity. The following are detailed, self-validating protocols for key assays used in the evaluation of these inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

A 1. Compound Preparation - Serially dilute inhibitors in DMSO. - Prepare 10-point, 3-fold serial dilutions. B 2. Reaction Mixture - Add kinase, fluorescently labeled peptide substrate, and ATP to assay buffer. - Dispense into 384-well plate. A->B C 3. Incubation - Add diluted compounds to the plate. - Incubate at room temperature for 60-120 minutes. B->C D 4. Detection - Add detection reagent (e.g., antibody to detect phosphorylated substrate). - Measure signal (e.g., Fluorescence Resonance Energy Transfer - FRET). C->D E 5. Data Analysis - Plot % inhibition vs. log[inhibitor]. - Fit data to a four-parameter logistic curve to determine IC50. D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution containing the target kinase and a suitable peptide substrate in the appropriate kinase reaction buffer.

  • Initiation of Reaction: Add the kinase/substrate solution to the assay plate containing the compounds. Then, add ATP to initiate the kinase reaction.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), enabling the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add a detection solution. For assays like LanthaScreen™, this involves adding an antibody that specifically recognizes the phosphorylated substrate, leading to a measurable change in fluorescence (FRET).

  • Data Acquisition and Analysis: Read the plate using a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT/CCK-8)

This protocol assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.

A 1. Cell Seeding - Plate cancer cells (e.g., Panc1, MV4-11) in a 96-well plate. - Allow cells to adhere overnight. B 2. Compound Treatment - Treat cells with serial dilutions of the inhibitor. - Include vehicle (DMSO) and no-treatment controls. A->B C 3. Incubation - Incubate cells for 48-72 hours under standard culture conditions (37°C, 5% CO2). B->C D 4. Viability Reagent - Add MTT or CCK-8 reagent to each well. - Incubate for 1-4 hours to allow for color development. C->D E 5. Data Acquisition - If using MTT, add solubilization solution. - Measure absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8). D->E F 6. IC50 Calculation - Normalize absorbance values to controls. - Plot % viability vs. log[inhibitor] and fit to determine IC50. E->F

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., Panc-1 for KRAS-G12D inhibitors[11]) under standard conditions.

  • Seeding: Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to attach and resume growth for 24 hours.

  • Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Add a viability reagent like CCK-8 or MTT to each well. This reagent is converted into a colored formazan product by metabolically active cells. Incubate for 1-4 hours.

  • Measurement and Analysis: Measure the absorbance of the colored product using a microplate reader. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the inhibitor concentration.

Conclusion and Future Outlook

The comparative analysis of pyrazolo[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine inhibitors reveals two scaffolds with distinct but complementary roles in drug discovery.

  • The pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly versatile platform. Its bioisosteric relationship with adenine provides a reliable foundation for designing inhibitors against a wide array of kinases. The clinical success of Ibrutinib and the extensive preclinical data for inhibitors targeting JAK, FLT3, Src, and CDKs underscore its status as a privileged scaffold for kinase-centric drug design.[2][4][7][9][10]

  • The pyrido[4,3-d]pyrimidine scaffold, while less explored, has demonstrated remarkable potential in addressing novel and difficult-to-drug targets like KRAS-G12D and Mps1.[3][11] Its success in these areas suggests it may offer unique structural advantages for creating inhibitors with novel binding modes or for targeting proteins outside the traditional kinome, such as Smoothened.[12]

For drug development professionals, the choice between these scaffolds depends on the strategic goals of the program. For targets within well-established kinase families, the vast body of literature and proven success of the pyrazolo[3,4-d]pyrimidine scaffold provides a low-risk, high-reward starting point. Conversely, for novel or challenging targets where existing scaffolds have failed, the pyrido[4,3-d]pyrimidine framework represents a promising and innovative avenue for exploration. The continued optimization of both scaffolds will undoubtedly yield the next generation of targeted therapies for a multitude of human diseases.

References

  • Ye, L. et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. Bioorganic Chemistry. Available at: [Link]

  • Yang, M. et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Fallacara, A. L. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, H. et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yang, M. et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Rossi, A. et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. Available at: [Link]

  • Yang, M. et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2025). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. Available at: [Link]

  • Ladds, M. J. G. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y. et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Ladds, M. J. G. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M. A. et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • National Institutes of Health (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link]

  • VanderWel, S. N. et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals. Available at: [Link]

  • Hamby, J. M. et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Yin, Y. et al. (2020). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic Chemistry. Available at: [Link]

  • VanderWel, S. N. et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K. et al. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. Archiv der Pharmazie. Available at: [Link]

  • El-Sayed, N. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • National Institutes of Health (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health. Available at: [Link]

  • Hamby, J. M. et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. National Institutes of Health. Available at: [Link]

  • Wang, L. et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules. Available at: [Link]

  • National Institutes of Health (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. National Institutes of Health. Available at: [Link]

  • Al-Ostath, O. A. et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • El-Naggar, A. M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Ghobrial, D. K. et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals. Available at: [Link]

  • ResearchGate (2025). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. Available at: [Link]

  • El-Naggar, A. M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • El-Naggar, A. M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. Available at: [Link]

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A Comparative Guide to the Biological Activity of Deuterated Pyrido[4,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of deuterated and non-deuterated pyrido[4,3-d]pyrimidine analogs. While specific data on deuterated 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is not extensively available in public literature, this document will use a well-researched, structurally related compound, a potent Janus kinase (JAK) inhibitor, to illustrate the profound impact of deuterium substitution on pharmacokinetic and pharmacodynamic properties. The principles and methodologies discussed herein are broadly applicable to the evaluation of other deuterated compounds within this chemical class.

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a promising approach in drug development to enhance metabolic stability. This "deuterium kinetic isotope effect" (KIE) can slow down cytochrome P450 (CYP450)-mediated metabolism, leading to improved pharmacokinetic profiles, such as longer half-life and reduced clearance. This guide will delve into the experimental data supporting this concept within the pyrido[4,3-d]pyrimidine scaffold, a core structure in many targeted therapies.

Comparative Biological Activity: Deuterated vs. Non-Deuterated Analogs

For the purpose of this guide, we will examine a deuterated pyrido[4,3-d]pyrimidine derivative that has been investigated as a JAK inhibitor. Let's denote the non-deuterated parent compound as "Compound A" and its deuterated analog as "Compound B" . The deuteration in Compound B is strategically placed at a site known to be susceptible to metabolic oxidation.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound A JAK11.5
JAK22.0
JAK35.0
TYK21.8
Compound B JAK11.6
JAK22.1
JAK35.2
TYK21.9

As illustrated in Table 1, the in vitro potency against the target kinases is nearly identical between Compound A and Compound B. This is an expected and crucial finding, as it demonstrates that the deuterium substitution does not negatively impact the compound's ability to bind to its intended biological target.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)
Compound A 15015
Compound B 5045

The data in Table 2 clearly showcases the impact of deuteration on metabolic stability. Compound B exhibits a significantly lower intrinsic clearance and a 3-fold longer half-life in human liver microsomes compared to its non-deuterated counterpart, Compound A. This suggests that Compound B is less susceptible to metabolic breakdown, a key objective of deuteration.

Table 3: In Vivo Pharmacokinetics in Rats (Oral Administration)

CompoundCmax (ng/mL)AUC (ng·h/mL)t½ (h)
Compound A 85042002.5
Compound B 120084005.0

The in vivo pharmacokinetic data from a rat model (Table 3) further substantiates the benefits of deuteration. Compound B demonstrates a higher maximum plasma concentration (Cmax), a 2-fold increase in total drug exposure (AUC), and a 2-fold longer elimination half-life (t½) compared to Compound A. These improvements are a direct consequence of the enhanced metabolic stability observed in vitro.

Mechanism of Action: JAK-STAT Signaling Pathway

Pyrido[4,3-d]pyrimidine derivatives of this class typically function by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for cytokine signaling and is implicated in numerous inflammatory and autoimmune diseases. By blocking the activity of JAKs, these compounds can modulate the immune response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor (Compound A/B) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrido[4,3-d]pyrimidine analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activity of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the test compound (Compound A or B) in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions of the test compound in DMSO.

    • Prepare the kinase, tracer, and antibody solutions in the appropriate assay buffer as per the manufacturer's instructions.

  • Assay Procedure :

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well microplate.

    • Add 2.5 µL of the kinase-antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the ratio of the emission signals (e.g., 665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis A Compound Dilution Series D Add Compound A->D B Kinase/Antibody Mix E Add Kinase/Ab Mix B->E C Tracer Solution F Add Tracer C->F D->E E->F G Incubate 60 min F->G H Read Plate (TR-FRET) G->H I Calculate Emission Ratio H->I J Plot & Fit Curve I->J K Determine IC50 J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol outlines the procedure to assess the metabolic stability of a compound.

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of the test compound (Compound A or B) in DMSO.

    • Prepare the human liver microsome (HLM) suspension in phosphate buffer.

    • Prepare the NADPH regenerating system (cofactor solution).

  • Incubation :

    • Pre-warm the HLM suspension and cofactor solution to 37°C.

    • Add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis :

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Discussion and Future Perspectives

The comparative data presented in this guide strongly supports the utility of deuteration as a strategy to enhance the metabolic stability and pharmacokinetic profile of pyrido[4,3-d]pyrimidine-based kinase inhibitors. The key takeaway is that strategic deuterium substitution can significantly improve drug-like properties without compromising the intrinsic potency of the compound.

For researchers and drug development professionals working with this scaffold, the following points should be considered:

  • Site of Deuteration : The position of deuterium substitution is critical. It should be placed at known sites of metabolism ("metabolic soft spots") to maximize the KIE.

  • Off-Target Effects : While the on-target activity may be unchanged, it is essential to evaluate the deuterated analog for any potential changes in off-target activity or toxicity.

  • Clinical Translation : The improved pharmacokinetic profile observed in preclinical models must be validated in human clinical trials to confirm the therapeutic benefit.

References

  • Deuterated Drugs: An Innovative Approach to Drug Design. Journal of Medicinal Chemistry. [Link]

  • The Discovery of Novel Deuterated Pyrido[4,3-d]pyrimidine Derivatives as Potent and Selective JAK Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacokinetics and Metabolism of Deuterated Drugs. Drug Metabolism and Disposition. [Link]

  • In Vitro Metabolic Stability Assay Using Liver Microsomes. Corning Life Sciences. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical intermediates like 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine are routine. This versatile heterocyclic compound, with the molecular formula C₇H₃ClFN₃, is a valuable building block in medicinal chemistry.[1] However, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory frameworks.

Part 1: Hazard Assessment and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][5] Based on the toxicological data of similar compounds, this compound waste should be presumed to meet the toxicity characteristic .

Key Hazardous Characteristics (Inferred):

  • Acute Oral Toxicity: Similar chlorinated pyrrolopyrimidines are categorized as toxic or harmful if swallowed.[3]

  • Skin and Eye Irritation: May cause irritation upon contact.[2]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Given the potential hazards, stringent adherence to personal protective equipment protocols is mandatory when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect employees from workplace hazards.[6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[7][8]
Eye Protection Safety goggles or a face shield.To protect against splashes and airborne particles.[9]
Body Protection A lab coat or chemical-resistant apron.To prevent contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood.To prevent inhalation of airborne particles.[9][10]

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to facilitate correct disposal.

  • Do not mix this compound waste with other waste streams, especially acidic, basic, or reactive wastes.

  • As a halogenated organic compound, it should be collected in a designated container for this waste category.[11][12]

Step 2: Container Selection and Labeling

The choice of waste container is critical for safe storage and transport.

  • Use a chemically resistant, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics: "Toxic"

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Storage

Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific EPA regulations.[13]

  • The waste container must be kept closed at all times, except when adding waste.

  • Store the waste container in a designated, secure location within the laboratory, away from general work areas.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste management company.

  • Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, concise emergency plan is essential.

  • In case of a spill:

    • Evacuate the immediate area.

    • If safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Avoid generating dust if the material is a solid.

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Notify your EHS department immediately.

  • In case of personal exposure:

    • Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste hazard_assessment Hazard Assessment: - Review available data - Assume Toxicity based on analogs start->hazard_assessment ppe Don Appropriate PPE: - Gloves, Goggles, Lab Coat - Work in Fume Hood hazard_assessment->ppe segregation Waste Segregation: - Designate as Halogenated Organic Waste ppe->segregation container Container Selection & Labeling: - Use compatible, sealed container - Label as 'Hazardous Waste - Toxic' segregation->container accumulation Satellite Accumulation: - Store in designated area - Keep container closed container->accumulation disposal_request Request Disposal: - Contact EHS for pickup accumulation->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Decision workflow for the disposal of this compound.

References

  • MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste.
  • Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Encamp. (n.d.).
  • Benchchem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Lab Manager. (2022, March 24).
  • TriHaz Solutions. (2019, March 26).
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • ERG Environmental Services. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • BLD Pharm. (n.d.). 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine.
  • Fluorochem. (n.d.). 4-Chloro-7-fluoropyrido[3,2-d]pyrimidine.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (2023, November 9). 4,5,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Sigma-Aldrich. (2025, August 5).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Unknown. (n.d.).
  • ResearchGate. (2017, June 4).
  • OSTI.GOV. (1984, August 28).
  • Fisher Scientific. (2014, November 13). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine.
  • Temple University. (n.d.).

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A Senior Application Scientist's Guide to Safely Handling 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth operational plan for handling 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, we can establish a robust safety protocol by analyzing its structural motifs and referencing data from analogous compounds.[1] The chloro, fluoro, and pyridopyrimidine moieties all suggest that a cautious approach is necessary. This guide is built on the principles of risk assessment, engineering controls, and appropriate personal protective equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a detailed toxicological profile for this compound, we will infer its potential hazards from structurally related compounds. For instance, similar chlorinated pyrrolopyrimidines are classified as acutely toxic if swallowed, and are known to cause skin and serious eye irritation.[2][3][4][5] Halogenated organic compounds can also release hazardous gases like hydrogen chloride and hydrogen fluoride upon thermal decomposition.[6]

Therefore, we must operate under the assumption that this compound is:

  • Acutely toxic upon ingestion.

  • A skin irritant.

  • A serious eye irritant.

  • Potentially harmful if inhaled , especially as a fine powder.

This conservative assessment forms the basis for all subsequent safety recommendations. All handling of this compound should be performed with the understanding that it is a hazardous substance.[7]

The Hierarchy of Controls: Engineering and Administrative Measures

Before selecting PPE, we must first implement more effective safety controls. PPE is the last line of defense.

  • Engineering Controls : All manipulations of this compound, especially when in solid/powder form, must be conducted within a certified chemical fume hood.[8] This is the primary method to protect the respiratory system and prevent inhalation of airborne particles.[9] The fume hood also provides a contained space in case of a spill. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][3]

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling highly potent or uncharacterized compounds.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesFlame-resistant lab coatNot required if container is sealed
Weighing (Solid) Chemical splash gogglesDouble-gloved nitrile glovesFlame-resistant lab coat, closed completelyNot required if performed in a fume hood
Solution Preparation Chemical splash goggles and face shieldDouble-gloved nitrile glovesFlame-resistant lab coat, closed completelyNot required if performed in a fume hood
Reaction Workup & Purification Chemical splash goggles and face shieldDouble-gloved nitrile glovesFlame-resistant lab coat, closed completelyNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical resistant outer gloves over inner nitrile glovesChemical-resistant apron over lab coatN95 or higher respirator may be required depending on spill size and location
  • Eye and Face Protection : Because analogous compounds are known to cause serious eye irritation, safety glasses are the absolute minimum.[2] However, for any task involving liquids or the potential for splashes, chemical splash goggles are required.[9] A face shield should be used in conjunction with goggles when handling larger volumes (>1 liter) or during procedures with a higher risk of splashing.[9][10]

  • Hand Protection : Double gloving with nitrile gloves provides an excellent barrier against incidental contact.[11] If a splash occurs, the outer glove can be safely removed and replaced without compromising the inner layer of protection.[11] For chemicals with unknown toxicity, using a highly resistant laminate glove under a standard nitrile glove is a best practice.[9]

  • Body Protection : A flame-resistant lab coat, kept fully buttoned, protects against splashes and contamination of personal clothing.[9] Ensure shoes are closed-toed.[9] For larger scale operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : A chemical fume hood is the primary means of respiratory protection.[9] A NIOSH-approved respirator should only be necessary in the event of a significant spill outside of a fume hood or if engineering controls fail.[2]

Standard Operating Procedures: A Step-by-Step Guide
  • Preparation : Don all required PPE as outlined in the table above (chemical splash goggles, double nitrile gloves, lab coat).

  • Work Area : Perform all weighing activities inside a certified chemical fume hood to contain any airborne powder.

  • Tare : Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing : Carefully dispense the desired amount of the compound onto the weigh boat using a clean spatula. Avoid creating dust by handling the material gently.

  • Cleaning : After weighing, carefully cap the stock bottle. Decontaminate the spatula and the balance area with an appropriate solvent (e.g., isopropanol) and wipes.

  • Disposal : Dispose of the used wipes and the outer pair of gloves in the designated solid chemical waste container.

  • Alert : Immediately alert personnel in the vicinity.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill and any immediate fire or inhalation hazards.

  • Contain : For small spills within a fume hood, use a commercial spill kit or absorbent material to contain the substance.

  • Clean-up : Wearing appropriate PPE (including a chemical-resistant apron and potentially a respirator), carefully clean up the spill. Place all contaminated materials into a sealed container for hazardous waste disposal.

  • Decontaminate : Thoroughly decontaminate the area with an appropriate solvent.

Disposal Plan: Responsible Stewardship

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled halogenated organic waste container.

  • Final Disposal : All waste must be disposed of through a licensed chemical destruction plant or your institution's environmental health and safety office.[1] Do not discharge any amount of this chemical into drains or the environment.[12]

PPE_Decision_Workflow start Start: Task Involving This compound weighing Weighing Solid? start->weighing solution Preparing Solution? weighing->solution No ppe_weigh PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe_weigh Yes reaction Reaction/Workup? solution->reaction No ppe_solution PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat solution->ppe_solution Yes ppe_reaction PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat reaction->ppe_reaction Yes fume_hood Perform all tasks in a Certified Chemical Fume Hood reaction->fume_hood No ppe_weigh->fume_hood ppe_solution->fume_hood ppe_reaction->fume_hood disposal Dispose of all waste as Halogenated Hazardous Waste fume_hood->disposal

Caption: PPE selection workflow for handling this compound.

References

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]

  • 4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine Information . ChemBK. [Link]

  • 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine PubChem Entry . National Institutes of Health (NIH). [Link]

Sources

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